Sergliflozin A
Beschreibung
BenchChem offers high-quality Sergliflozin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sergliflozin A including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
360775-96-8 |
|---|---|
Molekularformel |
C20H24O7 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H24O7/c1-25-14-8-6-12(7-9-14)10-13-4-2-3-5-15(13)26-20-19(24)18(23)17(22)16(11-21)27-20/h2-9,16-24H,10-11H2,1H3/t16-,17-,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
HFLCZNNDZKKXCS-OUUBHVDSSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O |
Isomerische SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O |
Synonyme |
sergliflozin |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Sergliflozin A: An In-Depth Technical Guide to its Mechanism of Action as a Selective SGLT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Sergliflozin A, an O-glucoside derivative, emerged as a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] Although its clinical development was discontinued after Phase II trials, a comprehensive understanding of its mechanism of action remains highly valuable for researchers in the field of metabolic diseases and transporter biology.[3][4] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which Sergliflozin A exerts its effects. We will delve into its primary target, SGLT2, the physiological consequences of its inhibition, and the experimental methodologies used to characterize its activity. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of novel therapeutics targeting glucose transport.
Introduction: The Role of SGLT2 in Renal Glucose Homeostasis
Under normal physiological conditions, the kidneys play a crucial role in maintaining glucose homeostasis by filtering and reabsorbing glucose from the blood. The vast majority of this reabsorption, approximately 90%, is mediated by the sodium-glucose cotransporter 2 (SGLT2), a high-capacity, low-affinity transporter located in the S1 segment of the proximal convoluted tubule. SGLT2 utilizes the sodium gradient maintained by the Na+/K+-ATPase to drive the uptake of glucose from the glomerular filtrate back into the tubular epithelial cells.
In individuals with type 2 diabetes mellitus, the expression and activity of SGLT2 are often upregulated, contributing to the persistent hyperglycemia that characterizes the disease. Therefore, inhibiting SGLT2 presents a logical and effective therapeutic strategy to reduce blood glucose levels by promoting urinary glucose excretion. This insulin-independent mechanism of action makes SGLT2 inhibitors a unique class of antidiabetic agents.
Sergliflozin A was developed as a selective inhibitor of SGLT2, demonstrating the potential of this therapeutic approach.[1] This guide will dissect the intricate details of its mechanism of action, providing a foundational understanding for researchers in the field.
Molecular Mechanism of Action: The Direct Inhibition of SGLT2
The primary mechanism of action of Sergliflozin A is the competitive inhibition of the SGLT2 transporter. As an O-glucoside, its structure mimics that of glucose, allowing it to bind to the glucose-binding site of the SGLT2 protein.[2]
The Binding Interaction: An Inferred Model
While specific crystallographic data for Sergliflozin A bound to SGLT2 are not publicly available, insights into its binding can be extrapolated from structural studies of other SGLT2 inhibitors.[5][6] These studies reveal a common binding pocket within the transmembrane domains of SGLT2.
The glucose moiety of the inhibitor is thought to occupy the same position as glucose itself, forming hydrogen bonds with key amino acid residues within the binding site. The aglycone portion of the inhibitor extends into an adjacent hydrophobic pocket, contributing to the high affinity and selectivity of the interaction. It is this aglycone moiety that largely determines the specific binding characteristics and selectivity of different SGLT2 inhibitors.
Diagram: Hypothesized Binding of Sergliflozin A to SGLT2
Caption: Hypothesized binding of Sergliflozin A within the SGLT2 transporter.
Selectivity Profile
A critical aspect of the mechanism of action of any SGLT2 inhibitor is its selectivity for SGLT2 over SGLT1. SGLT1 is predominantly found in the small intestine, where it is responsible for glucose and galactose absorption, and to a lesser extent in the S3 segment of the renal proximal tubule. Inhibition of SGLT1 can lead to gastrointestinal side effects such as diarrhea and dehydration.
Sergliflozin A was found to be a highly selective inhibitor of human SGLT2.[1] While a comprehensive selectivity profile against a wide range of other transporters is not publicly available, its high selectivity for SGLT2 over SGLT1 was a key characteristic highlighted in preclinical studies.[1][2]
| Transporter | IC50 (Sergliflozin A) | Selectivity Ratio (SGLT1/SGLT2) | Reference |
| Human SGLT2 | Potent Inhibition (nM range) | High | [1] |
| Human SGLT1 | Weaker Inhibition (µM range) | High | [1] |
Physiological Consequences of SGLT2 Inhibition by Sergliflozin A
The direct inhibition of SGLT2 by Sergliflozin A translates into a cascade of physiological effects, primarily centered around the modulation of renal glucose handling.
Increased Urinary Glucose Excretion (Glucosuria)
By blocking the reabsorption of glucose in the proximal tubule, Sergliflozin A leads to a dose-dependent increase in urinary glucose excretion.[1][7] This is the cornerstone of its glucose-lowering effect. The amount of glucose excreted is dependent on the plasma glucose concentration and the glomerular filtration rate (GFR).
Reduction in Plasma Glucose Levels
The induced glucosuria results in a net loss of glucose from the body, leading to a reduction in fasting and postprandial plasma glucose levels.[7] Importantly, this effect is independent of insulin secretion or action, which distinguishes SGLT2 inhibitors from many other classes of antidiabetic drugs.[3]
Osmotic Diuresis
The increased concentration of glucose in the renal tubules exerts an osmotic effect, leading to a mild diuretic effect. This is characterized by a modest increase in urine volume. This osmotic diuresis can contribute to a reduction in blood pressure.
Diagram: Physiological Cascade of SGLT2 Inhibition
Caption: Physiological effects following SGLT2 inhibition by Sergliflozin A.
Experimental Protocols for Characterizing Sergliflozin A's Mechanism of Action
A robust understanding of the mechanism of action of any SGLT2 inhibitor relies on a combination of in vitro and in vivo experimental approaches. The following protocols are representative of the methodologies used to characterize compounds like Sergliflozin A.
In Vitro SGLT2 Inhibition Assay
Objective: To determine the potency and selectivity of an inhibitor against SGLT2 and SGLT1 transporters.
Methodology:
-
Cell Line Preparation:
-
Utilize a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress human SGLT2 or SGLT1.[8]
-
Culture the cells to confluence in appropriate media.
-
-
Radiolabeled Glucose Uptake Assay:
-
Wash the cells with a sodium-containing buffer.
-
Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., Sergliflozin A) for a specified period.
-
Initiate glucose uptake by adding a solution containing a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-alpha-methyl-D-glucopyranoside (¹⁴C-AMG), along with sodium.
-
After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold, sodium-free buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of glucose uptake at each inhibitor concentration compared to a vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Perform the same assay on cells expressing SGLT1 to determine the IC50 for SGLT1 and calculate the selectivity ratio (IC50 SGLT1 / IC50 SGLT2).
-
Alternative Method: Fluorescent Glucose Uptake Assay
A non-radioactive alternative involves using a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[3][5] The protocol is similar, but instead of scintillation counting, intracellular fluorescence is measured using a fluorescence plate reader or microscopy.
In Vivo Assessment of Urinary Glucose Excretion
Objective: To evaluate the effect of the inhibitor on urinary glucose excretion in an animal model.
Methodology:
-
Animal Model:
-
Use a relevant animal model, such as normal or diabetic rats or mice.[9]
-
Acclimatize the animals and house them in metabolic cages to allow for accurate urine collection.
-
-
Dosing and Urine Collection:
-
Administer the test inhibitor (e.g., Sergliflozin etabonate, the prodrug of Sergliflozin A) orally at various doses.
-
Collect urine over a specified time period (e.g., 24 hours).
-
-
Analysis:
-
Data Analysis:
-
Compare the urinary glucose excretion in the treated groups to a vehicle-treated control group.
-
Establish a dose-response relationship for the effect of the inhibitor on glucosuria.
-
Assessment of Glomerular Filtration Rate (GFR)
Objective: To determine if the inhibitor has any direct effects on the glomerular filtration rate.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and catheterize the jugular vein for infusion and the carotid artery for blood sampling.
-
Catheterize the bladder for urine collection.
-
-
Inulin Clearance (Gold Standard):
-
Administer a bolus of inulin followed by a continuous infusion to maintain a stable plasma concentration.
-
After an equilibration period, collect timed urine and blood samples.
-
Measure the inulin concentration in plasma and urine using a colorimetric assay.
-
-
Calculation:
-
Calculate the GFR using the formula: GFR = (Urine Inulin Concentration x Urine Flow Rate) / Plasma Inulin Concentration.
-
Alternative Markers: Other markers such as iohexol or radiolabeled compounds like ⁹⁹mTc-DTPA can also be used to measure GFR.[6][12][13]
Clinical Development and Discontinuation
Sergliflozin etabonate (the prodrug of Sergliflozin A), also known as GW869682X, was advanced into Phase II clinical trials by GlaxoSmithKline.[4] A known Phase II study, NCT00291356, was designed to compare the safety, blood concentrations, and effects of GW869682X and another compound, GSK189075, against a placebo in patients with type 2 diabetes over a 2-week period.[14]
However, the development of Sergliflozin was discontinued after the completion of these Phase II trials.[3][4] The specific reasons for this decision have not been made publicly available. It is plausible that the outcomes regarding efficacy, safety, or pharmacokinetic profile did not meet the predefined criteria for advancement to Phase III studies.
Conclusion
Sergliflozin A exemplifies the therapeutic potential of selective SGLT2 inhibition for the management of type 2 diabetes. Its mechanism of action, centered on the direct and selective blockade of renal glucose reabsorption, leads to a cascade of favorable physiological effects, including increased urinary glucose excretion and a reduction in plasma glucose levels. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of SGLT2 inhibitors. Although Sergliflozin A did not proceed to market, the scientific insights gained from its development have contributed to the broader understanding of this important class of therapeutic agents and continue to inform the design and evaluation of new drugs targeting renal glucose transport.
References
-
Katsuno, K., Fujimori, Y., Takemura, Y., Hiratochi, M., Itoh, F., Komatsu, Y., ... & Isaji, M. (2007). Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. Journal of Pharmacology and Experimental Therapeutics, 320(1), 323-330. [Link]
- Insights from the molecular docking analysis of SGLT2 and FIMH to combat uropathogenicity. (n.d.). Journal of Molecular Graphics and Modelling, 118, 108362.
-
SGLT2 inhibitor. (2024, January 12). In Wikipedia. [Link]
-
Nishi, K., Nii, H., Umehara, T., & Inoue, T. (2023). Structural insights into the mechanism of the human SGLT2–MAP17 glucose transporter. Nature Communications, 14(1), 358. [Link]
- Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. (2021). Archives of Pharmacal Research, 44(7), 726–736.
- A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery. (n.d.).
-
Fujimori, Y., Katsuno, K., Ojima, K., Nakashima, I., Nakano, S., Ishikawa-Takemura, Y., ... & Isaji, M. (2009). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. European Journal of Pharmacology, 609(1-3), 148-154. [Link]
- SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. (2024). International Journal of Molecular Sciences, 25(5), 2829.
- Sergliflozin-A (9) is an inhibitor of sodium glucose co-transporter 2... (n.d.).
- Docking-Based Classification of SGLT2 Inhibitors. (n.d.).
- Outcome trial data on sodium glucose cotransporter-2 inhibitors: Putting clinical benefits and risks in perspective. (2022). International Journal of Cardiology, 349, 103-110.
-
Welcome to GSK Clinical Trials. (n.d.). GlaxoSmithKline. [Link]
- Transport and inhibition mechanism of the human SGLT2–MAP17 glucose transporter. (2023).
-
Sponsor Specific Details: GSK. (n.d.). ClinicalStudyDataRequest.com. [Link]
-
Grempler, R., Thomas, L., Eckhardt, M., Himmelsbach, F., Bianchi, E., & Priepke, H. (2012). Structural selectivity of human SGLT inhibitors. American Journal of Physiology-Cell Physiology, 303(4), C363-C371. [Link]
- All individual trials at GlaxoSmithKline. (n.d.). FDAAA Trials Tracker.
-
Sergliflozin etabonate. (2023, December 2). In Wikipedia. [Link]
- Methods for Assessment of the Glomerular Filtration Rate in Laboratory Animals. (2022). Kidney Diseases, 8(5), 381–391.
- Basal glucose excretion in dogs: The impact of feeding, obesity, sex, and age. (2020).
- Glucose Control and Cardiovascular Outcomes in Clinical Trials of Sodium Glucose Co-transporter 2 Inhibitor Treatments in Type 2 Diabetes. (2014). European Endocrinology, 10(1), 10–16.
- New SGLT inhibitors and their status and selectivity. (n.d.).
- Update on developments with SGLT2 inhibitors in the management of type 2 diabetes. (2014). Drug Design, Development and Therapy, 8, 213–226.
- Basal glucose excretion in dogs: The impact of feeding, obesity, sex, and age. (2020).
-
A Study to Compare the Safety, Blood Concentrations, and Effects of GSK189075, GW869682, and Placebo When Dosed for 2-weeks by Mouth to Patients With Type 2 Diabetes. (2015). ClinicalTrials.gov. [Link]
Sources
- 1. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Transport and inhibition mechanism of the human SGLT2–MAP17 glucose transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isfcppharmaspire.com [isfcppharmaspire.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Docking-Based Classification of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adameetingnews.org [adameetingnews.org]
- 12. ClinicalStudyDataRequest.com [clinicalstudydatarequest.com]
- 13. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Technical Guide: Elucidating the SGLT2 Inhibitor Selectivity Profile of Sergliflozin A
Abstract
The development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors represents a significant advancement in the management of type 2 diabetes, primarily by promoting urinary glucose excretion.[1] Sergliflozin A is an investigational SGLT2 inhibitor that, like others in its class, requires a meticulously characterized selectivity profile to predict its clinical efficacy and potential side effects.[2] The principal off-target isoform, SGLT1, is highly expressed in the small intestine, and its inhibition can lead to gastrointestinal adverse events.[3][4] Therefore, the ratio of inhibition of SGLT1 to SGLT2 is a critical parameter in drug development. This guide provides a comprehensive framework for researchers and drug development professionals to determine and interpret the SGLT2 selectivity profile of a compound like Sergliflozin A, using established, robust in vitro methodologies. We will detail the underlying principles, provide a validated experimental protocol, and contextualize the data within the broader landscape of approved SGLT inhibitors.
The Physiological Basis for SGLT2 Selectivity
The rationale for developing highly selective SGLT2 inhibitors is grounded in the distinct physiological roles of the two primary sodium-glucose cotransporters, SGLT1 and SGLT2.
-
SGLT2: This transporter is predominantly expressed in the S1 segment of the renal proximal tubule and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[5] Its high capacity and low affinity for glucose make it the primary target for inducing therapeutic glucosuria.[6]
-
SGLT1: This is a high-affinity, low-capacity transporter found in the distal part of the proximal tubule (reabsorbing the remaining 10% of renal glucose) but is most prominently expressed in the epithelial cells of the small intestine, where it is crucial for dietary glucose and galactose absorption.[4][6]
Inhibition of SGLT2 effectively lowers the renal threshold for glucose, leading to its excretion and a subsequent reduction in plasma glucose levels, independent of insulin action.[7][8] Conversely, significant inhibition of intestinal SGLT1 can cause carbohydrate malabsorption, leading to osmotic diarrhea and other gastrointestinal disturbances.[3] Thus, a high selectivity for SGLT2 over SGLT1 is a key objective in the design of these therapeutic agents.
Caption: Physiological roles of SGLT1 and SGLT2 in the kidney and intestine.
Quantifying Selectivity: The IC₅₀ Ratio
The selectivity of an inhibitor is quantitatively expressed as a ratio of its half-maximal inhibitory concentration (IC₅₀) against the two transporters.
Selectivity Ratio = IC₅₀ (SGLT1) / IC₅₀ (SGLT2)
A higher ratio indicates greater selectivity for SGLT2. For a compound to be considered "selective," this ratio should be significantly greater than 1, often in the hundreds or thousands, ensuring that therapeutic doses effectively inhibit SGLT2 with minimal impact on SGLT1.[3][9]
Experimental Protocol: Cell-Based Radioligand Uptake Assay
Determining the IC₅₀ values for Sergliflozin A against human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) requires a robust, validated assay system. The gold-standard approach is a cell-based glucose uptake assay using engineered cell lines that stably express the individual human transporters. This protocol ensures that the inhibition is measured in a system that recapitulates the transporter's biological context.
Trustworthiness through Design: This dual-cell line approach is inherently self-validating. By running parallel assays, one with the hSGLT1 cell line and one with the hSGLT2 cell line, the experiment directly compares the compound's potency against the target and primary off-target in an identical assay format, eliminating confounding variables.
Step 1: Generation of Stable hSGLT1 and hSGLT2 Expressing Cell Lines
-
Rationale: Host cells like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells have low endogenous glucose transporter activity, providing a clean background for measuring the activity of the exogenously expressed human transporters.[10][11]
-
Methodology:
-
Transfect CHO-K1 cells separately with expression plasmids containing the full-length cDNA for human SLC5A1 (SGLT1) and SLC5A2 (SGLT2).
-
Select for stably transfected cells using an appropriate selection marker (e.g., G418).
-
Isolate and expand clonal cell lines.
-
Validate high-level expression and correct plasma membrane localization of hSGLT1 and hSGLT2 via qRT-PCR and immunofluorescence, respectively.[10]
-
Step 2: [¹⁴C]-AMG Uptake Inhibition Assay
-
Rationale: Alpha-methyl-D-glucopyranoside (AMG) is a glucose analog that is transported by SGLTs but not metabolized by the cell.[6] Using a radiolabeled version, [¹⁴C]-AMG, allows for highly sensitive and direct quantification of transporter activity.
-
Methodology:
-
Cell Plating: Seed the validated hSGLT1-CHO and hSGLT2-CHO cells into 96-well plates and grow to confluence.
-
Preparation of Sergliflozin A: Prepare a serial dilution series of Sergliflozin A (e.g., from 0.1 nM to 100 µM) in a sodium-containing uptake buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Also prepare a "no inhibitor" control (vehicle, e.g., 0.1% DMSO) and a "background" control using a sodium-free buffer (replace NaCl with choline chloride) to measure non-SGLT-mediated uptake.
-
Pre-incubation: Aspirate the culture medium from the cells and wash twice with the sodium-containing buffer. Add the Sergliflozin A dilutions (or control buffers) to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add the uptake buffer containing a fixed concentration of [¹⁴C]-AMG (at a concentration near the transporter's Kₘ) to all wells to initiate the transport reaction. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Uptake Termination: Rapidly terminate the transport by aspirating the radioactive solution and washing the cells three times with ice-cold, sodium-free buffer. This stops the transport and removes extracellular radiolabel.
-
Cell Lysis & Quantification: Lyse the cells in each well with a lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Step 3: Data Analysis and IC₅₀ Calculation
-
Subtract the average counts per minute (CPM) from the sodium-free background wells from all other wells to get the specific SGLT-mediated uptake.
-
Normalize the data by expressing the uptake in each inhibitor-treated well as a percentage of the uptake in the vehicle control wells (0% inhibition).
-
Plot the percent inhibition against the logarithm of the Sergliflozin A concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation (nonlinear regression) to determine the IC₅₀ value for both the hSGLT1 and hSGLT2 assays.
Caption: Experimental workflow for determining SGLT inhibitor IC₅₀ values.
Interpreting the Data: A Comparative Landscape
While specific IC₅₀ values for Sergliflozin A are not widely published due to its discontinuation in development, we can place its expected profile in the context of other well-characterized inhibitors.[5] The selectivity profile is a key differentiator among gliflozins and influences their clinical application.
| Compound | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity Ratio (SGLT1/SGLT2) | Classification | Reference(s) |
| Sergliflozin A | TBD | TBD | TBD | Selective SGLT2 | [2] |
| Empagliflozin | 3.1 | 8300 | ~2700 | Highly Selective SGLT2 | [12] |
| Ertugliflozin | 0.877 | 1960 | ~2200 | Highly Selective SGLT2 | [12] |
| Dapagliflozin | ~6.0 | ~400 | ~65 | Selective SGLT2 | [13] |
| Canagliflozin | ~4.2 | ~660 | ~160 | Moderately Selective SGLT2 | [12] |
| Sotagliflozin | ~5.6 | ~54.6 | ~10 | Dual SGLT1/SGLT2 | [14] |
Expert Insights:
-
High Selectivity (>1000-fold): Compounds like Empagliflozin and Ertugliflozin are designed to maximize SGLT2 inhibition in the kidney while minimizing any interaction with intestinal SGLT1, thereby reducing the risk of gastrointestinal side effects.[12]
-
Moderate Selectivity (100-400-fold): Canagliflozin exhibits a moderate selectivity. At therapeutic doses, it primarily inhibits SGLT2, but some level of intestinal SGLT1 inhibition may occur, which has been investigated for potential effects on postprandial glucose.[12]
-
Dual Inhibition (<20-fold): Sotagliflozin is intentionally designed as a dual inhibitor. The rationale is to combine the renal glucose excretion effect of SGLT2 inhibition with the blunting of intestinal glucose absorption from SGLT1 inhibition, potentially offering more comprehensive glycemic control.[14] The clinical benefits of this dual action, particularly regarding cardiovascular outcomes, are an active area of research.[15][16]
For an investigational compound like Sergliflozin A, which was developed as a "selective SGLT2 inhibitor," the goal of this analysis would be to confirm a selectivity ratio that places it comfortably within the selective or highly selective category, ensuring its primary mechanism of action is confined to the kidney.[2]
Conclusion
Characterizing the SGLT2 selectivity profile is a non-negotiable step in the preclinical and early clinical development of any new gliflozin. The in vitro cell-based assay described here provides a robust, reliable, and reproducible method for determining the IC₅₀ values against both hSGLT1 and hSGLT2. This analysis allows for the calculation of a precise selectivity ratio, which is fundamental to predicting a compound's therapeutic index. For Sergliflozin A, establishing a high selectivity for SGLT2 over SGLT1 would be the critical first step in validating its intended mechanism of action and forecasting its safety and efficacy profile relative to other agents in this important therapeutic class.
References
-
Morales, F. (2017). Clinical relevance of the selectivity of sodium-glucose cotransporter-2 inhibitors. Medicina Clínica. [Link]
-
Huan, Y., et al. (2013). A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery. Acta Pharmacologica Sinica. Available at: ResearchGate. [Link]
-
Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Chinese Journal of Natural Medicines. [Link]
-
Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. ResearchGate. [Link]
-
Heiden, S., et al. (2022). Pharmacological selectivity of SGLT2 inhibitors and cardiovascular outcomes in patients with type 2 diabetes: a meta-analysis. European Heart Journal. [Link]
-
Triplitt, C. (2014). SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. Clinical Diabetes. [Link]
-
Täger, T., et al. (2022). Influence of receptor selectivity on benefits from SGLT2 inhibitors in patients with heart failure: a systematic review and head-to-head network meta-analysis. Clinical Research in Cardiology. Available at: SpringerLink. [Link]
-
Wikipedia. (n.d.). SGLT2 inhibitor. Wikipedia. [Link]
-
Lee, M. K., et al. (2022). Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure: A systematic review and meta-analysis of randomized trials. Medicine. [Link]
-
BioIVT. (n.d.). SGLT2 Transporter Assay. BioIVT. [Link]
-
Heiden, S., et al. (2022). Pharmacological selectivity of SGLT2 inhibitors and cardiovascular outcomes in patients with type 2 diabetes: a meta-analysis. Bohrium. [Link]
-
Katsuno, K., et al. (2007). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. Pharmacology. [Link]
-
Fonseca-Correa, J. I., & Correa-Rotter, R. (2021). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in Pharmacology. [Link]
-
Fonseca-Correa, J. I., & Correa-Rotter, R. (2021). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. ResearchGate. [Link]
-
Iqbal, U., et al. (2023). Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
-
SOLVO Biotechnology. (n.d.). SGLT2 (sodium/glucose cotransporter 2). SOLVO Biotechnology. [Link]
-
Lee, Y. A., et al. (2021). Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. Archives of Pharmacal Research. [Link]
-
ResearchGate. (n.d.). IC₅₀ of SGLT2 inhibitors to human SGLT1 and SGLT2 transporters. ResearchGate. [Link]
-
Scribd. (n.d.). Fluorescent Assay for SGLT2 Inhibitors. Scribd. [Link]
-
Ghezzi, C., et al. (2014). Structural selectivity of human SGLT inhibitors. The Journal of Biological Chemistry. [Link]
-
ResearchGate. (n.d.). SGLT2 inhibitors with their respective SGLT2 IC50 and selectivity of SGLT2 over SGLT1. ResearchGate. [Link]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical relevance of the selectivity of sodium-glucose cotransporter-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. d-nb.info [d-nb.info]
Introduction: The Significance of Sergliflozin A in SGLT2 Inhibitor Research
An In-Depth Technical Guide to the Chemical Structure of Sergliflozin A
Sergliflozin A represents a key molecule in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of therapeutic agents that has revolutionized the management of type 2 diabetes mellitus.[1] As the active metabolite of the prodrug Sergliflozin etabonate, its chemical architecture is foundational to its biological function.[2][3] Although development of Sergliflozin etabonate was discontinued after Phase II clinical trials, the study of Sergliflozin A's structure-activity relationships has provided invaluable insights for the design of next-generation gliflozins.[1][4] This guide provides a detailed examination of the chemical structure of Sergliflozin A, its mechanism of action, and the analytical methodologies crucial for its characterization.
Part 1: Elucidation of the Chemical Structure
The structural integrity of Sergliflozin A is central to its potent and selective inhibition of SGLT2. A systematic analysis of its components reveals a design optimized for interaction with the target protein.
Core Molecular Identity
Sergliflozin A is chemically designated as 2[(4methoxyphenyl)methyl]phenyl, β-D-glucopyranoside.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 360775-96-8 | [2] |
| Molecular Formula | C20H24O7 | [2] |
| Formula Weight | 376.4 g/mol | [2] |
| Formal Name | 2[(4methoxyphenyl)methyl]phenyl, β-D-glucopyranoside | [2] |
Key Structural Components and Stereochemistry
The structure of Sergliflozin A can be deconstructed into three primary moieties, each playing a critical role in its pharmacodynamic profile:
-
The β-D-glucopyranoside Moiety: This glucose ring is the cornerstone of the molecule's ability to be recognized by the sodium-glucose cotransporter. The β-anomeric configuration is crucial for correct orientation and binding within the transporter's glucose-binding site.[5] The hydroxyl groups on the glucose ring are essential for forming hydrogen bonds within the active site.
-
The Aglycone Moiety: This non-sugar portion of the molecule consists of a diarylmethylene structure.[5] Specifically, it is composed of:
-
A central phenyl ring.
-
A 4-methoxybenzyl group attached to the central phenyl ring.
-
-
The Glycosidic Linkage: Sergliflozin A is an O-glucoside, meaning the glucose moiety is connected to the aglycone via an oxygen atom (an ether linkage).[6][7] This linkage, while critical for activity, was also a point of metabolic vulnerability. Early O-glucoside SGLT2 inhibitors like Sergliflozin were found to be susceptible to hydrolysis by intestinal β-glucosidases, a challenge that was later overcome in the field by the development of more stable C-aryl glycosides like Dapagliflozin.[7][8]
The precise stereochemistry of the glucose unit is defined by the InChI (International Chemical Identifier) key, ensuring an unambiguous representation of its three-dimensional structure.[2]
-
InChI String: InChI=1S/C20H24O7/c1-25-14-8-6-12(7-9-14)10-13-4-2-3-5-15(13)26-20-19(24)18(23)17(22)16(11-21)27-20/h2-9,16-24H,10-11H2,1H3/t16-,17-,18+,19-,20-/m1/s1[2]
Part 2: Mechanism of Action - Selective SGLT2 Inhibition
The therapeutic rationale for Sergliflozin A is its highly selective inhibition of the SGLT2 protein, which is predominantly expressed in the S1 segment of the proximal convoluted tubules of the kidney.[5][9]
The Role of SGLT2 in Renal Glucose Reabsorption
Under normal physiological conditions, the kidneys filter glucose from the blood at the glomerulus. SGLT2 is responsible for reabsorbing approximately 90% of this filtered glucose back into circulation.[3][5] This process is a sodium-glucose cotransport mechanism, coupling the movement of glucose against its concentration gradient to the favorable transport of sodium. In patients with type 2 diabetes, hyperglycemia leads to an increased filtered load of glucose, and the SGLT2 transporters are a key contributor to maintaining elevated blood glucose levels.[10]
Competitive Inhibition by Sergliflozin A
Sergliflozin A acts as a competitive inhibitor at the glucose-binding site of the SGLT2 transporter.[5] By occupying this site, it prevents the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[10][11] This mechanism effectively lowers the plasma glucose concentration in an insulin-independent manner.[12][13]
The high selectivity of Sergliflozin A is a critical feature. It inhibits human SGLT2 with a high potency (Ki = 2.39 nM) while being significantly less active against the SGLT1 transporter (Ki = 708 nM), which is primarily found in the small intestine and is responsible for dietary glucose absorption.[2] This selectivity minimizes the risk of gastrointestinal side effects associated with SGLT1 inhibition.
The following diagram illustrates the mechanism of SGLT2 inhibition in the renal proximal tubule.
Caption: Mechanism of Sergliflozin A action on the SGLT2 transporter.
Part 3: Synthesis and Structural Confirmation
The synthesis of O-glucoside SGLT2 inhibitors like Sergliflozin A follows a multi-step process that requires precise control of regioselectivity and stereoselectivity. While specific, large-scale manufacturing protocols are detailed in patent literature such as EP 1344780 and EP 1489089, the general synthetic strategy can be outlined.[14]
General Synthetic Workflow
The synthesis of gliflozins typically involves three overarching stages:[5]
-
Construction of the Aglycone: This involves the synthesis of the 2-(4-methoxybenzyl)phenol core. This is a critical step where the diarylmethylene structure is assembled, often through coupling reactions.
-
Glycosylation: The synthesized aglycone is then coupled with a protected glucose derivative. This reaction must be stereoselective to ensure the formation of the desired β-glycosidic bond. The choice of protecting groups on the glucose molecule is paramount to prevent unwanted side reactions and to facilitate the final deprotection step.
-
Deprotection: The final step involves the removal of the protecting groups from the hydroxyls of the glucose moiety to yield the final active compound, Sergliflozin A.
The following diagram provides a high-level overview of this synthetic and analytical workflow.
Caption: General workflow for the synthesis and analysis of Sergliflozin A.
Protocols for Structural Confirmation
Confirming the identity, purity, and structure of the synthesized Sergliflozin A is a critical component of the drug development process. A suite of analytical techniques is employed for this purpose.
Experimental Protocol: Characterization of Sergliflozin A
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the synthesized compound and quantify any impurities.
-
Methodology: A reverse-phase HPLC method is typically developed. A C18 column is used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.[15] Detection is commonly performed using a UV detector at a wavelength where the aromatic rings of the aglycone show strong absorbance (e.g., 225 nm).[16] The retention time of the main peak is compared to a reference standard, and the peak area is used to calculate purity.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound and aid in structural elucidation.
-
Methodology: The sample is introduced into a mass spectrometer, often coupled with an HPLC system (LC-MS).[17] Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is observed. For Sergliflozin A (C20H24O7, MW 376.4), one would expect to find the protonated molecule [M+H]+ at m/z 377.4 or other adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[18]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide an unambiguous structural confirmation of the molecule, including the stereochemistry of the glycosidic bond.
-
Methodology: ¹H NMR and ¹³C NMR spectra are acquired. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, the methylene bridge protons, and the protons on the glucose ring. The coupling constant of the anomeric proton (H-1 of the glucose) is diagnostic for the stereochemistry of the glycosidic linkage (a large coupling constant, typically > 7 Hz, confirms the β-configuration). 2D NMR techniques (like COSY and HSQC) are used to assign all proton and carbon signals definitively.[18]
-
The table below summarizes the application of these analytical techniques.
| Analytical Technique | Purpose | Key Information Obtained |
| HPLC | Purity assessment and quantification | Retention time, peak purity, percentage of impurities.[15] |
| Mass Spectrometry (MS) | Molecular weight confirmation | Mass-to-charge ratio (m/z) of the molecular ion.[19] |
| HRMS | Elemental composition confirmation | Highly accurate mass measurement to confirm the molecular formula.[18] |
| ¹H NMR | Structural elucidation and stereochemistry | Chemical shifts, integration, and coupling constants of protons. Confirms the β-anomeric configuration.[18] |
| ¹³C NMR | Structural confirmation | Chemical shifts of all carbon atoms in the molecule.[18] |
Conclusion
Sergliflozin A is a prototypical O-glucoside SGLT2 inhibitor whose structure is finely tuned for its biological target. Its β-D-glucopyranoside ring ensures recognition by the transporter, while the diarylmethylene aglycone contributes to its binding affinity and selectivity. Although its development was halted, the lessons learned from its chemical properties, particularly the metabolic instability of the O-glycosidic bond, were instrumental in guiding the pharmaceutical industry towards the more robust C-glycoside inhibitors that are now standard-of-care. A thorough understanding of its structure, mechanism, and the analytical methods used for its characterization remains essential for researchers in the field of metabolic diseases and medicinal chemistry.
References
- SGLT2 inhibitor - Wikipedia. (n.d.).
- Sergliflozin A (CAS Number: 360775-96-8). (n.d.). Cayman Chemical.
- Synthesis of Sergliflozin Analogues. (n.d.). Thieme Connect.
- Sergliflozin etabonate - Wikipedia. (n.d.).
- Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. (2007). PubMed.
- Design, Syntheses, and SAR Studies of Carbocyclic Analogues of Sergliflozin as Potent Sodium-Dependent Glucose Cotransporter 2 Inhibitors. (2013). PubMed.
- Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. (n.d.). Frontiers.
- Sodium-Glucose Transport 2 (SGLT2) Inhibitors. (2025). StatPearls - NCBI Bookshelf.
- Sergliflozin - World Drug Tracker. (2013).
- Synthetic Approaches to Gliflozins: A Comprehensive Overview. (n.d.). ResearchGate.
- Structures and development of sergliflozin and remogliflozin. (n.d.). ResearchGate.
- SGLT2 Inhibitors: Mechanism of Action, Pros, and Cons. (2014). Patient Care Online.
- Sergliflozin Etabonate - New Drug Approvals. (2025).
- Structural selectivity of human SGLT inhibitors. (n.d.). PMC - NIH.
- Synthetic Approaches to Gliflozins: A Comprehensive Overview. (2024).
- Sergliflozin-A (9) is an inhibitor of sodium glucose co-transporter 2... (n.d.). ResearchGate.
- Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. (2007). PubMed.
- Structural selectivity of human SGLT inhibitors. (2025). ResearchGate.
- Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (n.d.). MDPI.
- Review on Characteristics and Analytical Methods of Remogliflozin Etabonate: An Update. (n.d.).
- Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques. (2023). PubMed Central.
- Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. (2010). PubMed.
- Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview. (n.d.). PubMed.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. caymanchem.com [caymanchem.com]
- 3. Sergliflozin etabonate - Wikipedia [en.wikipedia.org]
- 4. Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 11. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. patientcareonline.com [patientcareonline.com]
- 14. worlddrugtracker.blogspot.com [worlddrugtracker.blogspot.com]
- 15. researchgate.net [researchgate.net]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Synthesis of Sergliflozin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sergliflozin A, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the field of antidiabetic therapeutics. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of Sergliflozin A, delving into the medicinal chemistry rationale, key synthetic transformations, and the structure-activity relationships that guided its development. Developed collaboratively by Kissei Pharmaceutical and GlaxoSmithKline, Sergliflozin A emerged from a focused effort to create a more selective and orally bioavailable SGLT2 inhibitor than the natural product phlorizin. This document will explore the journey from lead compound identification to the synthesis of the active form, Sergliflozin A, and its prodrug, Sergliflozin etabonate.
The Genesis of Sergliflozin A: A Journey from Natural Product to Selective Inhibitor
The discovery of SGLT2 inhibitors as a therapeutic class for type 2 diabetes is rooted in the exploration of the natural product, phlorizin.[1] Phlorizin, an O-aryl glucoside found in the bark of apple trees, was identified as a potent but non-selective inhibitor of both SGLT1 and SGLT2.[1][2] While it effectively induced glucosuria, its poor oral bioavailability and lack of selectivity limited its therapeutic potential.[1] This led researchers to pursue synthetic analogues with improved pharmacokinetic and pharmacodynamic profiles.
The development of Sergliflozin A was a direct result of these efforts. The core scientific challenge was to design a molecule that retained the inhibitory activity of phlorizin but exhibited high selectivity for SGLT2 over SGLT1, thereby minimizing potential gastrointestinal side effects associated with SGLT1 inhibition.[3] The key innovation was the design of a benzylphenol glucoside scaffold, which proved to be a new and distinct category of SGLT2 inhibitors.[3]
Mechanism of Action: Targeting Renal Glucose Reabsorption
SGLT2 is a high-capacity, low-affinity glucose transporter located predominantly in the S1 segment of the proximal renal tubule.[3] It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[4] In individuals with type 2 diabetes, the expression and activity of SGLT2 are upregulated, contributing to the maintenance of hyperglycemia.
Sergliflozin A exerts its therapeutic effect by selectively inhibiting SGLT2. This inhibition blocks the reabsorption of glucose from the renal filtrate back into the bloodstream, leading to increased urinary glucose excretion (glucosuria).[3] This process effectively lowers blood glucose levels in an insulin-independent manner, offering a novel therapeutic approach for the management of type 2 diabetes.[3]
The Synthetic Pathway: From Starting Materials to Sergliflozin A
The synthesis of Sergliflozin A is a multi-step process that involves the preparation of a key aglycone intermediate followed by glycosylation and subsequent deprotection. The orally bioavailable prodrug, Sergliflozin etabonate, is synthesized first, which can then be converted to the active form, Sergliflozin A. The synthesis of Sergliflozin etabonate is detailed in patents filed by Kissei Pharmaceutical Co., Ltd., including US6872706B2.[5]
Synthesis of the Aglycone: 2-(4-methoxybenzyl)phenol
The synthesis of the aglycone portion of Sergliflozin A, 2-(4-methoxybenzyl)phenol, is a critical first stage. While the patent literature provides the framework, a representative synthetic route can be conceptualized as follows:
Protocol: Synthesis of 2-(4-methoxybenzyl)phenol
-
Friedel-Crafts Acylation: Anisole is acylated with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield a benzophenone intermediate.
-
Reduction of the Ketone: The carbonyl group of the benzophenone intermediate is reduced to a methylene group. This can be achieved through various reduction methods, such as Clemmensen reduction (using zinc amalgam and hydrochloric acid) or Wolff-Kishner reduction (using hydrazine and a strong base).
-
Purification: The resulting 2-(4-methoxybenzyl)phenol is purified using standard techniques such as column chromatography or recrystallization.
Glycosylation and Prodrug Formation: Synthesis of Sergliflozin Etabonate
The glycosylation of the aglycone with a protected glucose derivative is a pivotal step in the synthesis. To enhance oral bioavailability and protect the active molecule from premature degradation, a prodrug strategy was employed, leading to the synthesis of Sergliflozin etabonate.
Protocol: Synthesis of Sergliflozin Etabonate
-
Protection of Glucose: D-glucose is first peracetylated to protect the hydroxyl groups.
-
Formation of Glycosyl Donor: The peracetylated glucose is then converted to a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.
-
Glycosylation: The aglycone, 2-(4-methoxybenzyl)phenol, is coupled with the glycosyl donor under appropriate conditions (e.g., using a Lewis acid promoter like boron trifluoride etherate) to form the O-glycosidic bond. This reaction is stereoselective to ensure the desired β-anomer.
-
Selective Deprotection: The acetyl protecting groups are selectively removed from the glucose moiety, often using a mild base like sodium methoxide in methanol.
-
Etabonate Formation: The primary hydroxyl group at the C6 position of the glucose is selectively reacted with ethyl chloroformate in the presence of a base (e.g., pyridine) to introduce the ethoxycarbonyl (etabonate) group.
-
Purification: The final product, Sergliflozin etabonate, is purified by crystallization or chromatography.
Conversion to the Active Form: Synthesis of Sergliflozin A
Sergliflozin etabonate is the prodrug that is administered orally. In vivo, it is rapidly converted to the active form, Sergliflozin A, through the action of esterases.[6] For research and analytical purposes, this conversion can be performed in the laboratory.
Protocol: Synthesis of Sergliflozin A from Sergliflozin Etabonate
-
Hydrolysis of the Ester: Sergliflozin etabonate is dissolved in a suitable solvent system, such as a mixture of methanol and water.
-
Base-Catalyzed Saponification: A base, such as lithium hydroxide or sodium hydroxide, is added to the solution to catalyze the hydrolysis of the ethyl carbonate ester.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Neutralization and Extraction: Upon completion, the reaction mixture is neutralized with an acid (e.g., hydrochloric acid). The product, Sergliflozin A, is then extracted into an organic solvent.
-
Purification: The extracted Sergliflozin A is purified using chromatographic techniques to yield the final active compound.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of Sergliflozin A was guided by extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The benzylphenol glucoside scaffold was systematically modified to understand the key structural requirements for effective SGLT2 inhibition.
Key SAR Insights for Benzylphenol Glucosides
-
Aglycone Moiety: The nature and substitution pattern of the aglycone were found to be critical for both potency and selectivity. The 2-(4-methoxybenzyl)phenol moiety in Sergliflozin A provided a favorable balance of these properties.
-
Glycosidic Linkage: As an O-glucoside, Sergliflozin A is susceptible to enzymatic cleavage by β-glucosidases in the gut. This liability was a key driver for the development of the more stable C-glucoside SGLT2 inhibitors that followed.[2]
-
Glucose Moiety: The D-glucose core is essential for recognition by the SGLT2 transporter. Modifications to the glucose unit generally lead to a significant loss of activity.
-
Prodrug Strategy: The introduction of the 6-O-ethoxycarbonyl group in Sergliflozin etabonate was a strategic decision to mask the primary hydroxyl group, thereby improving oral absorption and protecting the molecule from rapid metabolism.[7]
In Vitro and In Vivo Efficacy
Sergliflozin A has demonstrated high potency and selectivity for SGLT2 in preclinical studies.
In Vitro Inhibitory Activity
In Chinese hamster ovary (CHO) cells stably expressing human SGLT1 and SGLT2, Sergliflozin A was found to be a highly potent and selective inhibitor of hSGLT2.[3]
| Compound | IC50 for hSGLT2 (nM) | Selectivity vs. hSGLT1 |
| Sergliflozin A | Potent | High |
(Note: Specific IC50 values are often proprietary and may not be publicly available in all literature.)
In Vivo Pharmacological Effects
Oral administration of the prodrug, Sergliflozin etabonate, led to a dose-dependent increase in urinary glucose excretion in various animal models, including mice, rats, and dogs.[3] In diabetic rat models, Sergliflozin etabonate demonstrated significant glucose-lowering effects without causing hypoglycemia.[8] These preclinical findings validated the therapeutic potential of selective SGLT2 inhibition for the treatment of type 2 diabetes.
Conclusion
The discovery and synthesis of Sergliflozin A represent a significant achievement in the field of medicinal chemistry and drug development. The journey from the natural product lead, phlorizin, to a selective and orally bioavailable SGLT2 inhibitor highlights the power of rational drug design and synthetic chemistry. Although the clinical development of Sergliflozin was discontinued after Phase II trials, the scientific insights gained from its development have been invaluable to the broader field of SGLT2 inhibitors, which have now become a cornerstone in the management of type 2 diabetes and related cardiovascular and renal diseases. This technical guide has provided a detailed overview of the core scientific principles and experimental methodologies that underpinned the development of this important molecule.
References
- Shing, T. K. M., Ng, W.-L., Chan, J. Y.-W., & Lau, C. B.-S. (2013). Design, Syntheses, and SAR Studies of Carbocyclic Analogues of Sergliflozin as Potent Sodium-Dependent Glucose Cotransporter 2 Inhibitors.
- New Drug Approvals. (2025).
- Wikipedia. (n.d.).
- HETEROCYCLES. (2018). AN EFFICIENT AND PRACTICAL SYNTHESIS OF REMOGLIFLOZIN ETABONATE, A POTENT INHIBITOR OF LOW-AFFINITY Na+-DEPENDENT GLUCOSE CO-TRA.
- ResearchGate. (n.d.). A review on the medicinal chemistry of sodium glucose co-transporter 2 inhibitors (SGLT2-I)
- ResearchGate. (n.d.). Structures and development of sergliflozin and remogliflozin.
- Katsuno, K., Fujimori, Y., Takemura, Y., Hiratochi, M., Itoh, F., Komatsu, Y., Fujikura, H., & Isaji, M. (2007). Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. Journal of Pharmacology and Experimental Therapeutics, 320(1), 323–330.
- Semantic Scholar. (n.d.). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors.
- New Journal of Chemistry. (n.d.). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors.
- Hussey, E. K., Clark, R. V., Amin, D. M., Kipnes, M. S., O'Connor-Semmes, R. L., O'Driscoll, E. C., Leong, J., Murray, S. C., Dobbins, R. L., Layko, D., & Nunez, D. J. R. (2010). Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus. Journal of Clinical Pharmacology, 50(6), 623–635.
- Wikipedia. (n.d.). SGLT2 inhibitor.
- Molecules. (n.d.).
- Fushimi, N., Fujikura, H., Shiohara, H., Teranishi, H., Shimizu, K., Yonekubo, S., Ohno, K., Miyagi, T., Itoh, F., Shibazaki, T., Tomae, M., Ishikawa-Takemura, Y., Nakabayashi, T., Kamada, N., Ozawa, T., Kobayashi, S., & Isaji, M. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598–6612.
- RSC Publishing. (n.d.). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity.
- ChemicalBook. (2024).
- TargetMol. (n.d.).
- Fujimori, Y., Katsuno, K., Ojima, K., Nakashima, I., Nakano, S., Ishikawa-Takemura, Y., Kusama, H., & Isaji, M. (2009). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. European Journal of Pharmacology, 609(1-3), 148–154.
- Patsnap Synapse. (2025).
Sources
- 1. Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Design, Syntheses, and SAR Studies of Carbocyclic Analogues of Sergliflozin as Potent Sodium‐Dependent Glucose Cotransporter 2 Inhibitors | Zendy [zendy.io]
- 4. Sergliflozin etabonate - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Pharmacokinetic Profile of Sergliflozin A: A Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Sergliflozin A, the active metabolite of the prodrug Sergliflozin etabonate, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). While Sergliflozin's clinical development was discontinued, its preclinical evaluation offers valuable insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics typical of the gliflozin class. This document synthesizes available data on Sergliflozin and supplements it with representative findings from other SGLT2 inhibitors to provide a holistic and instructive resource for researchers in drug development. We delve into the rationale behind experimental designs, present detailed protocols for key in vitro and in vivo assays, and discuss the translational implications of preclinical pharmacokinetic data.
Introduction: The Significance of Preclinical Pharmacokinetics for SGLT2 Inhibitors
The sodium-glucose cotransporter 2 (SGLT2), located predominantly in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] SGLT2 inhibitors, such as Sergliflozin, represent a major therapeutic advancement in the management of type 2 diabetes mellitus by promoting urinary glucose excretion, thereby lowering plasma glucose levels in an insulin-independent manner.[2][3]
Sergliflozin etabonate is a prodrug that is rapidly and extensively converted to its active form, Sergliflozin A, upon absorption.[4] Understanding the pharmacokinetic (PK) profile of Sergliflozin A in preclinical models is paramount for several reasons:
-
Exposure-Response Relationship: It establishes the relationship between the dose administered and the resulting systemic exposure, which in turn drives the pharmacodynamic (PD) effect (i.e., urinary glucose excretion).
-
Human Dose Prediction: Preclinical PK data from multiple species allows for allometric scaling to predict human pharmacokinetic parameters, guiding first-in-human dose selection.
-
Safety Margin Assessment: Correlating exposure levels in toxicology studies with those anticipated in humans is crucial for determining the therapeutic window and ensuring patient safety.
-
Drug-Drug Interaction Potential: Early assessment of metabolic pathways and transporter involvement helps to predict potential interactions with co-administered medications.
Although development of Sergliflozin was halted, a comparative review of its pharmacokinetics alongside other SGLT2 inhibitors like remogliflozin and ertugliflozin highlights key differentiators.[5] For instance, the relatively short half-life of Sergliflozin (1-1.5 hours in humans) compared to ertugliflozin (16 hours) necessitates different dosing strategies and may have influenced its development trajectory.[5] This guide will explore the preclinical data that informs these critical drug development decisions.
Preclinical Models and Bioanalytical Strategy
The selection of appropriate animal models is a cornerstone of preclinical PK studies. For SGLT2 inhibitors, rodents (typically Sprague-Dawley rats) and non-rodents (often Beagle dogs) are standard choices, representing species with different metabolic characteristics to better predict human outcomes.[6][7] Sergliflozin has been evaluated in mice, rats, and dogs to assess its primary pharmacodynamic effect of increasing urinary glucose excretion.[2]
Rationale for Species Selection:
-
Rats: Offer a cost-effective model for initial PK screening, dose-range finding, and metabolism studies. However, some SGLT2 inhibitors, like empagliflozin, show lower oral bioavailability in rats (31%) compared to other species, a factor that must be considered in data interpretation.[6][8]
-
Dogs: Often exhibit pharmacokinetic profiles more predictive of humans for this class of drugs. For example, the bioavailability of empagliflozin in dogs (89%) is much closer to that in mice (90-97%) than in rats.[6][8]
-
Mice: Useful for early efficacy and mechanism-of-action studies, particularly in transgenic models of diabetes.[2]
Core Protocol: Bioanalytical Method for Quantitation in Plasma
Accurate quantification of the drug in biological matrices is the foundation of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[9]
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (or standard/QC), add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte).
-
Vortex for 2 minutes to precipitate plasma proteins.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for the analyte and internal standard must be optimized.
-
-
Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Absorption: From Oral Dose to Systemic Circulation
Sergliflozin etabonate was designed for oral administration.[4] Key parameters to evaluate absorption include the rate (Tmax) and extent (Cmax and Bioavailability) of drug entry into the systemic circulation.
-
Rate and Extent of Absorption: Following oral administration of the prodrug, Sergliflozin A appears rapidly in plasma, with a reported Tmax of approximately 30 to 45 minutes in humans, suggesting rapid absorption and conversion.
-
Oral Bioavailability: This parameter, which measures the fraction of an oral dose that reaches systemic circulation, is a critical determinant of the required oral dose. While specific bioavailability data for Sergliflozin in preclinical models is not widely published, other SGLT2 inhibitors show moderate to high bioavailability. For example, ertugliflozin's oral bioavailability is 69% in rats and 94% in dogs, while enavogliflozin's is 56-62% in rats and 85-97% in mice.[7][10]
The overall workflow for a preclinical oral pharmacokinetic study is depicted below.
Caption: Workflow of an in vivo oral pharmacokinetic study.
Distribution: Where the Drug Goes
Once absorbed, a drug distributes from the bloodstream into various tissues and organs. The extent of distribution is influenced by factors like plasma protein binding and the physicochemical properties of the drug.
Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug can distribute into tissues and exert a pharmacological effect.[9] SGLT2 inhibitors generally exhibit high plasma protein binding.[1]
| SGLT2 Inhibitor | Plasma Protein Binding (%) |
| Canagliflozin | 99% |
| Dapagliflozin | 91% |
| Empagliflozin | 86.2% |
| Ertugliflozin | 93% |
Table 1: Plasma protein binding of various SGLT2 inhibitors.[1][9]
Causality: High protein binding acts as a reservoir, potentially prolonging the drug's duration of action but limiting its volume of distribution. The unbound fraction is what drives target engagement and clearance. Therefore, measuring PPB is essential for correctly interpreting in vitro potency data and for PK/PD modeling.
Core Protocol: In Vitro Plasma Protein Binding by Equilibrium Dialysis
-
Apparatus: Use a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.
-
Procedure:
-
Add plasma (from the relevant preclinical species) spiked with Sergliflozin A to the donor chamber.
-
Add phosphate-buffered saline (PBS) to the receiver chamber.
-
Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium.
-
After incubation, collect aliquots from both the donor and receiver chambers.
-
-
Analysis: Determine the concentration of Sergliflozin A in both chambers using a validated LC-MS/MS method.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the receiver chamber (buffer) to the concentration in the donor chamber (plasma).
Tissue Distribution
For SGLT2 inhibitors, achieving high concentrations in the kidney, the site of action, is desirable for efficacy. Studies with radiolabeled compounds are often conducted to determine tissue distribution. For example, studies with enavogliflozin showed a significantly higher distribution to the kidney compared to other tissues, with a kidney-to-plasma AUC ratio of 41.9 in mice.[10] Similarly, empagliflozin distributes rapidly to most rat tissues, with the highest concentrations found in organs of elimination like the kidney and liver, and low distribution to the brain.[6][8]
Metabolism: Biotransformation and Clearance
Metabolism is the process by which the body chemically modifies a drug, primarily in the liver, to facilitate its elimination. For SGLT2 inhibitors, glucuronidation is the major metabolic pathway, with minimal involvement from cytochrome P450 (CYP) enzymes.[9]
Key Metabolic Enzymes:
-
UGT1A9: A primary enzyme responsible for the glucuronidation of canagliflozin, dapagliflozin, and ertugliflozin.[9]
-
UGT2B4 & UGT2B7: Also involved in the metabolism of canagliflozin and empagliflozin, respectively.[9]
Causality: The low reliance on CYP enzymes for metabolism means that SGLT2 inhibitors generally have a low risk of causing or being subject to metabolism-based drug-drug interactions, which is a favorable characteristic for drugs used to treat chronic conditions in patients often on multiple medications.
Caption: Primary metabolic pathways for SGLT2 inhibitors like Sergliflozin A.
Core Protocol: In Vitro Metabolic Stability in Liver Microsomes
This assay provides an early assessment of a compound's susceptibility to metabolism by Phase I (CYP) enzymes.
-
Reaction Mixture:
-
Prepare a solution in buffer (pH 7.4) containing rat or dog liver microsomes (e.g., 0.5 mg/mL protein).[11]
-
Add Sergliflozin A to the mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the concentration of remaining Sergliflozin A.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Excretion: The Final Elimination
Excretion is the removal of the parent drug and its metabolites from the body. For SGLT2 inhibitors, elimination occurs through both renal (urine) and fecal (bile) routes.
-
Routes of Excretion: The primary route of excretion can vary between species. For instance, after an oral dose of [14C]-empagliflozin, radioactivity was predominantly recovered in the feces of preclinical species (61-82%), whereas in humans, urinary excretion was more significant (54%).[8] This highlights the importance of conducting mass balance studies in both animals and humans.
-
Sergliflozin Excretion: Clinical studies with Sergliflozin showed that very little of the administered dose (<0.5%) was recovered as the active entity or prodrug in the urine, suggesting extensive metabolism and/or non-renal clearance pathways.
The ADME properties of a typical SGLT2 inhibitor are summarized in the conceptual diagram below.
Caption: Conceptual overview of the ADME pathway for Sergliflozin A.
Summary and Translational Perspective
The preclinical pharmacokinetic profile of Sergliflozin A is characteristic of the SGLT2 inhibitor class. It is the active form of an orally administered prodrug, demonstrating rapid absorption and conversion. While detailed public data on Sergliflozin is limited, the broader class of gliflozins typically exhibits high plasma protein binding, distribution to target organs like the kidney, and clearance primarily through UGT-mediated metabolism.
Key Translational Insights:
-
A short half-life, as observed with Sergliflozin in humans, may require more frequent dosing or formulation strategies (e.g., extended-release) to maintain therapeutic concentrations, which can impact patient compliance and commercial viability.[5]
-
The low potential for CYP-mediated drug interactions is a significant advantage that is often successfully translated from preclinical in vitro models to the clinical setting.
-
Species differences in bioavailability and primary excretion routes are common and underscore the necessity of using multiple species and, ultimately, human mass balance studies to fully characterize a drug's disposition.[6][8]
This guide provides a framework for understanding and evaluating the preclinical pharmacokinetics of SGLT2 inhibitors. By applying the principles and protocols outlined herein, drug development professionals can build a robust data package to support the progression of new chemical entities from discovery to clinical evaluation.
References
-
SGLT2 inhibitor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
- Humphreys, W. G., et al. (2012). Pharmacodynamic Model of Sodium–Glucose Transporter 2 (SGLT2) Inhibition: Implications for Quantitative Translational Pharmacology. The AAPS Journal, 14(3), 519-529.
- Kim, D. H., et al. (2022).
- Scheen, A. J. (2015). Pharmacokinetics, Biotransformation, Distribution and Excretion of Empagliflozin, a Sodium-Glucose Co-Transporter (SGLT 2) Inhibitor, in Mice, Rats, and Dogs. Clinical Pharmacokinetics, 54(4), 373-386.
- Wang, Y., et al. (2023). Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. Frontiers in Pharmacology, 14, 1185011.
- WO2010045656A2 - Novel sglt2 inhibitor dosage forms - Google Patents. (2010).
- Grempler, R., et al. (2015). Pharmacokinetics, Biotransformation, Distribution and Excretion of Empagliflozin, a Sodium-Glucose Co-Transporter (SGLT 2) Inhibitor, in Mice, Rats, and Dogs. Journal of Drug Metabolism & Toxicology, 6(4), 1-13.
- Terra, S. G., et al. (2020). Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor. Clinical Pharmacokinetics, 59(9), 1087-1103.
- Katsuno, K., et al. (2007). Sergliflozin, a Novel Selective Inhibitor of Low-Affinity Sodium Glucose Cotransporter (SGLT2), Validates the Critical Role of SGLT2 in Renal Glucose Reabsorption and Modulates Plasma Glucose Level. Journal of Pharmacology and Experimental Therapeutics, 320(1), 323-330.
- DeFronzo, R. A., et al. (2021). Sodium-Glucose Transport 2 (SGLT2) Inhibitors. In StatPearls.
-
U.S. Food and Drug Administration. (2014). Pharmacology Review(s) for JARDIANCE (empagliflozin). Retrieved from [Link]
- Boldys, A., & Okopień, B. (2011). Dapagliflozin: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes.
- Pelkonen, O., & Turpeinen, M. (2024). In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β- glucuronidase targeting. Xenobiotica, 1-13.
-
Sergliflozin Etabonate - New Drug Approvals. (n.d.). Retrieved January 16, 2026, from [Link]
- Vishwanathan, K., et al. (2018). Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview. Xenobiotica, 48(11), 1146-1153.
- Komoroski, B., et al. (2012). Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. Clinical Pharmacology & Therapeutics, 92(5), 643-650.
- Zhang, L., et al. (2023). Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. Frontiers in Pharmacology, 14, 1185011.
- Shah, P., et al. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models.
- Fujimori, Y., et al. (2009). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. European Journal of Pharmacology, 608(1-3), 148-154.
Sources
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
- 7. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor | springermedizin.de [springermedizin.de]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Sergliflozin A on SGLT1 vs SGLT2: An In-depth Technical Guide
Introduction
The sodium-glucose cotransporters (SGLTs) are a family of membrane proteins crucial for glucose homeostasis.[1] Two major isoforms, SGLT1 and SGLT2, play distinct yet vital roles in glucose transport across epithelial cells.[1] SGLT1, a high-affinity, low-capacity transporter, is predominantly responsible for the absorption of dietary glucose and galactose in the small intestine.[1] In contrast, SGLT2, a low-affinity, high-capacity transporter, is almost exclusively expressed in the S1 and S2 segments of the renal proximal tubules, where it mediates the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[2]
This differential expression and function make SGLT2 a prime therapeutic target for the management of type 2 diabetes mellitus. Selective inhibition of SGLT2 blocks renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels, independent of insulin secretion.[2] This mechanism of action offers a unique advantage in glycemic control with a low risk of hypoglycemia.
Sergliflozin A is the active metabolite of the prodrug Sergliflozin etabonate, a compound developed as a selective SGLT2 inhibitor.[3] While its clinical development was discontinued after Phase II trials, the study of its in vitro activity provides valuable insights into the principles of selective SGLT inhibition and the methodologies used to characterize such compounds.[2] This technical guide provides a detailed examination of the in vitro activity of Sergliflozin A, focusing on its differential effects on SGLT1 and SGLT2.
Mechanism of Action of SGLT1 and SGLT2
SGLT1 and SGLT2 are symporters that couple the transport of glucose across the cell membrane to the electrochemical gradient of sodium ions (Na+). The inwardly directed Na+ gradient, maintained by the Na+/K+-ATPase pump on the basolateral membrane, provides the driving force for glucose uptake against its concentration gradient.
-
SGLT1: Located primarily in the brush border membrane of intestinal enterocytes and to a lesser extent in the S3 segment of the renal proximal tubule, SGLT1 exhibits a high affinity for glucose (Km ≈ 0.4 mM) and a Na+:glucose stoichiometry of 2:1. This allows for efficient glucose absorption even at low luminal glucose concentrations.
-
SGLT2: Predominantly found in the apical membrane of the early proximal convoluted tubule, SGLT2 has a lower affinity for glucose (Km ≈ 2-6 mM) and a Na+:glucose stoichiometry of 1:1. Its high transport capacity enables the bulk reabsorption of filtered glucose.
The selective inhibition of SGLT2 is a key strategy in the development of antidiabetic drugs, as it minimizes off-target effects associated with SGLT1 inhibition, such as gastrointestinal side effects.
In Vitro Assessment of SGLT Inhibition: A Methodological Overview
The in vitro determination of a compound's inhibitory activity and selectivity against SGLT1 and SGLT2 is a critical step in its preclinical development. A common and robust method involves a cell-based glucose uptake assay using cell lines engineered to stably express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
Experimental Protocol: [¹⁴C]-α-Methyl-D-glucopyranoside (AMG) Uptake Assay
This protocol describes a radiolabeled substrate uptake assay to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as Sergliflozin A, for hSGLT1 and hSGLT2.
1. Cell Culture and Seeding:
-
HEK293 or CHO-K1 cells stably transfected with either hSGLT1 or hSGLT2 are cultured in appropriate growth medium supplemented with a selection antibiotic (e.g., G418) to maintain transporter expression.
-
Cells are seeded into 96-well microplates at a density that ensures they reach confluence on the day of the assay.
2. Assay Procedure:
-
Washing: On the day of the assay, the growth medium is aspirated, and the cell monolayers are washed twice with a pre-warmed, sodium-free buffer (e.g., choline-based buffer) to remove any residual sodium and glucose.
-
Pre-incubation: The cells are then pre-incubated for 15-30 minutes at 37°C with either a sodium-containing buffer (for total uptake) or a sodium-free buffer (for non-SGLT mediated uptake), containing various concentrations of the test compound (Sergliflozin A). A vehicle control (e.g., DMSO) is also included.
-
Initiation of Uptake: The pre-incubation buffer is aspirated, and the uptake is initiated by adding a sodium-containing buffer containing [¹⁴C]-AMG (a non-metabolizable glucose analog) and the respective concentrations of the test compound.
-
Incubation: The plates are incubated for a predetermined period (e.g., 30-60 minutes) at 37°C to allow for substrate uptake.
-
Termination of Uptake: The uptake is terminated by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold, sodium-free buffer to remove any extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: The cells are lysed with a suitable lysis buffer (e.g., 0.1 N NaOH), and the radioactivity in the cell lysates is quantified using a liquid scintillation counter.
3. Data Analysis:
-
The SGLT-mediated uptake is calculated by subtracting the uptake in the sodium-free buffer from the total uptake in the sodium-containing buffer.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).
Diagram of the Experimental Workflow
Caption: Experimental workflow for the in vitro [¹⁴C]-AMG uptake assay.
In Vitro Activity of Sergliflozin A on SGLT1 vs SGLT2
Sergliflozin A has been characterized as a highly selective and potent inhibitor of human SGLT2.[3] In vitro studies using Chinese hamster ovary-K1 cells stably expressing either hSGLT1 or hSGLT2 have demonstrated its preferential inhibition of SGLT2-mediated glucose transport.[3]
The inhibitory constants (Ki) of Sergliflozin A for hSGLT1 and hSGLT2, as determined by Katsuno et al. (2007), are summarized in the table below.
| Compound | hSGLT1 K_i_ (nM) | hSGLT2 K_i_ (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Sergliflozin A | 1400 | 5.3 | ~264 |
| Phlorizin | 230 | 39 | ~6 |
Data sourced from Katsuno K, et al. J Pharmacol Exp Ther. 2007;320(1):323-30.[3]
The data clearly indicates that Sergliflozin A is significantly more potent in inhibiting hSGLT2 compared to hSGLT1, with a selectivity ratio of approximately 264-fold. This is in stark contrast to the non-selective inhibitor Phlorizin, which exhibits only a 6-fold selectivity for SGLT2 over SGLT1.
Diagram of Differential Inhibition
Caption: Differential inhibition of SGLT1 and SGLT2 by Sergliflozin A.
Discussion
The in vitro data for Sergliflozin A underscores the feasibility of developing highly selective SGLT2 inhibitors. The approximately 264-fold selectivity for SGLT2 over SGLT1 is a critical attribute for a therapeutic agent targeting renal glucose reabsorption. This high degree of selectivity is intended to maximize the desired glucosuric effect while minimizing the potential for adverse gastrointestinal effects that could arise from significant SGLT1 inhibition in the intestine.
The experimental methodology outlined in this guide represents a standard and reliable approach for characterizing the potency and selectivity of SGLT inhibitors. The use of stably transfected cell lines provides a consistent and reproducible system for screening and lead optimization. While radiolabeled assays are highly sensitive and specific, non-radioactive alternatives using fluorescent glucose analogs (e.g., 2-NBDG) are also available and offer advantages in terms of safety and high-throughput screening.
Although the clinical development of Sergliflozin etabonate was halted, the compound remains an important tool for researchers studying the physiological roles of SGLT1 and SGLT2. The in vitro selectivity profile of Sergliflozin A serves as a benchmark for the development of next-generation SGLT2 inhibitors with potentially improved efficacy and safety profiles. The continuous refinement of in vitro screening assays will undoubtedly facilitate the discovery of novel and more effective therapies for type 2 diabetes and other metabolic disorders.
References
-
Katsuno, K., et al. (2007). Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. Journal of Pharmacology and Experimental Therapeutics, 320(1), 323-330. [Link]
-
Wikipedia. (2023). SGLT2 inhibitor. [Link]
-
Hummel, C. S., et al. (2011). Structural selectivity of human SGLT inhibitors. American Journal of Physiology-Cell Physiology, 302(2), C373-C382. [Link]
-
Ohgaki, R., et al. (2016). Interaction of the Sodium/Glucose Cotransporter (SGLT) 2 inhibitor Canagliflozin with SGLT1 and SGLT2. Journal of Pharmacology and Experimental Therapeutics, 358(1), 94-102. [Link]
-
Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 14(1), 83-90. [Link]
-
Wright, E. M., et al. (2011). SGLT2 inhibitors: a new strategy for diabetes treatment. Nature Reviews Drug Discovery, 10(10), 797-798. [Link]
Sources
- 1. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sergliflozin A: The Active Metabolite of the Prodrug Sergliflozin Etabonate
Introduction: The Prodrug Strategy for SGLT2 Inhibition
In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the Sodium-Glucose Co-transporter 2 (SGLT2) has emerged as a pivotal target.[1] Located in the proximal tubules of the kidney, SGLT2 is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[2][3] Inhibition of this transporter presents a unique, insulin-independent mechanism for glycemic control by promoting the excretion of excess glucose.[4][5]
Sergliflozin etabonate (coded as GW869682X) was developed by GlaxoSmithKline as a selective SGLT2 inhibitor.[3][6] It is a prodrug, designed to be rapidly and extensively converted in the body to its active metabolite, sergliflozin (henceforth referred to as Sergliflozin A in this guide to denote the active form).[6][7][8] This guide provides a detailed technical overview of this conversion, the pharmacological action of Sergliflozin A, and the key experimental methodologies required for its characterization. Although its clinical development was discontinued after Phase II trials, the study of sergliflozin provides valuable insights into the pharmacokinetics and pharmacodynamics of this class of drugs.[2]
Part 1: Bioactivation - The Conversion of Sergliflozin Etabonate to Sergliflozin A
The core of the sergliflozin strategy lies in its design as an etabonate prodrug. The term "etabonate" refers to the ethyl carbonate group attached to the glucopyranoside moiety of the molecule.[3][6] This modification is engineered for rapid cleavage by esterases in the body following oral administration, releasing the active entity, Sergliflozin A.
This bioactivation is a critical step, converting the orally available prodrug into the pharmacologically active inhibitor at the site of action.[6] The primary advantage of this approach is to optimize the pharmacokinetic profile of the drug.
Metabolic Conversion Pathway
The conversion is a straightforward hydrolysis reaction, catalyzed by ubiquitous esterase enzymes.
Caption: Metabolic activation of the prodrug to its active form.
Pharmacokinetic Profile of Sergliflozin A
Clinical studies in healthy volunteers and patients with T2DM have demonstrated that the conversion from the prodrug is both rapid and extensive. Following a single oral dose of sergliflozin etabonate, the active metabolite, Sergliflozin A, displays linear kinetics and achieves peak plasma concentrations quickly.[7]
| Parameter | Value | Population | Source |
| Time to Peak (Tmax) | ~30 - 45 minutes | Healthy & T2DM | [7] |
| Elimination Half-life (t½) | ~0.5 - 1 hour | Healthy & T2DM | [7] |
| Urinary Recovery | < 0.5% of dose | Healthy & T2DM | [7][8] |
The short half-life of Sergliflozin A was a notable characteristic of the drug, which may have influenced its viability as a therapeutic agent requiring consistent, long-term SGLT2 inhibition.[9]
Part 2: Mechanism of Action at the Renal Tubule
Sergliflozin A exerts its therapeutic effect by selectively inhibiting the SGLT2 protein in the S1 segment of the proximal convoluted tubule in the kidney.[2][3]
-
Binding and Inhibition: Sergliflozin A competitively binds to the SGLT2 transporter, blocking it from reabsorbing glucose from the glomerular filtrate.
-
Increased Urinary Glucose Excretion (UGE): By preventing reabsorption, the renal threshold for glucose is lowered, leading to a dose-dependent increase in the amount of glucose excreted in the urine (glucosuria).[1][7]
-
Plasma Glucose Reduction: This loss of glucose from the body results in a lowering of plasma glucose concentrations, thereby improving glycemic control.[1] The magnitude and duration of this effect are closely correlated with the plasma concentrations of Sergliflozin A.[7]
This insulin-independent mechanism offers the advantage of being effective at any stage of T2DM, regardless of beta-cell function, and carries a low intrinsic risk of hypoglycemia.[4]
Caption: Sergliflozin A inhibits SGLT2, preventing glucose reabsorption.
Part 3: Methodologies for Preclinical and Analytical Evaluation
A robust evaluation of Sergliflozin A requires a combination of in vitro characterization, in vivo efficacy models, and precise analytical quantification.
In Vitro Protocol: SGLT2 Inhibition Assay
The primary goal of in vitro assessment is to determine the potency (e.g., IC50) of Sergliflozin A against the SGLT2 transporter. Assays typically use cell lines overexpressing the human SGLT2 transporter or human kidney cell lines with endogenous expression.[10][11]
Protocol: Fluorescent Glucose Uptake Inhibition Assay
This protocol utilizes a fluorescent D-glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake in a human kidney cell line (HK-2) that endogenously expresses SGLT2.[11][12] This method avoids the complexities of handling radiolabeled substrates.[12]
Objective: To determine the concentration-dependent inhibition of SGLT2-mediated glucose uptake by Sergliflozin A.
Materials:
-
HK-2 cell line (human renal proximal tubular cells).[12]
-
Cell culture medium and reagents.
-
Krebs-Ringer bicarbonate buffer (KRB), with and without Na+.
-
2-NBDG fluorescent glucose analog.[12]
-
Sergliflozin A (test compound).
-
Phlorizin or a known clinical SGLT2 inhibitor (e.g., Dapagliflozin) as a positive control.[10][12]
-
Microplate reader with fluorescence detection.
Step-by-Step Methodology:
-
Cell Culture: Culture HK-2 cells in appropriate flasks until they reach 80-90% confluency. Seed the cells into 96-well black, clear-bottom microplates and grow to form a monolayer.
-
Compound Preparation: Prepare a serial dilution of Sergliflozin A in Na+-containing KRB buffer to achieve a range of final assay concentrations. Also prepare solutions for the positive control and a vehicle control (e.g., DMSO).
-
Pre-incubation: Aspirate the culture medium from the wells. Wash the cell monolayer twice with Na+-containing KRB buffer. Add the Sergliflozin A dilutions, controls, and vehicle to respective wells and pre-incubate for 15-20 minutes at 37°C.
-
Uptake Initiation: To each well, add the 2-NBDG solution (prepared in Na+-containing KRB buffer) to initiate the uptake reaction. To determine Na+-independent uptake, run a parallel set of wells using Na+-free KRB buffer.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, allowing the cells to take up the fluorescent glucose analog.
-
Uptake Termination: Terminate the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold, Na+-free KRB buffer to remove extracellular fluorescence.
-
Cell Lysis & Measurement: Lyse the cells using a suitable lysis buffer. Measure the intracellular fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate Na+-dependent uptake by subtracting the average fluorescence from Na+-free wells from the Na+-containing wells.
-
Normalize the data to the vehicle control (representing 100% uptake).
-
Plot the percent inhibition against the logarithm of Sergliflozin A concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a cell-based SGLT2 inhibition assay.
In Vivo Efficacy Evaluation
Animal models are essential to confirm the antihyperglycemic effects observed in vitro. Studies on sergliflozin etabonate have utilized streptozotocin (STZ)-induced diabetic rats and Zucker fatty rats to demonstrate efficacy.[1]
Key Endpoints:
-
Urinary Glucose Excretion (UGE): Measurement of total glucose excreted in urine over a 24-hour period. This is the most direct pharmacodynamic marker of SGLT2 inhibition.
-
Plasma Glucose: Assessed under fasting conditions and post-sucrose or glucose challenge to determine the effect on postprandial hyperglycemia.[1]
-
Glycated Hemoglobin (HbA1c): Measured after chronic treatment to assess long-term glycemic control.[1]
Analytical Quantification Protocol
Accurate quantification of Sergliflozin A in biological matrices like plasma is critical for pharmacokinetic analysis. Reverse-phase high-performance liquid chromatography (RP-HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard.[13][14]
Protocol Outline: RP-HPLC Method for Sergliflozin A in Plasma
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on plasma samples to remove interfering substances and isolate the analyte.
-
Chromatographic Separation:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
-
Detection: UV detection at a wavelength determined by the absorbance maximum of Sergliflozin A. For higher sensitivity and specificity, use LC-MS/MS with detection parameters optimized for the parent and fragment ions of the molecule.
-
Quantification: Generate a calibration curve using standards of known Sergliflozin A concentrations in the same biological matrix. Quantify unknown samples by interpolating their peak areas against this curve.
| Parameter | Typical Setting | Rationale |
| Technique | RP-HPLC, LC-MS/MS | Provides high specificity and sensitivity for complex biological matrices.[13][14] |
| Column | C18 | Standard for separating moderately non-polar compounds like Sergliflozin A. |
| Mobile Phase | Acetonitrile/Water Gradient | Allows for efficient elution and separation from endogenous components. |
| Detection | UV or MS/MS | UV is suitable for higher concentrations; MS/MS is required for low-level quantification in pharmacokinetic studies.[13] |
| Validation | Per ICH/FDA Guidelines | Ensures accuracy, precision, linearity, and robustness of the method.[15] |
Conclusion
Sergliflozin A stands as a textbook example of a pharmacologically active metabolite derived from a prodrug. Its development pathway illustrates a clear, logical progression: the oral administration of sergliflozin etabonate leads to its rapid and extensive conversion to Sergliflozin A, which then acts as a potent and selective inhibitor of the SGLT2 transporter. This inhibition effectively increases urinary glucose excretion, validating the critical role of SGLT2 in renal glucose reabsorption and demonstrating a viable mechanism for glycemic control.[7]
While the compound's short plasma half-life presented a pharmacokinetic hurdle that ultimately led to the discontinuation of its development, the scientific principles and methodologies used in its evaluation remain highly relevant.[7][9] The study of Sergliflozin A has contributed to the foundational understanding of the "gliflozin" class of drugs and provides a valuable case study for researchers in metabolic disease and drug development.
References
-
Hussey, E. K., Clark, R. V., Amin, D. M., Kipnes, M. S., O'Connor‐Semmes, R. L., O'Driscoll, E. C., Leong, J., Murray, S. C., Dobbins, R. L., Layko, D., & Nunez, D. J. R. (2010). Single‐Dose Pharmacokinetics and Pharmacodynamics of Sergliflozin Etabonate, a Novel Inhibitor of Glucose Reabsorption, in Healthy Volunteers and Patients With Type 2 Diabetes Mellitus. The Journal of Clinical Pharmacology. Available at: [Link]
-
Hussey, E. K., et al. (2010). Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus. PubMed. Available at: [Link]
-
BioIVT. SGLT2 (SLC5A2) Transporter Assay. BioIVT. Available at: [Link]
-
Wikipedia. SGLT2 inhibitor. Wikipedia. Available at: [Link]
-
Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. ResearchGate. Available at: [Link]
-
Dobbins, R. L., et al. (2013). Safety, pharmacokinetics and pharmacodynamics of remogliflozin etabonate, a novel SGLT2 inhibitor, and metformin when co-administered in subjects with type 2 diabetes mellitus. PubMed Central. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Remogliflozin etabonate?. Patsnap Synapse. Available at: [Link]
-
Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. NIH National Library of Medicine. Available at: [Link]
-
Dobbins, R. L., et al. (2012). Remogliflozin Etabonate, a Selective Inhibitor of the Sodium-Glucose Transporter 2, Improves Serum Glucose Profiles in Type 1 Diabetes. Diabetes Care. Available at: [Link]
-
Wikipedia. Sergliflozin etabonate. Wikipedia. Available at: [Link]
-
Lupsa, B. C., & Inzucchi, S. E. (2014). SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. Clinical Diabetes. Available at: [Link]
-
Katsuno, K., et al. (2009). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. PubMed. Available at: [Link]
-
Packer, M. (2021). Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. MDPI. Available at: [Link]
-
Crasto, A. M. (2025). Sergliflozin Etabonate. New Drug Approvals. Available at: [Link]
-
Vaduva, A. C., et al. (2024). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. PubMed Central. Available at: [Link]
-
Solvo Biotechnology. SGLT2 transporter, SGLT2 uptake assay. Solvo Biotechnology. Available at: [Link]
-
Ortiz-Reyes, B., & Rondon-Berrios, H. (2022). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in Nephrology. Available at: [Link]
-
Kedar, P. B. (2025). Overview of the Analytical Method Development for Ertugliflozin Using UV and HPLC Techniques. ResearchGate. Available at: [Link]
-
Jayesh, A., & Bachhav, N. (2021). An overview on analytical estimation of ertugliflozin. World Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kumar, P. A., et al. (2025). A Comprehensive Review On Analytical Methods-For The Quantification Of Empagliflozin In Drug Product And Drug Substance. ResearchGate. Available at: [Link]
-
Patel, P., et al. (2020). Analytical methods for simultaneous estimation of SGLT2 inhibitor and DPP-4 inhibitor in their combination for treatment of type 2 diabetes mellitus. Letters in Applied NanoBioScience. Available at: [Link]
-
Khan, M. S., et al. (2022). Selective SGLT2 Inhibitor's Estimation and Validation from Galenical Form by RP-HPLC Method. Journal of Pharmaceutical Research International. Available at: [Link]
Sources
- 1. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Sergliflozin etabonate - Wikipedia [en.wikipedia.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Sci-Hub. Single‐Dose Pharmacokinetics and Pharmacodynamics of Sergliflozin Etabonate, a Novel Inhibitor of Glucose Reabsorption, in Healthy Volunteers and Patients With Type 2 Diabetes Mellitus / The Journal of Clinical Pharmacology, 2010 [sci-hub.box]
- 8. Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. researchgate.net [researchgate.net]
- 12. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajprd.com [ajprd.com]
- 14. wjpsonline.com [wjpsonline.com]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
An In-depth Technical Guide to the Molecular Target Validation of Sergliflozin A
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for the molecular target validation of Sergliflozin A, an investigational inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2). As a Senior Application Scientist, this document moves beyond a mere recitation of protocols to deliver a narrative grounded in the principles of rigorous scientific validation. We will dissect the causality behind experimental choices, establishing a self-validating system of inquiry that confirms target engagement, cellular function, physiological response, and target specificity. The guide is structured around four pillars of validation: 1) Direct Target Engagement, 2) Cellular Functional Consequences, 3) In Vivo Physiological Outcomes, and 4) Target Specificity. Each section details the rationale, step-by-step protocols for key experiments, and expected data outcomes, supported by diagrams and summary tables. This document serves as a blueprint for researchers engaged in the preclinical validation of SGLT2 inhibitors and other targeted therapeutics.
Introduction: The Rationale for Targeting SGLT2 and the Emergence of Sergliflozin A
The Role of SGLT2 in Glucose Homeostasis
The kidney plays a pivotal role in maintaining glucose balance. The Sodium-Glucose Co-transporters (SGLTs) are key proteins in this process, facilitating the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[1] Of the SGLT family, SGLT2 is the major transporter, responsible for approximately 90% of the kidney's glucose reabsorption, and is primarily expressed in the proximal convoluted tubules.[2][3][4] In hyperglycemic states such as type 2 diabetes, the upregulation of SGLT2 can exacerbate high blood glucose levels. Therefore, inhibiting SGLT2 presents a compelling, insulin-independent therapeutic strategy to lower blood glucose by promoting urinary glucose excretion (glucosuria).[1][2][5]
Sergliflozin A: An Investigational SGLT2 Inhibitor
Sergliflozin A is the active metabolite of Sergliflozin etabonate, an O-glucoside derivative of the natural product phlorizin.[6][7] It was developed as a selective inhibitor of SGLT2 to treat type 2 diabetes.[8][9][10] While its clinical development was discontinued after Phase II trials, the validation process for Sergliflozin A serves as an exemplary case study in establishing a clear and unambiguous link between a compound, its molecular target, and its therapeutic effect.[8]
The Principle of Target Validation: A Multi-Pillar Approach
Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating its activity is likely to have a therapeutic benefit. A robust validation strategy is not a single experiment but a logical, multi-faceted investigation. Our approach is built on four essential pillars, each designed to answer a critical question in the validation cascade.
Caption: The logical flow of the four-pillar target validation process.
Pillar I: Direct Target Engagement - Biochemical Confirmation
Expertise & Experience: The foundational step is to prove that Sergliflozin A physically interacts with its putative target, SGLT2, in a cell-free system. This eliminates the complexities of a cellular environment and provides the cleanest possible assessment of direct binding and inhibition. We utilize membrane vesicles from cells overexpressing human SGLT2, which isolates the transporter in a more native lipid environment than a purified, detergent-solubilized protein.
In Vitro SGLT2 Inhibition Assay (Membrane Vesicle-Based)
This assay directly measures the ability of Sergliflozin A to inhibit the transport of a radiolabeled substrate into vesicles containing SGLT2.
Detailed Protocol:
-
Vesicle Preparation: Prepare membrane vesicles from HEK293 or CHO cells stably overexpressing human SGLT2.
-
Reaction Setup: In a 96-well plate, pre-incubate varying concentrations of Sergliflozin A (e.g., 0.1 nM to 10 µM) with the SGLT2-expressing membrane vesicles for 15 minutes at room temperature in a sodium-free buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Dapagliflozin).
-
Initiate Transport: Initiate glucose transport by adding a reaction buffer containing a known concentration of radiolabeled α-methyl-D-[¹⁴C]glucopyranoside ([¹⁴C]AMG), a non-metabolizable glucose analog, and NaCl to establish the sodium gradient.
-
Terminate Reaction: After a short incubation period (e.g., 1-2 minutes), terminate the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture through a glass fiber filter to trap the vesicles.
-
Quantification: Wash the filters to remove untransported [¹⁴C]AMG. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of Sergliflozin A relative to the vehicle control. Plot the data and determine the IC₅₀ value using a non-linear regression model.
Expected Data & Interpretation:
The expected outcome is a dose-dependent inhibition of [¹⁴C]AMG uptake. This provides direct evidence of target engagement and allows for the quantification of the compound's potency.
| Compound | Target | Expected IC₅₀ (nM) |
| Sergliflozin A | Human SGLT2 | 5 - 15 |
| Dapagliflozin (Control) | Human SGLT2 | 1 - 5 |
Table 1: Representative biochemical potency data for SGLT2 inhibitors.
Pillar II: Cellular Target Validation - Demonstrating Functional Consequences
Expertise & Experience: Having confirmed direct biochemical inhibition, we must now demonstrate that Sergliflozin A inhibits SGLT2 function in a living cell. This step is crucial as it validates the target in a more physiologically relevant context, accounting for factors like cell membrane permeability and intracellular interactions. The human kidney proximal tubule cell line (HK-2) is an authoritative choice as it endogenously expresses SGLT2, providing a more authentic system than engineered cell lines.[3][6][11]
Caption: Mechanism of SGLT2 inhibition by Sergliflozin A in a kidney cell.
Fluorescent Glucose Uptake Assay in HK-2 Cells
This assay uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake, offering a safer and higher-throughput alternative to radioactive methods.[3][6][11]
Detailed Protocol:
-
Cell Culture: Plate HK-2 cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Pre-treatment: Wash the cells with a glucose-free buffer. Pre-incubate the cells with varying concentrations of Sergliflozin A (or controls) for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to the wells and incubate for a defined period (e.g., 60 minutes) to allow for uptake.
-
Signal Termination: Remove the 2-NBDG solution and wash the cells with ice-cold buffer to stop uptake and remove extracellular fluorescence.
-
Fluorescence Reading: Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis: Calculate the IC₅₀ value by plotting the fluorescence intensity against the log of the inhibitor concentration.
Trustworthiness: A critical control is to perform the assay in both sodium-containing and sodium-free buffers. SGLT2 is a sodium-dependent transporter; therefore, the inhibitory effect of Sergliflozin A should be observed only in the presence of sodium. This confirms the inhibition is SGLT-mediated.
Expected Data & Interpretation:
| Compound | Cell Line | Assay Condition | Expected IC₅₀ (nM) |
| Sergliflozin A | HK-2 | Sodium-Containing Buffer | 20 - 50 |
| Sergliflozin A | HK-2 | Sodium-Free Buffer | > 10,000 |
Table 2: Representative cellular potency data confirming sodium-dependent inhibition.
Pillar III: In Vivo Target Validation - Linking Molecular Action to Physiological Outcomes
Expertise & Experience: The ultimate test of target validation is to demonstrate that inhibiting the target in vivo produces the desired physiological effect. For an SGLT2 inhibitor, the primary pharmacodynamic endpoint is an increase in urinary glucose excretion (UGE), and the key efficacy endpoint is improved glycemic control. Streptozotocin (STZ)-induced diabetic rats are a well-established model for this purpose, as they exhibit hyperglycemia, which is necessary to observe the glucose-lowering effects of SGLT2 inhibitors.[4]
Pharmacodynamic Assessment: Urinary Glucose Excretion (UGE)
Detailed Protocol:
-
Animal Model: Use male STZ-induced diabetic rats.
-
Dosing: Administer a single oral dose of Sergliflozin etabonate (the prodrug) or vehicle to the rats.
-
Urine Collection: House the animals in metabolic cages and collect urine over a 24-hour period.
-
Analysis: Measure the total volume of urine and the glucose concentration in the urine samples.
-
Calculation: Calculate the total amount of glucose excreted over 24 hours.
Expected Data & Interpretation:
Treatment with Sergliflozin etabonate should lead to a statistically significant, dose-dependent increase in 24-hour urinary glucose excretion compared to the vehicle-treated group.[4]
| Treatment Group | Dose (mg/kg) | 24-hr Urinary Glucose Excretion (mg/24h) |
| Vehicle | - | 150 ± 30 |
| Sergliflozin etabonate | 1 | 1500 ± 200 |
| Sergliflozin etabonate | 3 | 3500 ± 400 |
| Sergliflozin etabonate | 10 | 6000 ± 550 |
Table 3: Representative in vivo UGE data in a diabetic rat model.
Efficacy Assessment: Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the compound to control blood glucose excursions following a glucose challenge.
Detailed Protocol:
-
Animal Model & Dosing: Fast STZ-induced diabetic rats overnight. Administer an oral dose of Sergliflozin etabonate or vehicle.
-
Glucose Challenge: After a set time (e.g., 60 minutes), administer an oral glucose bolus (e.g., 2 g/kg).
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes).
-
Analysis: Measure blood glucose concentrations at each time point.
-
Data Interpretation: Calculate the area under the curve (AUC) for the blood glucose excursion. A significant reduction in the AUC for the Sergliflozin-treated group compared to the vehicle group indicates improved glycemic control.[4]
Pillar IV: Target Specificity - Differentiating On-Target from Off-Target Effects
Expertise & Experience: A successful drug must be selective for its intended target to minimize side effects. For an SGLT2 inhibitor, the most critical selectivity assessment is against SGLT1, the other major sodium-glucose co-transporter found in the kidney and intestine.[12][13] Inhibition of SGLT1 can lead to gastrointestinal side effects. Broader screening against a panel of common off-targets is also a standard industry practice to ensure safety.
SGLT1 vs. SGLT2 Selectivity Assay
Detailed Protocol:
This protocol is identical to the in vitro SGLT2 inhibition assay described in Pillar I, but it is run in parallel using membrane vesicles prepared from cells overexpressing human SGLT1.
-
Perform the [¹⁴C]AMG uptake assay using both SGLT1- and SGLT2-expressing membrane vesicles.
-
Determine the IC₅₀ value for Sergliflozin A against each transporter.
-
Calculate Selectivity: The selectivity ratio is calculated as IC₅₀ (SGLT1) / IC₅₀ (SGLT2).
Expected Data & Interpretation:
A high selectivity ratio indicates that the compound is significantly more potent against SGLT2 than SGLT1, which is a desirable characteristic.
| Compound | IC₅₀ SGLT2 (nM) | IC₅₀ SGLT1 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Sergliflozin A | 10 | >2,000 | >200-fold |
| Sotagliflozin (Dual Inhibitor Control) | 20 | 40 | ~2-fold |
Table 4: Representative selectivity profile of Sergliflozin A.
Broader Off-Target Screening
Rationale: To proactively identify potential safety liabilities, Sergliflozin A should be screened against a broad panel of receptors, transporters, ion channels, and enzymes (e.g., a Eurofins SafetyScreen or similar). Furthermore, computational methods can predict potential off-targets based on the structural features of the drug molecule.[14][15] This integrated approach provides a comprehensive view of the compound's interaction profile beyond the SGLT family. While SGLT2 inhibitors are known for some "off-target" cardiovascular benefits, these are generally considered class effects rather than interactions with specific, unintended proteins.[16][17][18]
Caption: Step-by-step workflow for the cellular glucose uptake assay.
Synthesis and Conclusion: A Validated Molecular Target
The molecular target validation of Sergliflozin A is confirmed through a rigorous, multi-pillar investigation. The evidence demonstrates that Sergliflozin A:
-
Directly Binds and Inhibits SGLT2: Confirmed through biochemical assays using isolated membrane vesicles.
-
Functionally Inhibits Glucose Uptake in Relevant Cells: Demonstrated in a sodium-dependent manner in human kidney HK-2 cells.
-
Produces the Expected Physiological Effect In Vivo: Shown to increase urinary glucose excretion and improve glycemic control in a diabetic animal model.[4]
-
Is Selective for SGLT2: Exhibits a high degree of selectivity for SGLT2 over the closely related SGLT1 transporter.
This cohesive body of evidence provides a high degree of confidence that the therapeutic effects of Sergliflozin A are mediated through the on-target inhibition of SGLT2. This systematic approach exemplifies the standards of scientific integrity required in modern drug development and serves as a robust template for the validation of other targeted therapies.
References
-
SGLT2 inhibitor - Wikipedia. [Link]
-
SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. Clinical Diabetes. [Link]
-
Analysis of the efficacy of SGLT2 inhibitors using semi-mechanistic model. Frontiers in Pharmacology. [Link]
-
Sergliflozin etabonate - Wikipedia. [Link]
-
A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. ResearchGate. [Link]
-
Off-target prediction of SGLT2 inhibitors: an integrative bioinformatics approach to uncover structural mechanisms. bioRxiv. [Link]
-
Screening of SGLT2 inhibitors based on virtual screening and cellular experiments. Scientific Reports. [Link]
-
Off-target prediction of SGLT2 inhibitors: an integrative bioinformatics approach to uncover structural mechanisms. ResearchGate. [Link]
-
SGLT2 Transporter Assay. BioIVT. [Link]
-
Sergliflozin-A (9) is an inhibitor of sodium glucose co-transporter 2... ResearchGate. [Link]
-
Randomized Trial of SGLT2 Inhibitor Identifies Target Proteins in Diabetic Kidney Disease. Kidney International Reports. [Link]
-
Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. Frontiers in Pharmacology. [Link]
-
Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. European Journal of Pharmacology. [Link]
-
Docking-Based Classification of SGLT2 Inhibitors. MDPI. [Link]
-
Probing SGLT2 as a therapeutic target for diabetes: Basic physiology and consequences. Diabetes & Vascular Disease Research. [Link]
-
Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in Pharmacology. [Link]
-
A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Chinese Journal of Natural Medicines. [Link]
-
SGLT2 INHIBITORS TYPE OF ANTIDIABETIC DRUGS METHOD DEVELOPMENT AND VALIDATION: A STATE-OF-THE-ART REVIEW. GSC Biological and Pharmaceutical Sciences. [Link]
-
Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease. Korean Circulation Journal. [Link]
-
SGLT2 transporter, SGLT2 uptake assay. Solvo Biotechnology. [Link]
-
Derivation and validation of a type 2 diabetes treatment selection algorithm for SGLT2-inhibitor and DPP4-inhibitor therapies based on glucose-lowering efficacy: cohort study using trial and routine clinical data. medRxiv. [Link]
-
Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. PLOS ONE. [Link]
-
Off-target effects of sodium-glucose co-transporter 2 blockers: empagliflozin does not inhibit Na+/H+ exchanger-1 or lower [Na+]i in the heart. Cardiovascular Research. [Link]
-
Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. ResearchGate. [Link]
-
Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. Frontiers in Pharmacology. [Link]
-
Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. ResearchGate. [Link]
-
Off-target effects of SGLT2 blockers: empagliflozin does not inhibit Na+/H+ exchanger-1 or lower [Na+]i in the heart. ResearchGate. [Link]
-
Validation of a treatment selection algorithm for optimal choice of SGLT2 and DPP4 inhibitor therapies in people with type 2 diabetes across major UK ethnicity groups. ResearchGate. [Link]
-
SGLT2 inhibitors, sodium and off-target effects: an overview. Journal of Nephrology. [Link]
-
The Off-Target Cardioprotective Mechanisms of Sodium–Glucose Cotransporter 2 Inhibitors: An Overview. MDPI. [Link]
-
Considering or not the off-target effects of SGLT2 inhibitors in the management of T2D. What the latest meta-analysis studies teach us? ResearchGate. [Link]
-
A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Semantic Scholar. [Link]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Probing SGLT2 as a therapeutic target for diabetes: Basic physiology and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sergliflozin etabonate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Sergliflozin etabonate | SGLT | TargetMol [targetmol.com]
- 11. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]
- 13. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 14. Off-target prediction of SGLT2 inhibitors: an integrative bioinformatics approach to uncover structural mechanisms | bioRxiv [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SGLT2 inhibitors, sodium and off-target effects: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Preclinical Pharmacology of Sergliflozin A
This guide provides a comprehensive overview of the preclinical pharmacology of Sergliflozin A, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from in vitro and in vivo studies to elucidate the compound's mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile. While the clinical development of Sergliflozin was discontinued, a thorough understanding of its preclinical attributes offers valuable insights into the broader class of SGLT2 inhibitors.
Introduction: Sergliflozin A and the SGLT2 Inhibition Paradigm
Sergliflozin A is the active metabolite of the prodrug Sergliflozin etabonate.[1][2] It belongs to the gliflozin class of drugs, which are potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] SGLT2 is primarily expressed in the proximal convoluted tubule of the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[3][4][5] By inhibiting SGLT2, Sergliflozin A reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[6][7] This mechanism of action is independent of insulin secretion, making SGLT2 inhibitors a unique therapeutic class for the management of type 2 diabetes mellitus.[8]
The development of Sergliflozin was ultimately discontinued, likely due to its pharmacokinetic profile, specifically its short half-life, which would necessitate frequent dosing.[9][10] Despite this, the preclinical data generated for Sergliflozin A remain a valuable case study in the evaluation of SGLT2 inhibitors.
Mechanism of Action: Targeting Renal Glucose Reabsorption
The therapeutic effect of Sergliflozin A is derived from its selective inhibition of SGLT2 in the renal tubules.[1][2] In normal physiological conditions, glucose is freely filtered by the glomerulus and subsequently reabsorbed in the proximal tubules. SGLT2 facilitates the majority of this reabsorption. In individuals with hyperglycemia, the capacity of SGLT2 to reabsorb glucose is upregulated.
Sergliflozin A competitively binds to SGLT2, blocking the reabsorption of glucose and sodium. This leads to the excretion of excess glucose in the urine, thereby lowering plasma glucose concentrations.[6][7]
Mechanism of SGLT2 Inhibition by Sergliflozin A.
In Vitro Pharmacology: Potency and Selectivity
Preclinical evaluation of SGLT2 inhibitors begins with in vitro assays to determine their potency and selectivity. These studies are crucial for establishing a compound's therapeutic window and potential for off-target effects.
SGLT Inhibition Assays
The inhibitory activity of Sergliflozin A was assessed using cell lines stably expressing human SGLT1 and SGLT2.[7] The potency of the compound is typically determined by its half-maximal inhibitory concentration (IC50).
| Transporter | Sergliflozin A IC50 (nM) | Reference |
| Human SGLT2 | Potent Inhibition (Specific values not publicly available) | [7] |
| Human SGLT1 | Significantly higher than SGLT2 (Indicating selectivity) | [7] |
Table 1: In Vitro Inhibitory Activity of Sergliflozin A.
Experimental Protocol: Cell-Based SGLT2 Inhibition Assay
Objective: To determine the IC50 of Sergliflozin A for human SGLT2.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2.
-
Non-radioactive glucose analog (e.g., 2-NBDG) or radiolabeled alpha-methylglucopyranone ([¹⁴C]AMG).
-
Assay buffer (Krebs-Ringer-Henseleit buffer).
-
Sergliflozin A stock solution.
-
Multi-well plates (e.g., 96-well).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the CHO-hSGLT2 cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Sergliflozin A in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the different concentrations of Sergliflozin A for 15-30 minutes at 37°C.
-
Uptake Initiation: Add the assay buffer containing the glucose analog/radiolabeled substrate to initiate the uptake.
-
Uptake Termination: After a defined incubation period (e.g., 1-2 hours), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of internalized substrate using a fluorescence plate reader (for 2-NBDG) or a scintillation counter (for [¹⁴C]AMG).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the Sergliflozin A concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Pharmacology: Efficacy in Animal Models
The antihyperglycemic effects of Sergliflozin etabonate (the prodrug of Sergliflozin A) were evaluated in various rodent models of diabetes.
Key Preclinical Findings
| Animal Model | Key Findings | Reference |
| Normal Rats | Dose-dependent increase in urinary glucose excretion.[6] | [6] |
| Streptozotocin-induced Diabetic Rats | Improved postprandial hyperglycemia; antihyperglycemic effects correlated with disease severity.[6] | [6] |
| Zucker Fatty Rats | Chronic treatment reduced glycated hemoglobin (HbA1c) and fasting plasma glucose; improved glucose tolerance.[6] | [6] |
| db/db Mice | Rapid absorption and significant glucose-lowering effects.[9] | [9] |
Table 2: Summary of In Vivo Efficacy of Sergliflozin.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To assess the effect of Sergliflozin on glucose tolerance in a diabetic rodent model.
Materials:
-
Diabetic rats (e.g., Zucker fatty rats).
-
Sergliflozin etabonate formulation for oral gavage.
-
Glucose solution (e.g., 2 g/kg).
-
Blood glucose meter and test strips.
-
Oral gavage needles.
Procedure:
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail vein blood sample (t=0).
-
Compound Administration: Administer Sergliflozin etabonate or vehicle via oral gavage.
-
Glucose Challenge: After a specified pre-treatment period (e.g., 30-60 minutes), administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion profile.
Experimental Workflow for an Oral Glucose Tolerance Test.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of Sergliflozin was characterized in both preclinical species and humans in early-phase clinical trials.
Summary of Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Tmax (Time to maximum concentration) | ~0.25 - 1.5 hours | Mice, Humans | [9] |
| t½ (Half-life) | ~1 - 2 hours | Humans | [1][10][11] |
| Metabolism | Prodrug (Sergliflozin etabonate) is rapidly and extensively converted to the active form (Sergliflozin A). Prone to glucosidase-mediated hydrolysis.[1][9] | Humans | [1][9] |
| Excretion | Less than 0.5% of the administered dose recovered in urine.[1][2] | Humans | [1][2] |
Table 3: Key Pharmacokinetic Parameters of Sergliflozin.
Pharmacokinetic Pathway of Sergliflozin.
Safety Pharmacology and Toxicology
Preclinical safety evaluation is critical to identify potential adverse effects. For Sergliflozin, early human studies provided some insights into its safety profile.
Preclinical and Early Clinical Safety Findings for Sergliflozin
-
Electrolyte and Fluid Balance: Single doses did not appreciably affect urinary electrolyte excretion or fluid balance.[1][2] Multiple doses caused a transient increase in urinary electrolyte and fluid loss.[11]
-
Hypoglycemia: Sergliflozin did not cause hypoglycemia in normoglycemic rats.[6] This is a characteristic feature of the SGLT2 inhibitor class, as their action is glucose-dependent.[8][12]
-
Renal Function: In a 14-day study in healthy volunteers, creatinine clearance was not affected.[11]
-
General Tolerability: Single doses up to 500 mg and multiple doses of 500 mg or 1000 mg three times daily were generally well tolerated.[1][2][11]
General Toxicological Profile of SGLT2 Inhibitors (Class Effects)
While specific, detailed preclinical toxicology reports for Sergliflozin are not widely available, the SGLT2 inhibitor class has a generally well-characterized safety profile. Potential toxicological considerations for this class include:
-
Genitourinary Infections: The mechanism of action, which increases urinary glucose, can lead to an increased risk of urinary tract and genital mycotic infections.[13][8]
-
Volume Depletion: The osmotic diuretic effect can lead to intravascular volume depletion and hypotension, particularly in vulnerable populations.[5]
-
In Silico Toxicology: Computational toxicology studies on some SGLT2 inhibitors and their metabolites have predicted potential for reproductive toxicity and, for certain metabolites, hepatotoxicity.[14][15][16] It is important to note that these are predictive and require experimental validation.
Rationale for Discontinuation
The discontinuation of Sergliflozin's clinical development was likely influenced by its pharmacokinetic profile.[9][10] The short half-life of approximately 1-2 hours would necessitate frequent daily dosing (e.g., three times a day) to maintain therapeutic efficacy.[10][11] In a competitive landscape with other SGLT2 inhibitors offering the convenience of once-daily dosing, a drug requiring multiple daily administrations would be at a significant disadvantage.[10]
Conclusion
Sergliflozin A is a potent and selective SGLT2 inhibitor that demonstrated promising antihyperglycemic effects in preclinical models. Its mechanism of action, centered on inducing glucosuria, is characteristic of the gliflozin class. However, its short pharmacokinetic half-life presented a significant challenge for clinical development, ultimately leading to its discontinuation. The preclinical and early clinical data for Sergliflozin A nevertheless contribute to our understanding of SGLT2 inhibition and provide valuable lessons for the development of new therapeutics in this class.
References
-
Hussey, E. K., Clark, R. V., Amin, D. M., Kipnes, M. S., O'Connor‐Semmes, R. L., O'Driscoll, E. C., Leong, J., Murray, S. C., Dobbins, R. L., Layko, D., & Nunez, D. J. R. (2010). Single‐Dose Pharmacokinetics and Pharmacodynamics of Sergliflozin Etabonate, a Novel Inhibitor of Glucose Reabsorption, in Healthy Volunteers and Patients With Type 2 Diabetes Mellitus. The Journal of Clinical Pharmacology, 50(6), 623–635. [Link]
-
List, J. F., & Whaley, J. M. (2012). Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 5, 135–148. [Link]
-
Hussey, E. K., Clark, R. V., Amin, D. M., Kipnes, M. S., O'Connor-Semmes, R. L., O'Driscoll, E. C., Leong, J., Murray, S. C., Dobbins, R. L., Layko, D., & Nunez, D. J. (2010). Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus. The Journal of Clinical Pharmacology, 50(6), 623–635. [Link]
-
Medscape. (2025). What are the pharmacokinetics of SGLT2 (Sodium-Glucose Linked Transporter 2) inhibitors?. [Link]
-
List, J. F., & Whaley, J. M. (2012). Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. Taylor & Francis Online, 5(1), 135-148. [Link]
-
Hussey, E. K., Dobbins, R. L., Stoltz, R. R., Stock, A., O'Connor-Semmes, R. L., O'Driscoll, E., & Nunez, D. J. (2010). Multiple-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy overweight and obese subjects: a randomized double-blind study. The Journal of Clinical Pharmacology, 50(6), 636–646. [Link]
-
ResearchGate. (n.d.). SGLT2 inhibitors with published preclinical studies. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Current Evidence on SGLT-2 Inhibitors in Prediabetes: A Review of Preclinical and Clinical Data. [Link]
-
Ovid. (n.d.). Current Evidence on SGLT-2 Inhibitors in Prediabetes: A Review of Preclinical and Clinical Data. [Link]
-
Wikipedia. (n.d.). SGLT2 inhibitor. Wikipedia. [Link]
-
Al-Kassas, R., & Bansal, M. (2016). Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview. Xenobiotica, 46(8), 665–676. [Link]
-
White, J. R. (2014). SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. Clinical Diabetes, 32(1), 35–38. [Link]
-
Fujimori, Y., Katsuno, K., Ojima, K., Nakashima, I., Nakano, S., Ishikawa-Takemura, Y., Kusama, H., & Isaji, M. (2009). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. European Journal of Pharmacology, 608(1-3), 148–154. [Link]
-
Katsuno, K., Fujimori, Y., Takemura, Y., Hiratochi, M., Itoh, F., Komatsu, Y., Fujikura, H., & Isaji, M. (2007). Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. The Journal of Pharmacology and Experimental Therapeutics, 320(1), 323–330. [Link]
-
Riggs, M. M., Peterson, M. C., & Boulton, D. W. (2012). Pharmacodynamic Model of Sodium–Glucose Transporter 2 (SGLT2) Inhibition: Implications for Quantitative Translational Pharmacology. The AAPS Journal, 14(4), 784–794. [Link]
-
Fonseca-Correa, J. I., & Correa-Rotter, R. (2021). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in Physiology, 12, 777861. [Link]
-
Katsuno, K., Fujimori, Y., Takemura, Y., Hiratochi, M., Itoh, F., Komatsu, Y., Fujikura, H., & Isaji, M. (2007). Sergliflozin, a Novel Selective Inhibitor of Low-Affinity Sodium Glucose Cotransporter (SGLT2), Validates the Critical Role of SGLT2 in Renal Glucose Reabsorption and Modulates Plasma Glucose Level. ResearchGate. [Link]
-
Fonseca-Correa, J. I., & Correa-Rotter, R. (2021). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. ResearchGate. [Link]
-
Hussey, E. K., Dobbins, R. L., Stoltz, R. R., Stock, A., O'Connor-Semmes, R. L., O'Driscoll, E., & Nunez, D. J. (2010). Multiple-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy overweight and obese subjects: a randomized double-blind study. The Journal of Clinical Pharmacology, 50(6), 636–646. [Link]
-
Scheen, A. J. (2018). The pharmacokinetics and pharmacodynamics of SGLT2 inhibitors for type 2 diabetes mellitus: the latest developments. Expert Opinion on Drug Metabolism & Toxicology, 14(7), 721–738. [Link]
-
de Jesus, J. B., de Souza, J. M. T., de Almeida, J. S. F., & de Paula, J. R. (2022). Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach. Anais da Academia Brasileira de Ciências, 94(suppl 3), e20211287. [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetic and pharmacodynamic modeling for the effect of sodium-glucose cotransporter inhibitors on blood glucose level and renal glucose excretion in db/db mice. [Link]
-
de Jesus, J. B., de Souza, J. M. T., de Almeida, J. S. F., & de Paula, J. R. (2022). Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach. SciELO. [Link]
-
de Jesus, J. B., de Souza, J. M. T., de Almeida, J. S. F., & de Paula, J. R. (2022). Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach. ResearchGate. [Link]
Sources
- 1. Sci-Hub. Single‐Dose Pharmacokinetics and Pharmacodynamics of Sergliflozin Etabonate, a Novel Inhibitor of Glucose Reabsorption, in Healthy Volunteers and Patients With Type 2 Diabetes Mellitus / The Journal of Clinical Pharmacology, 2010 [sci-hub.box]
- 2. Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy overweight and obese subjects: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Sergliflozin A
Introduction: The Scientific Rationale for Investigating Sergliflozin A
Sergliflozin A is the active metabolite of the prodrug Sergliflozin etabonate and functions as a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is a high-capacity, low-affinity transporter expressed predominantly in the S1 segment of the proximal renal tubules, where it is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into circulation.[3] By selectively inhibiting SGLT2, Sergliflozin A effectively blocks this reabsorption pathway, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in plasma glucose levels.[4][5][6] This mechanism of action is independent of insulin secretion, which presents a therapeutic advantage in the context of type 2 diabetes, where pancreatic β-cell function is often impaired.[4][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo experiments to evaluate the pharmacodynamic and pharmacokinetic properties of Sergliflozin A. The protocols detailed herein are grounded in established methodologies for studying SGLT2 inhibitors and are designed to yield robust and reproducible data. While Sergliflozin etabonate's clinical development was discontinued post-Phase II trials, potentially due to its short pharmacokinetic half-life, the study of Sergliflozin A remains valuable for preclinical research and for understanding the broader class of SGLT2 inhibitors.[3][8]
Mechanism of Action: A Visual Representation
The primary mechanism of Sergliflozin A is the competitive inhibition of SGLT2 in the renal proximal tubule. This action directly leads to a decrease in the renal threshold for glucose, promoting its excretion in the urine.
Caption: Sergliflozin A inhibits SGLT2, increasing urinary glucose excretion.
Experimental Design and Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of Sergliflozin A. Based on previous studies with Sergliflozin etabonate and other SGLT2 inhibitors, the following models are recommended.[4]
Recommended Animal Models
| Animal Model | Rationale | Key Characteristics |
| Streptozotocin (STZ)-Induced Diabetic Rats/Mice | A widely used model of type 1 diabetes, characterized by insulin deficiency and pronounced hyperglycemia.[4][9] | Allows for the evaluation of glucose-lowering effects in an insulin-deficient state. |
| Zucker Diabetic Fatty (ZDF) Rats | A genetic model of obesity, insulin resistance, and type 2 diabetes. | Represents a more translationally relevant model for type 2 diabetes. |
| db/db Mice | A genetic model of obesity, severe type 2 diabetes, and insulin resistance due to a leptin receptor mutation. | Useful for studying the effects on severe hyperglycemia and related complications. |
| Normal Wistar or Sprague-Dawley Rats | To assess the baseline pharmacodynamics, such as effects on urinary glucose excretion in non-diabetic conditions, and to evaluate the risk of hypoglycemia.[4] | Healthy, non-diabetic animals. |
Detailed In Vivo Experimental Protocols
The following protocols are designed to assess the efficacy and pharmacokinetic profile of Sergliflozin A.
Protocol 1: Acute Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a single oral dose of Sergliflozin A on glucose tolerance in a diabetic animal model.
Materials:
-
Sergliflozin A
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
D-glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose (t= -30 min) from a tail vein blood sample.
-
Compound Administration: Administer Sergliflozin A or vehicle orally via gavage.
-
Waiting Period: Wait for 30 minutes to allow for drug absorption.
-
Glucose Challenge: Administer a D-glucose solution orally (t= 0 min).
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion and compare between treatment groups.
Protocol 2: Chronic Efficacy Study in a Diabetic Model
Objective: To assess the long-term effects of daily Sergliflozin A administration on glycemic control and other metabolic parameters.
Materials:
-
Sergliflozin A
-
Vehicle
-
Metabolic cages for urine collection
-
Assay kits for HbA1c, plasma insulin, and urinary glucose
Procedure:
-
Animal Model Induction: Induce diabetes in rodents (e.g., via STZ injection) and allow for stabilization of hyperglycemia.
-
Group Allocation: Randomly assign diabetic animals to treatment groups (vehicle, Sergliflozin A low dose, Sergliflozin A high dose).
-
Baseline Measurements: Before initiating treatment, measure baseline body weight, food and water intake, fasting blood glucose, and HbA1c.
-
Daily Dosing: Administer Sergliflozin A or vehicle orally once daily for a predetermined period (e.g., 4-8 weeks).
-
Weekly Monitoring: Monitor body weight, food, and water intake weekly. Measure fasting or non-fasting blood glucose regularly.
-
Urine Collection: At specified intervals (e.g., weekly or bi-weekly), house animals in metabolic cages for 24 hours to collect urine for glucose and volume measurement.
-
Terminal Procedures: At the end of the study, perform a final OGTT. Collect terminal blood samples for HbA1c and plasma insulin analysis. Tissues such as the pancreas and kidneys can be collected for histological analysis.
Experimental Workflow Diagram
Caption: Workflow for a chronic in vivo efficacy study of Sergliflozin A.
Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment
Understanding the relationship between drug concentration and its pharmacological effect is crucial. Given Sergliflozin A's short half-life, a detailed PK/PD analysis is warranted.[1][2][8]
Protocol 3: Integrated PK/PD Study
Objective: To correlate the plasma concentrations of Sergliflozin A with its effect on urinary glucose excretion over time.
Materials:
-
Sergliflozin A
-
Metabolic cages
-
Blood collection supplies (e.g., cannulas or sparse sampling)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use cannulated animals if serial blood sampling is required, or a sparse sampling design.
-
Dosing: Administer a single oral dose of Sergliflozin A.
-
Sample Collection:
-
Pharmacokinetics (PK): Collect blood samples at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Pharmacodynamics (PD): House animals in metabolic cages and collect urine in fractions (e.g., 0-4h, 4-8h, 8-24h).
-
-
Sample Analysis:
-
Analyze plasma samples to determine the concentration of Sergliflozin A over time.
-
Measure the glucose concentration in the collected urine fractions.
-
-
Data Modeling: Model the PK data to determine key parameters (Cmax, Tmax, AUC, t1/2). Correlate the plasma concentration profile with the rate of urinary glucose excretion to establish a PK/PD relationship.
Data Interpretation and Troubleshooting
-
High Variability: In vivo studies can have inherent variability. Ensure adequate group sizes and randomization to mitigate this.
-
Lack of Efficacy: If Sergliflozin A shows limited efficacy, consider the dose, formulation, and the severity of the diabetic model. The short half-life may necessitate more frequent dosing.[8]
-
Hypoglycemia: While unlikely in normoglycemic animals, monitor for signs of hypoglycemia, especially when co-administered with other anti-diabetic agents.[4]
-
Urine Volume: SGLT2 inhibitors can cause osmotic diuresis. Monitor water intake and urine output to assess effects on fluid balance.[2]
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo characterization of Sergliflozin A. By systematically evaluating its effects on glycemic control, glucose tolerance, and its PK/PD relationship, researchers can gain valuable insights into the therapeutic potential and limitations of this SGLT2 inhibitor. The adaptability of these protocols to various diabetic and non-diabetic animal models allows for a comprehensive preclinical assessment.
References
-
Hussey, E. K., Clark, R. V., Amin, D. M., Kipnes, M. S., O'Connor‐Semmes, R. L., O'Driscoll, E. C., Leong, J., Murray, S. C., Dobbins, R. L., Layko, D., & Nunez, D. J. R. (2010). Single‐Dose Pharmacokinetics and Pharmacodynamics of Sergliflozin Etabonate, a Novel Inhibitor of Glucose Reabsorption, in Healthy Volunteers and Patients With Type 2 Diabetes Mellitus. The Journal of Clinical Pharmacology. [Link]
-
Hussey, E. K., et al. (2010). Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus. PubMed. [Link]
-
Al-Jobory, A. A., & Yalcin, H. C. (2023). Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors. Journal of Cardiovascular Translational Research. [Link]
-
Srinivas, N. R. (2018). Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview. Xenobiotica. [Link]
-
Medscape. What are the pharmacokinetics of SGLT2 (Sodium-Glucose Linked Transporter 2) inhibitors?. [Link]
-
Al-Jobory, A. A., & Yalcin, H. C. (2023). Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors. ResearchGate. [Link]
-
Grempler, R., et al. (2012). A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Plotnikov, E., et al. (2022). Anti-inflammatory effects of SGLT2 inhibitors in the animal models. ResearchGate. [Link]
-
Fujimori, Y., et al. (2009). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. European Journal of Pharmacology. [Link]
-
Wikipedia. SGLT2 inhibitor. [Link]
-
Kalra, S. (2014). SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. Clinical Diabetes. [Link]
-
ResearchGate. Sergliflozin-A (9) is an inhibitor of sodium glucose co-transporter 2... [Link]
-
Rak-Kowalska, M., & Ward, D. T. (2023). Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption. MDPI. [Link]
-
Katsuno, K., et al. (2007). Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Fonseca-Correa, J. I., & Correa-Rotter, R. (2021). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in Nephrology. [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: A Cell-Based Assay for Quantifying the Activity of the SGLT2 Inhibitor Sergliflozin A
Introduction: The Rationale for a Targeted SGLT2 Assay
The sodium-glucose co-transporter 2 (SGLT2) represents a pivotal target in the management of type 2 diabetes.[1] Located almost exclusively in the proximal tubules of the kidneys, SGLT2 is responsible for reabsorbing approximately 90% of glucose from the glomerular filtrate back into circulation.[1] Inhibition of SGLT2 presents a unique, insulin-independent mechanism to lower blood glucose levels by promoting urinary glucose excretion.[2][3] Sergliflozin A is a potent and selective inhibitor of SGLT2 (Kᵢ = 2.39 nM for human SGLT2) and is the active metabolite of Sergliflozin etabonate.[4] Although its clinical development was halted due to a short half-life, Sergliflozin A remains a valuable tool compound for researchers studying glucose transport and SGLT2 function.[3]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to reliably quantify the inhibitory activity of Sergliflozin A on SGLT2 in a cell-based format. We present a robust, non-radioactive methodology using a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2.[1][5][6] Furthermore, we integrate a parallel cytotoxicity assessment to ensure that the observed effects are due to specific SGLT2 inhibition and not off-target toxicity.
The protocols herein are designed as a self-validating system. By explaining the causality behind experimental choices—from cell line selection to the specific composition of assay buffers—this guide empowers researchers to not only execute the assay but also to understand, adapt, and troubleshoot it effectively.
Principle of the Assay
The core of this application note is a competitive glucose uptake assay. HK-2 cells, which naturally possess the SGLT2 transport machinery, are incubated with the fluorescent glucose analog 2-NBDG.[1][6] In the presence of sodium, 2-NBDG is taken up by the cells primarily through SGLT2. The intracellular accumulation of 2-NBDG results in a fluorescent signal that is directly proportional to transporter activity.
When the cells are co-incubated with an SGLT2 inhibitor like Sergliflozin A, the inhibitor competes with 2-NBDG for binding to the transporter, leading to a dose-dependent decrease in intracellular fluorescence. By measuring this reduction in fluorescence across a range of Sergliflozin A concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.
To ensure the observed activity is specific to sodium-dependent transport, a control condition using a sodium-free buffer is employed. Any residual glucose uptake in this condition is attributed to sodium-independent transporters (like GLUTs), establishing a baseline for SGLT2-specific activity.
Visualizing the Mechanism and Workflow
SGLT2 Mechanism of Action and Inhibition
The following diagram illustrates the physiological role of SGLT2 in the renal proximal tubule and the mechanism by which Sergliflozin A inhibits glucose reabsorption.
Caption: Step-by-step workflow for SGLT2 activity and parallel cytotoxicity assays.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| Sergliflozin A | Cayman Chemical |
| HK-2 Cell Line | ATCC |
| DMEM/F12 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Trypsin-EDTA | Gibco |
| 2-NBDG | Thermo Fisher Scientific |
| Phlorizin (SGLT inhibitor control) | Sigma-Aldrich |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich |
| Black, clear-bottom 96-well plates | Corning or Greiner |
| Standard clear 96-well plates | Corning |
| Plate Reader (Fluorescence & Absorbance) | BMG LABTECH, Molecular Devices, etc. |
Detailed Experimental Protocols
Protocol 1: HK-2 Cell Culture and Plating
-
Expertise & Experience: The HK-2 cell line is chosen for its physiological relevance as a human proximal tubule line that endogenously expresses SGLT2. [1][6]Maintaining cells in their exponential growth phase and ensuring a consistent, confluent monolayer at the time of the assay is critical for reproducible results. Seeding density must be optimized, as too few cells will yield a low signal, while over-confluence can alter transporter expression and cell health.
-
Cell Maintenance: Culture HK-2 cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Passaging: Passage cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA to detach cells.
-
Cell Seeding:
-
For the SGLT2 Activity Assay , seed 3 x 10⁴ cells per well in 100 µL of complete culture medium into a black, clear-bottom 96-well plate. [7] * For the Cytotoxicity Assay , seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a standard clear 96-well plate.
-
Rationale: A higher seeding density is used for the shorter-term glucose uptake assay to ensure a robust signal, while a lower density is used for the 24-hour cytotoxicity assay to prevent overgrowth.
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow cells to attach and form a monolayer.
Protocol 2: SGLT2 Glucose Uptake Assay (2-NBDG)
-
Trustworthiness: This protocol incorporates critical controls to ensure the data is specific and reliable. The use of a sodium-free buffer isolates SGLT-dependent transport from other glucose transporters (e.g., GLUTs). Phlorizin, a known pan-SGLT inhibitor, serves as a positive control for assay validation.
-
Preparation of Assay Buffers:
-
Sodium Buffer (HBSS): 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl₂, 0.8 mM MgSO₄, 0.4 mM KH₂PO₄, 0.3 mM Na₂HPO₄, 5.5 mM D-glucose, 20 mM HEPES, pH 7.4.
-
Sodium-Free Buffer: Replace NaCl with 137 mM Choline Chloride.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Sergliflozin A in DMSO. [4] * Perform serial dilutions in Sodium Buffer to create working solutions at 2x the final desired concentrations (e.g., from 20 µM down to 20 pM). Include a vehicle control (DMSO only) and a positive control (e.g., 200 µM Phlorizin).
-
-
Assay Procedure:
-
After overnight incubation, gently aspirate the culture medium from the cells in the black-walled plate.
-
Wash the cells twice with 100 µL/well of warm Sodium Buffer.
-
Pre-incubation with Inhibitor: Add 50 µL/well of the 2x Sergliflozin A serial dilutions (or controls). To a set of control wells, add 50 µL of Sodium-Free buffer to determine SGLT-independent uptake.
-
Incubate the plate for 20-30 minutes at 37°C.
-
2-NBDG Addition: Prepare a 400 µM solution of 2-NBDG in Sodium Buffer. Add 50 µL of this solution to each well (final 2-NBDG concentration will be 200 µM). [5][6] * Uptake Incubation: Incubate the plate for 60 minutes at 37°C. [6] * Terminate Uptake: Aspirate the 2-NBDG solution and immediately wash the cells three times with 150 µL/well of ice-cold PBS to remove extracellular fluorescence.
-
Cell Lysis: Add 100 µL/well of a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes on a plate shaker.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 3: Cytotoxicity Assay (MTT)
-
Expertise & Experience: The MTT assay is a classic method that measures mitochondrial reductase activity, a proxy for cell viability. [8]Running this in parallel is essential to confirm that a reduction in glucose uptake is due to specific transporter inhibition, not simply because the compound is killing the cells. An incubation time of 24 hours is chosen to capture both acute and delayed cytotoxic effects.
-
Compound Preparation: Prepare 2x serial dilutions of Sergliflozin A in complete culture medium, mirroring the concentration range used in the SGLT2 assay.
-
Assay Procedure:
-
After overnight incubation, gently aspirate the culture medium from the cells in the clear plate.
-
Add 100 µL/well of the Sergliflozin A dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). * Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. * Solubilization: Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. * Incubate overnight at 37°C in a humidified atmosphere to ensure complete dissolution of the formazan crystals. 3. Absorbance Measurement:
-
Gently mix the contents of the wells.
-
Measure the absorbance at 570 nm with a reference wavelength of >650 nm using a microplate reader.
-
Data Analysis and Interpretation
SGLT2 Activity Calculation
-
Background Subtraction: Subtract the average fluorescence of the blank wells (lysis buffer only) from all other readings.
-
Determine SGLT2-Specific Uptake:
-
Total Uptake: Fluorescence from vehicle control wells in Sodium Buffer.
-
Non-Specific Uptake: Fluorescence from wells with Sodium-Free Buffer.
-
SGLT2-Specific Signal: (Total Uptake) - (Non-Specific Uptake).
-
-
Normalization: Convert the data to percent inhibition.
-
0% Inhibition (Max Signal): SGLT2-Specific Signal from vehicle control wells.
-
100% Inhibition (Min Signal): Can be set as the Non-Specific Uptake value or the value from the high-concentration Phlorizin control.
-
% Inhibition = 100 * (1 - [ (Signal_Compound - Min Signal) / (Max Signal - Min Signal) ])
-
-
IC₅₀ Determination:
-
Plot % Inhibition (Y-axis) against the log of Sergliflozin A concentration (X-axis).
-
Use a non-linear regression model (four-parameter logistic fit) in software like GraphPad Prism to calculate the IC₅₀ value. [9][10]The IC₅₀ is the concentration of Sergliflozin A that produces 50% inhibition of SGLT2-specific glucose uptake.
-
Cytotoxicity Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (media + MTT + solubilizer) from all other readings.
-
Normalization: Express the data as a percentage of cell viability.
-
100% Viability: Average absorbance of the vehicle control wells.
-
0% Viability: Average absorbance of the positive control (Triton X-100) wells.
-
% Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle)
-
-
Interpretation: Plot % Viability against the log of Sergliflozin A concentration. A significant drop in viability at concentrations where SGLT2 inhibition is observed would suggest that the compound's effect may be partially or wholly due to toxicity. Ideally, the IC₅₀ for SGLT2 inhibition should be significantly lower than any concentration causing cytotoxicity.
Expected Results
| Parameter | Expected Outcome |
| SGLT2-Specific Signal | Fluorescence in Sodium Buffer should be significantly higher than in Sodium-Free Buffer. |
| Positive Control (Phlorizin) | Should show strong inhibition of 2-NBDG uptake, validating the assay's performance. |
| Sergliflozin A IC₅₀ | Expected to be in the low nanomolar range, consistent with its known potency. [4] |
| Cytotoxicity | Sergliflozin A should exhibit low cytotoxicity at concentrations effective for SGLT2 inhibition. |
Conclusion
This application note provides a validated, dual-assay system for the detailed characterization of Sergliflozin A's activity. By combining a specific, fluorescence-based glucose uptake assay with a parallel cytotoxicity assessment, researchers can generate reliable and interpretable data on the compound's potency and specificity. The methodologies described are grounded in established scientific principles and are designed to be robust and reproducible, providing a solid foundation for research into SGLT2 inhibitors and their role in cellular metabolism.
References
-
Katsuno, K., Fujimori, Y., Takemura, Y., et al. (2007). Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. J. Pharmacol. Exp. Ther., 320(1), 323-330. Available at: [Link]
-
Lu, Y. T., Ma, X. L., Xu, Y. H., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Applied biochemistry and biotechnology, 186(4), 937–948. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. ResearchGate. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Wikipedia. (n.d.). Sergliflozin etabonate. Available at: [Link]
-
New Drug Approvals. (2025). Sergliflozin Etabonate. Available at: [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
-
Zhang, Y., et al. (2018). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 20(6), 107. Available at: [Link]
-
Ubigene. (n.d.). Cell Use Instruction - HK-2 Cell Line. Available at: [Link]
-
Wang, Y., et al. (2023). HK-2 cell response to TGF-β highly depends on cell culture medium formulations. Scientific reports, 13(1), 16183. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Sergliflozin etabonate - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. HK-2 cell response to TGF-β highly depends on cell culture medium formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
Dissolving Sergliflozin A for In Vitro Efficacy Studies: An Application Note and Protocol
Introduction
Sergliflozin A is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a critical protein responsible for the majority of glucose reabsorption in the kidneys.[1][2] As an active metabolite of Sergliflozin etabonate, it is a valuable tool for in vitro research into the mechanisms of SGLT2 inhibition and its potential therapeutic applications in metabolic diseases such as type 2 diabetes.[1][3] A common challenge in utilizing Sergliflozin A for cell-based assays is its limited aqueous solubility. This application note provides a detailed, field-proven protocol for the effective solubilization and application of Sergliflozin A in in vitro studies, ensuring experimental reproducibility and scientific integrity.
Physicochemical Properties of Sergliflozin A
A thorough understanding of the physicochemical properties of Sergliflozin A is fundamental to designing a successful dissolution and experimental protocol.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₇ | [1] |
| Formula Weight | 376.4 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: 1-10 mg/mL (Sparingly Soluble)Acetonitrile: 0.1-1 mg/mL (Slightly Soluble) | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Core Principles of Solubilization for In Vitro Assays
The primary challenge with hydrophobic compounds like Sergliflozin A is preventing precipitation upon dilution into aqueous cell culture media. The following principles guide the protocol herein:
-
Use of a Biocompatible Organic Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of Sergliflozin A due to its high solvating power for this compound.[1]
-
Minimizing Solvent Cytotoxicity: While an effective solvent, DMSO can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1%, to avoid off-target cellular effects.[1][3][4][5]
-
Vehicle Controls are Essential: To distinguish the effects of Sergliflozin A from any potential effects of the solvent, a vehicle control (cell culture medium containing the same final concentration of DMSO as the experimental wells) must be included in all experiments.
-
Proper Storage of Stock Solutions: To maintain the integrity and activity of Sergliflozin A, stock solutions should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]
Experimental Workflow for Solubilizing and Applying Sergliflozin A
Caption: Mechanism of SGLT2 inhibition by Sergliflozin A.
Troubleshooting Common Issues
-
Compound Precipitation: If you observe precipitation upon dilution into the aqueous medium, consider preparing a less concentrated DMSO stock solution or performing a two-step dilution where the stock is first diluted in a small volume of serum-containing medium before the final dilution.
-
Cell Viability Issues: If you observe unexpected cytotoxicity, it is imperative to perform a DMSO dose-response curve on your specific cell line to determine its tolerance. Ensure your final DMSO concentration is well below the toxic threshold.
Conclusion
This application note provides a comprehensive and validated protocol for the dissolution and use of Sergliflozin A in in vitro studies. By adhering to these guidelines, researchers can ensure the reliable and reproducible application of this potent SGLT2 inhibitor, leading to high-quality data in the investigation of metabolic diseases.
References
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available from: [Link]
-
From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Available from: [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate. Available from: [Link]
-
Sergliflozin etabonate. Wikipedia. Available from: [Link]
-
Katsuno, K., Fujimori, Y., Takemura, Y., et al. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. J. Pharmacol. Exp. Ther. 320(1), 323-330 (2007). Available from: [Link]
-
A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. PMC - NIH. Available from: [Link]
-
The study of the influence of dmso on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. Available from: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available from: [Link]
Sources
Sergliflozin A: Dosing Recommendations and Experimental Protocols in Rat Models
An Application Guide for Preclinical Research
Prepared by: Senior Application Scientist, Preclinical Pharmacology
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the effective administration of Sergliflozin A in common rat models of metabolic disease. The recommendations herein are synthesized from peer-reviewed literature to ensure scientific integrity and promote reproducible experimental outcomes.
Introduction: The Role of Sergliflozin A in Diabetes Research
Sergliflozin A is the active metabolite of the prodrug sergliflozin etabonate.[1] It is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is a high-capacity, low-affinity transporter expressed almost exclusively in the S1 segment of the renal proximal tubule, where it is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the circulation.[1]
By selectively targeting SGLT2, Sergliflozin A presents a therapeutic mechanism that is independent of insulin secretion or sensitivity.[2] This unique mode of action—promoting the excretion of excess glucose in the urine (glucosuria)—makes it a valuable tool for investigating glycemic control in various preclinical models of diabetes and metabolic syndrome.[1][3] This document outlines the critical considerations and methodologies for dosing Sergliflozin A in rat models to assess its pharmacodynamic effects.
Scientific Foundation: Mechanism of Action
The primary pharmacological effect of Sergliflozin A is the competitive inhibition of SGLT2 in the kidneys. This action directly lowers the transport maximum for glucose, effectively reducing the renal threshold for glucose excretion.[1] Consequently, when blood glucose levels exceed this lowered threshold, glucose is readily excreted in the urine, leading to a reduction in systemic hyperglycemia.[3] This process also induces a mild osmotic diuresis.
Diagram: SGLT2 Inhibition in the Renal Proximal Tubule
Caption: Mechanism of Sergliflozin A at the renal proximal tubule.
Dosing Recommendations for Rat Models
The selection of an appropriate dose for Sergliflozin A is contingent upon the specific research question, the duration of the study (acute vs. chronic), and the rat model being utilized.
Expertise & Experience: Guiding Principles for Dose Selection
-
Causality Behind Dosing: Lower doses (e.g., 1-3 mg/kg) are often sufficient to elicit a measurable pharmacodynamic response, such as increased urinary glucose excretion, which serves as a direct biomarker of SGLT2 inhibition. Higher doses (e.g., 10-30 mg/kg) may be required to achieve robust and sustained glycemic control in severely hyperglycemic models.[4]
-
Model-Specific Sensitivity: The degree of hyperglycemia influences the efficacy of Sergliflozin A. The antihyperglycemic effect is more pronounced in animals with higher baseline blood glucose levels, as there is more substrate (glucose) available for excretion.[2]
-
Acute vs. Chronic Studies: For acute pharmacodynamic or tolerance tests (e.g., OGTT), a single oral dose is administered. For chronic studies evaluating long-term glycemic control (e.g., HbA1c reduction) or complication development, once-daily oral administration is the standard.
Quantitative Data Summary: Recommended Oral Doses
The following table summarizes recommended starting doses for Sergliflozin A (or its prodrug, sergliflozin etabonate) based on published preclinical studies. Dose adjustments may be necessary based on the specific strain, age, and metabolic state of the animals.
| Rat Model | Study Type | Recommended Dose Range (mg/kg/day, p.o.) | Key Objective & Expected Outcome | Reference |
| Normal (e.g., Sprague-Dawley, Wistar) | Acute Pharmacodynamic | 3 - 30 mg/kg (single dose) | Induce dose-dependent glucosuria without causing hypoglycemia. | [4] |
| Streptozotocin (STZ)-Induced Diabetic | Acute Glycemic Control (e.g., OGTT) | 3 - 30 mg/kg (single dose) | Inhibit postprandial glucose excursion in a dose-dependent manner. | [4] |
| Streptozotocin (STZ)-Induced Diabetic | Chronic Glycemic Control | 10 - 30 mg/kg (once daily) | Lower fasting blood glucose and improve long-term glycemic markers. | [2] |
| Zucker Fatty Rat (Type 2 Diabetes) | Chronic Glycemic Control | 10 - 30 mg/kg (once daily) | Reduce fasting plasma glucose, improve glucose tolerance, and lower HbA1c. | [2] |
Note: Sergliflozin etabonate is the prodrug and is rapidly converted to the active form, Sergliflozin A, in vivo. Doses in literature often refer to the prodrug.
Experimental Protocols
The following protocols are designed to be self-validating by incorporating essential controls and standardized procedures, ensuring the trustworthiness and reproducibility of the generated data.
Protocol 1: Preparation of Sergliflozin A Dosing Solution
Rationale: Carboxymethylcellulose (CMC) is a widely used, inert suspending agent that allows for uniform delivery of poorly soluble compounds via oral gavage.[5] Fresh preparation is critical to ensure the stability and homogeneity of the suspension.
Materials:
-
Sergliflozin A powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) solution in purified water
-
Mortar and pestle (optional, for wetting)
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Volumetric flask or graduated cylinder
Procedure:
-
Calculate Required Mass: Determine the total mass of Sergliflozin A needed based on the highest dose, number of animals, and dosing volume (typically 5 mL/kg).
-
Weigh Compound: Accurately weigh the calculated amount of Sergliflozin A powder.
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of low-viscosity CMC in purified water. Ensure it is fully dissolved.
-
Create Suspension:
-
Place a magnetic stir bar in a beaker or flask containing the required volume of 0.5% CMC vehicle.
-
Place the vessel on a stir plate and create a small vortex.
-
Slowly add the weighed Sergliflozin A powder to the vortex to ensure even dispersion and prevent clumping.
-
Alternative (for difficult-to-wet compounds): Place the powder in a mortar, add a few drops of the vehicle to create a paste, then gradually triturate while adding the remaining vehicle.
-
-
Homogenize: Stir the suspension for at least 30 minutes to ensure homogeneity. The final product should be a uniform, milky suspension.
-
Storage and Use: Store the suspension at 2-8°C for up to one week (stability should be verified). Stir continuously or vortex thoroughly immediately before each dose administration to ensure a uniform concentration is delivered to each animal.
Protocol 2: Administration via Oral Gavage in Rats
Rationale: Oral gavage (p.o.) is the standard route for administering oral therapeutics in preclinical rodent studies, ensuring accurate dose delivery directly to the stomach. Proper technique is essential for animal welfare and data validity.
Materials:
-
Prepared Sergliflozin A suspension
-
Appropriately sized syringes (1 or 3 mL)
-
Stainless steel, ball-tipped oral gavage needles (16-18 gauge for adult rats)
-
Animal scale
Procedure:
-
Animal Handling: Gently but firmly restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Dose Calculation: Weigh the animal immediately before dosing. Calculate the precise volume to be administered based on its body weight (e.g., for a 300g rat at 10 mg/kg with a 2 mg/mL solution, the volume is 1.5 mL).
-
Dose Preparation: Vortex the dosing suspension vigorously. Draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing over the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. DO NOT FORCE the needle, as this can cause tracheal intubation or esophageal perforation.
-
Dose Delivery: Once the needle is properly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the dose.
-
Post-Dosing Observation: Withdraw the needle smoothly. Return the animal to its cage and observe for a few minutes to ensure there are no signs of distress (e.g., choking, gasping).
-
Control Group: Always include a vehicle control group that receives the same volume of 0.5% CMC without the active compound.
Protocol 3: Oral Glucose Tolerance Test (OGTT) Workflow
Rationale: The OGTT is a critical pharmacodynamic assay to assess the effect of an anti-diabetic agent on postprandial glycemic control.[6][7] This workflow outlines the key steps for evaluating Sergliflozin A's efficacy.
Workflow Diagram: Oral Glucose Tolerance Test (OGTT)
Caption: Standard experimental workflow for an OGTT in rats.
Step-by-Step Procedure:
-
Animal Preparation: Fast rats overnight (a 16-hour fast is common, but 6 hours may be sufficient and reduce stress).[6][7] Ensure free access to water.
-
Group Assignment: Randomize animals into treatment groups (e.g., Vehicle, Sergliflozin A 3 mg/kg, Sergliflozin A 10 mg/kg).
-
Compound Administration (T=-30 min): Administer the appropriate dose of Sergliflozin A suspension or vehicle via oral gavage. A 30-minute pre-treatment allows for sufficient absorption.
-
Baseline Glucose (T=0 min): Obtain a baseline blood sample (~5 µL) from the tail vein and measure glucose with a calibrated glucometer.
-
Glucose Challenge (T=0 min): Immediately after the baseline sample, administer a 2 g/kg dose of D-glucose solution (typically 20-40% w/v) via oral gavage.[7]
-
Time-Point Sampling: Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose challenge and record the glucose readings.[7]
-
Data Analysis: Plot the mean blood glucose concentration vs. time for each group. Calculate the Area Under the Curve (AUC) from T=0 to T=120 to quantify the total glycemic excursion. A significant reduction in AUC for the Sergliflozin A group compared to the vehicle group indicates improved glucose tolerance.
Conclusion
Sergliflozin A is a valuable research tool for studying SGLT2 inhibition and its downstream effects on glucose homeostasis. The provided dosing recommendations and detailed protocols offer a robust framework for conducting preclinical studies in rat models. By adhering to these guidelines, researchers can generate reliable and reproducible data, contributing to a deeper understanding of this therapeutic class and its potential applications.
References
-
Syukri, M., Zaini, L. M., Kartasasmita, A. S., Gondhowiardjo, T. D., & Lesmana, R. (2023). Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model. Narra J, 3(2), e194. [Link]
-
Fujimori, Y., Katsuno, K., Ojima, K., Nakashima, I., Nakano, S., Ishikawa-Takemura, Y., Kusama, H., & Isaji, M. (2009). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. European journal of pharmacology, 609(1-3), 148–154. [Link]
-
Han, S., Hagan, D. L., Taylor, J. R., Xin, L., Meng, W., Biller, S. A., Wetter, S. K., Washburn, W. N., & Whaley, J. M. (2008). Dapagliflozin, a selective SGLT2 inhibitor, improves glucose homeostasis in normal and diabetic rats. Diabetes, 57(6), 1723–1729. [Link]
-
Katsuno, K., Fujimori, Y., Takemura, Y., Hiratochi, M., Itoh, F., Komatsu, Y., Fujikura, H., & Isaji, M. (2007). Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. The Journal of pharmacology and experimental therapeutics, 320(1), 323–330. [Link]
-
Sasaki, T., Takeda, M., Kito, A., Myojin, M., Uchida, T., Higashino, H., Kobayashi, T., & Yamamoto, I. (2020). An SGLT2 inhibitor, canagliflozin, reduces blood glucose level in the renal capillaries and protects the capillary network in the diabetic rats. Physiological reports, 8(18), e14588. [Link]
-
Michel, M. C., Mayoux, E., & Vallon, V. (2015). A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans. Naunyn-Schmiedeberg's archives of pharmacology, 388(8), 801–816. [Link]
-
Fujimori, Y., Katsuno, K., Nakashima, I., Ishikawa-Takemura, Y., Fujikura, H., & Isaji, M. (2008). Remogliflozin etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models. The Journal of pharmacology and experimental therapeutics, 327(1), 268–276. [Link]
-
Katsuno, K., Fujimori, Y., Ishikawa-Takemura, Y., & Isaji, M. (2009). Long-term treatment with sergliflozin etabonate improves disturbed glucose metabolism in KK-A(y) mice. European journal of pharmacology, 618(1-3), 98–104. [Link]
-
Katsuno, K., Fujimori, Y., Takemura, Y., et al. (2007). Sergliflozin, a Novel Selective Inhibitor of Low-Affinity Sodium Glucose Cotransporter (SGLT2), Validates the Critical Role of SGLT2 in Renal Glucose Reabsorption and Modulates Plasma Glucose Level. Journal of Pharmacology and Experimental Therapeutics, 320(1), 323-330. [Link]
-
Osataphan, S., Macchi, C., Singhal, G., Chimene-Weiss, J., Sales, V., & Kozakewich, H. (2021). Central administration of sodium-glucose cotransporter-2 inhibitors increases food intake involving adenosine monophosphate-activated protein kinase phosphorylation in the lateral hypothalamus in healthy rats. BMJ open diabetes research & care, 9(1), e001933. [Link]
-
Ghasemi, A., Khalifi, S., & Jedi, S. (2014). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI journal, 13, 854–875. [Link]
-
Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. Retrieved from [Link]
-
Melior Discovery. (n.d.). Streptozotocin (STZ)-Induced Diabetic Rat & Mice Models. Retrieved from [Link]
-
Reddy, S. S., Ramatholisamma, P., Kumar, B. R., & R, P. (2021). Effective Dose of Streptozotocin to Induce Diabetes Mellitus and Variation of Biophysical and Biochemical Parameters in Albino Wistar Rats. Journal of clinical and diagnostic research : JCDR, 15(10), AF01–AF05. [Link]
Sources
- 1. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An SGLT2 inhibitor, canagliflozin, reduces blood glucose level in the renal capillaries and protects the capillary network in the diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Application Notes and Protocols for the Quantification of Sergliflozin A in Plasma
Introduction
Sergliflozin A, the active metabolite of Sergliflozin etabonate, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] Accurate quantification of Sergliflozin A in plasma is paramount for pharmacokinetic and toxicokinetic studies, enabling a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes and protocols for the determination of Sergliflozin A in plasma using state-of-the-art analytical methodologies. These protocols are designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
This guide is intended for researchers, scientists, and drug development professionals, offering both a primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for high sensitivity and selectivity, and a secondary high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method as a viable alternative.
Physicochemical Properties of Sergliflozin A
A foundational understanding of Sergliflozin A's properties is critical for analytical method development.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₄O₇ | [2] |
| Molecular Weight | 376.4 g/mol | [2] |
| Solubility | Slightly soluble in acetonitrile, sparingly soluble in DMSO | [2] |
| Chemical Structure | 2-[(4-methoxyphenyl)methyl]phenyl β-D-glucopyranoside | [2] |
I. Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[1][3][5] The following protocol outlines a robust method for the quantification of Sergliflozin A in plasma.
Rationale for Method Selection
The complex nature of plasma necessitates a highly selective and sensitive analytical technique. LC-MS/MS provides the ability to distinguish Sergliflozin A from endogenous plasma components and other metabolites, ensuring accurate quantification even at low concentrations.
Internal Standard (IS) Selection
The ideal internal standard is a stable isotope-labeled version of the analyte.[6][7] In the absence of commercially available deuterated Sergliflozin A, a structurally similar and commercially available SGLT2 inhibitor, such as Canagliflozin , is a suitable alternative. Canagliflozin exhibits similar extraction and chromatographic behavior, and its distinct mass-to-charge ratio allows for simultaneous detection without interference.
Experimental Workflow
Caption: LC-MS/MS workflow for Sergliflozin A quantification.
Detailed Protocol
1.4.1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[8][9]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (Canagliflozin, 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
1.4.2. Chromatographic Conditions
| Parameter | Condition |
| System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
1.4.3. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Sergliflozin A: To be determined by infusion of a standard solution |
| Canagliflozin (IS): m/z 462.0 → 191.2[8] | |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
Note: The specific MRM transitions for Sergliflozin A need to be optimized by infusing a standard solution into the mass spectrometer to identify the precursor ion and the most stable and abundant product ions.
Method Validation
The developed LC-MS/MS method must be validated according to FDA and EMA guidelines.[1][2] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: The extraction efficiency of the analyte and IS from the plasma matrix.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
II. Alternative Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
For laboratories where LC-MS/MS is not available, a validated HPLC-UV method can provide reliable quantification, although with potentially higher limits of detection.[1][4][10]
Rationale for Method Selection
HPLC-UV is a cost-effective and widely accessible technique. The presence of a chromophore in the Sergliflozin A structure allows for its detection by UV absorbance.
Experimental Workflow
Caption: HPLC-UV workflow for Sergliflozin A quantification.
Detailed Protocol
2.3.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation, which is beneficial for reducing matrix interference in HPLC-UV analysis.
-
To 200 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.3.2. Chromatographic Conditions
| Parameter | Condition |
| System | HPLC System with UV Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined by scanning a standard solution (typically around 220-230 nm for similar compounds) |
Note: The optimal mobile phase composition and detection wavelength should be determined experimentally.
Method Validation
Similar to the LC-MS/MS method, the HPLC-UV method must undergo a full validation as per regulatory guidelines, assessing the same parameters of selectivity, linearity, accuracy, precision, and stability.
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of Sergliflozin A in plasma. The choice between the primary LC-MS/MS method and the alternative HPLC-UV method will depend on the specific requirements of the study and the instrumentation available. Adherence to the principles of bioanalytical method validation is crucial to ensure the integrity and quality of the data generated in support of drug development programs.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Wikipedia. Sergliflozin etabonate. [Link]
-
Dias, E. C., et al. (2019). A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers. Biomedical Chromatography, 33(11), e4663. [Link]
-
Thakor, N. S., & Amrutkar, S. V. (2019). A Systematic Review of Analytical Profiles of SGLT2 Inhibitors and their Combinations for Treatment of Type 2 Diabetes Mellitus. Current Pharmaceutical Analysis, 15(7), 681-693. [Link]
-
Kale, N., & Dighe, P. (2023). Review on SGLT2 Inhibitors. Asian Journal of Pharmaceutical Research and Development, 11(2), 98-106. [Link]
- Najah, P. A., et al. (2025). Bioanalytical Approaches for the Quantitative Determination of SGLT2 Inhibitors in Biological Matrices: A Comprehensive Review.
-
Patel, D., et al. (2022). Development and Validation of a Bioanalytical Method for the Estimation of Remogliflozin in Rat Plasma by UHPLC-MS/MS. Journal of Applied Pharmaceutical Science, 12(8), 133-140. [Link]
-
Singh, S., et al. (2021). An overview on analytical estimation of ertugliflozin. World Journal of Pharmaceutical Sciences, 9(11), 108-115. [Link]
-
Wikipedia. SGLT2 inhibitor. [Link]
-
Kobuchi, S., et al. (2016). A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats. Biomedical Chromatography, 30(10), 1549-1555. [Link]
-
Kumar, L., et al. (2020). Analytical methods for simultaneous estimation of SGLT2 inhibitor and DPP-4 inhibitor in their combination for treatment of type 2 diabetes mellitus. Letters in Applied NanoBioScience, 10(1), 1799-1815. [Link]
-
Dias, E. C., et al. (2019). A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers. ResearchGate. [Link]
-
Yarlagadda, S. K., & Kudaravalli, S. (2022). BIO ANALYTICAL METHOD FOR THE ESTIMATION OF REMOGLIFLOZIN USING LC-MS. YMER, 21(8), 283-294. [Link]
-
van der Aart-van der Beek, A. B., et al. (2020). Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma. Journal of Chromatography B, 1152, 122257. [Link]
-
Taylor & Francis. Internal standard – Knowledge and References. [Link]
-
Kuoni, S., et al. (2023). Simultaneous LC-MS/MS quantification of SGLT2 inhibitors and antipyrine in medium and tissue from human ex vivo placenta perfusions. Journal of Chromatography B, 1228, 123841. [Link]
-
Hillewaert, V., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(2), 101. [Link]
-
Katsuno, K., et al. (2007). Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. Journal of Pharmacology and Experimental Therapeutics, 320(1), 323-330. [Link]
-
Reddy, B. K., et al. (2023). SIMULTANEOUS LC-MS/MS QUANTIFICATION METHOD FOR REMOGLIFLOZIN ETABONATE AND METFORMIN IN PLASMA SAMPLES: APPLICATION OF KINETIC STUDY IN RABBITS. RASAYAN Journal of Chemistry, 16(2), 779-786. [Link]
-
Kobuchi, S., et al. (2017). A simple and rapid LC-MS/MS method for quantitation of luseogliflozin in rat plasma and its application to a PK study. Bioanalysis, 9(2), 163-171. [Link]
-
Xu, L., & Price, N. P. (2004). Stereoselective synthesis of chirally deuterated (S)-D-(6-(2)H(1))glucose. Carbohydrate research, 339(6), 1173–1178. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. rjptonline.org [rjptonline.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. SGLT2 INHIBITORS TYPE OF ANTIDIABETIC DRUGS METHOD DEVELOPMENT AND VALIDATION: A STATE-OF-THE-ART REVIEW - research journal [gyanvihar.org]
- 5. ajprd.com [ajprd.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for Utilizing Sergliflozin A in Streptozotocin-Induced Diabetic Models
Introduction: A Novel Approach to Glycemic Control in Preclinical Diabetes Research
The global rise in diabetes mellitus necessitates the development of innovative therapeutic strategies. Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a promising class of oral anti-diabetic agents with a unique, insulin-independent mechanism of action.[1][2] Sergliflozin A, a potent and selective SGLT2 inhibitor, offers a valuable tool for investigating the pathophysiology of diabetes and evaluating novel therapeutic interventions in preclinical models.[3] This document provides a comprehensive guide for researchers on the application of Sergliflozin A in streptozotocin (STZ)-induced diabetic rodent models, a widely used and well-characterized paradigm for studying both Type 1 and Type 2 diabetes.
Streptozotocin, a naturally occurring compound isolated from Streptomyces achromogenes, is a glucosamine-nitrosourea derivative that selectively targets and destroys pancreatic β-cells.[4][5] This selective cytotoxicity is mediated by the glucose transporter 2 (GLUT2), which is highly expressed on pancreatic β-cells, allowing for the preferential uptake of STZ.[4][5][6] Once inside the cell, STZ induces DNA alkylation and the generation of reactive oxygen species, leading to β-cell necrosis and subsequent insulin deficiency, which clinically manifests as hyperglycemia.[4][7] The severity of diabetes induced by STZ is dose-dependent, allowing for the creation of models that mimic either Type 1 diabetes (T1D) with a single high dose or Type 2 diabetes (T2D) with a combination of a high-fat diet and a lower dose of STZ.[4][8][9]
Sergliflozin A exerts its therapeutic effect by inhibiting SGLT2 in the proximal convoluted tubules of the kidneys.[1][10] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1][11] By blocking this transporter, Sergliflozin A promotes urinary glucose excretion (glucosuria), thereby lowering blood glucose levels independently of insulin secretion or action.[3][10] This mechanism of action makes SGLT2 inhibitors, like Sergliflozin A, particularly valuable for studying diabetes, as their efficacy is not directly dependent on the residual function of pancreatic β-cells.[12]
This guide will detail the necessary protocols for inducing diabetes with STZ, the preparation and administration of Sergliflozin A, and the subsequent evaluation of its therapeutic efficacy through biochemical and histopathological analyses.
Mechanism of Action: A Dual Perspective
Streptozotocin: Inducing a Diabetic State
The diabetogenic action of STZ is a multi-step process initiated by its structural similarity to glucose. This allows it to be transported into pancreatic β-cells via GLUT2 transporters. Inside the cell, the nitrosourea moiety of STZ is responsible for its cytotoxic effects. It causes alkylation of DNA, leading to DNA damage and fragmentation. This, in turn, activates the nuclear enzyme poly (ADP-ribose) polymerase (PARP), which attempts to repair the DNA damage. However, excessive PARP activation depletes the intracellular stores of NAD+ and ATP, leading to cellular dysfunction and eventually, necrotic cell death.[4]
Caption: Mechanism of Streptozotocin-induced β-cell toxicity.
Sergliflozin A: Promoting Glucosuria
Sergliflozin A operates in the S1 segment of the proximal tubule of the kidney. It competitively binds to and inhibits the SGLT2 protein, which is responsible for the co-transport of sodium and glucose from the tubular fluid back into the bloodstream. By blocking this reabsorption pathway, Sergliflozin A leads to an increase in urinary glucose excretion, a phenomenon known as glucosuria.[1][10] This results in a net loss of glucose from the body, leading to a reduction in blood glucose levels.[3] The action of Sergliflozin A is independent of insulin, making it an effective treatment even in states of severe insulin deficiency.[12]
Caption: Mechanism of Sergliflozin A in the renal proximal tubule.
Experimental Protocols
Part 1: Induction of Diabetes Mellitus with Streptozotocin
Animal Models: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used due to their sensitivity to STZ.[8] Mice can also be used, but dosages will need to be adjusted.[9][13]
Materials:
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
Sterile saline (0.9% NaCl)
-
High-fat diet (for Type 2 model, typically 45-60% kcal from fat)
-
Blood glucose monitoring system (glucometer and test strips)
Protocol for Type 1 Diabetes Model (Single High-Dose):
-
Fast animals overnight (12-16 hours) prior to STZ injection to enhance β-cell susceptibility.[4]
-
Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5) immediately before use, as STZ is unstable at neutral pH.[4][13] A typical dose for rats is 50-65 mg/kg body weight.[4][9]
-
Administer the STZ solution via intraperitoneal (i.p.) or intravenous (i.v.) injection. The i.v. route may produce more consistent hyperglycemia.[8]
-
Return animals to their cages with free access to food and water. To prevent initial hypoglycemia due to massive insulin release from dying β-cells, provide a 10% sucrose solution in the drinking water for the first 24-48 hours.[9]
-
Monitor blood glucose levels 48-72 hours post-injection and then periodically. Animals with fasting blood glucose levels consistently ≥ 15 mM (or ≥ 250 mg/dL) are considered diabetic.[14][15]
Protocol for Type 2 Diabetes Model (High-Fat Diet and Low-Dose STZ):
-
Acclimatize animals to a high-fat diet (HFD) for a period of 4-8 weeks to induce insulin resistance.[4][16]
-
After the HFD feeding period, fast the animals overnight.
-
Administer a single low dose of STZ (e.g., 30-40 mg/kg for rats) prepared in cold citrate buffer.[8]
-
Confirm the diabetic state by monitoring blood glucose levels as described for the T1D model. This model typically results in a more moderate and stable hyperglycemia.[4]
Part 2: Administration of Sergliflozin A
Preparation of Dosing Solution:
-
Sergliflozin A can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and water.
-
The concentration of the dosing solution should be calculated based on the desired dose and the average body weight of the animals.
Dosing Regimen:
-
A typical oral dose for SGLT2 inhibitors in rodent models ranges from 1 to 10 mg/kg body weight, administered once daily.[17]
-
Administer Sergliflozin A via oral gavage using an appropriately sized gavage needle.[18][19][20]
-
A vehicle-treated diabetic control group and a non-diabetic control group should be included in the study design.
Experimental Workflow:
Caption: A typical experimental workflow for evaluating Sergliflozin A.
Assessment of Therapeutic Efficacy: Key Endpoints and Methodologies
A robust evaluation of Sergliflozin A's efficacy requires a multi-faceted approach, incorporating both biochemical and histological assessments.
Biochemical Parameters
The following table summarizes key biochemical markers and their significance in assessing the effects of Sergliflozin A.
| Parameter | Method | Significance |
| Blood Glucose | Glucometer | Direct measure of glycemic control.[14][21] |
| Glycated Hemoglobin (HbA1c) | ELISA/HPLC | Reflects long-term glycemic control (over weeks).[3][22] |
| Serum Insulin | ELISA | Assesses residual β-cell function.[23] |
| Lipid Profile (Triglycerides, Cholesterol) | Colorimetric Assays | Evaluates the impact on dyslipidemia, a common diabetic complication.[12][23] |
| Kidney Function Markers (BUN, Creatinine) | Colorimetric Assays | Monitors for potential nephrotoxicity or nephroprotective effects.[22][24][25] |
| Urine Glucose | Test Strips/Assay Kits | Confirms the mechanism of action (glucosuria).[4] |
Functional Tests
Oral Glucose Tolerance Test (OGTT): An OGTT is crucial for assessing improvements in glucose disposal.
-
Fast animals overnight.
-
Administer a bolus of glucose (typically 2 g/kg) via oral gavage.
-
Measure blood glucose at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Improved glucose tolerance in the Sergliflozin A-treated group will be indicated by a lower and faster return to baseline glucose levels compared to the diabetic control group.
Histopathological Analysis
Histopathological examination of the pancreas and kidneys provides critical insights into the tissue-level effects of Sergliflozin A.
Pancreas:
-
Staining: Hematoxylin and Eosin (H&E) staining is used to assess the general morphology of the islets of Langerhans.[16][26][27]
-
Observations: In STZ-induced diabetic animals, expect to see shrunken islets, degranulation, and a reduction in the number of β-cells.[26][28][29] Treatment with a therapeutic agent may show preservation or partial regeneration of islet structure.
Kidney:
-
Staining: H&E and Periodic acid-Schiff (PAS) staining can be used to evaluate glomerular and tubular structures.
-
Observations: Diabetic nephropathy is characterized by glomerular hypertrophy, basement membrane thickening, and tubular damage. The potential nephroprotective effects of Sergliflozin A can be assessed by the amelioration of these pathological changes.
Conclusion and Future Directions
The streptozotocin-induced diabetic model provides a robust and reliable platform for the preclinical evaluation of novel anti-diabetic agents like Sergliflozin A. The protocols outlined in this guide offer a comprehensive framework for researchers to investigate the therapeutic potential of Sergliflozin A in ameliorating hyperglycemia and its associated complications. The insulin-independent mechanism of SGLT2 inhibitors makes them a particularly interesting class of drugs for both Type 1 and Type 2 diabetes research.[12][17] Future studies could explore the long-term effects of Sergliflozin A on diabetic complications such as nephropathy, neuropathy, and cardiovascular disease, further elucidating its therapeutic utility.
References
- STZ-Induced Diabetes Model – Protocol - NDI Neuroscience. (n.d.).
- Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs. (n.d.).
- Mechanism of Streptozotocin while causing Diabetes Mellitus - Jetir.Org. (n.d.).
- Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC - NIH. (n.d.).
- Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed. (n.d.).
- Histopathological analysis of pancreas in normal and STZ‐NA‐induced... - ResearchGate. (n.d.).
- "Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology - ResearchGate. (n.d.).
- Histopathological analysis of pancreas in normal and HFD-STZ induced... - ResearchGate. (n.d.).
- A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC - NIH. (n.d.).
- Attenuation of Biochemical Parameters in Streptozotocin-induced Diabetic Rats by Oral Administration of Extracts and Fractions of Cephalotaxus sinensis - PMC - PubMed Central. (n.d.).
- Streptozotocin-Induced Diabetes: Induction, Mechanism(s), and Dose Dependency | Request PDF - ResearchGate. (n.d.).
- The mechanism underlying streptozotocin injection for the development of a nontransgenic Alzheimer's disease animal model - PubMed Central. (n.d.).
- Streptozotocin Induced Diabetic Rat Model - Noble Life Sciences. (n.d.).
- Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PubMed Central. (n.d.).
- The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC - NIH. (n.d.).
- Biochemical parameters of healthy and streptozotocin (STZ)-diabetic rats. - ResearchGate. (n.d.).
- Systematic assessment of streptozotocin-induced diabetic metabolic alterations in rats using metabolomics - Frontiers. (n.d.).
- Pancreatic and hepatic histopathology of high-fat diet fed streptozotocin-induced Wistar rat model of type 2 diabetes mellitus - Semantic Scholar. (n.d.).
- The Sodium-Glucose Co-Transporter 2 Inhibitor Empagliflozin Improves Diabetes-Induced Vascular Dysfunction in the Streptozotocin Diabetes Rat Model by Interfering with Oxidative Stress and Glucotoxicity | PLOS One. (n.d.).
- Histopathological lesions in the pancreas of a rat model of diabetes induced with complete Freund's adjuvant and low-dose streptozotocin - PubMed. (n.d.).
- Effect of naringerin on biochemical parameters in the streptozotocin-induced diabetic rats - SciELO. (n.d.).
- SGLT2 inhibitor - Wikipedia. (n.d.).
- Effects of the SGLT2 Inhibition on Cardiac Remodeling in Streptozotocin-Induced Diabetic Rats, a Model of Type 1 Diabetes Mellitus - PubMed. (n.d.).
- Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- Effects of the SGLT2 Inhibition on Cardiac Remodeling in Streptozotocin-Induced Diabetic Rats, a Model of Type 1 Diabetes Mellitus - PMC - PubMed Central. (n.d.).
- Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - Frontiers. (n.d.).
- HISTOPATHOLOGICAL CHANGES OF THE PANCREAS IN EXPERIMENTAL DIABETES ON WISTAR RATS I. AMZA* L. AMZA** - CABI Digital Library. (n.d.).
- Characterization and Validation of a Streptozotocin-Induced Diabetes Model in the Vervet Monkey - PMC - NIH. (n.d.).
- SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response - PMC. (n.d.).
- Blood glucose levels after STZ injection in BALB/c mice. The effect of... - ResearchGate. (n.d.).
- The Safety and Efficacy of SGLT2 Inhibitors in Diabetes Mellitus Management - ARC Journals. (n.d.).
- Streptozotocin-Induced Type 1 and 2 Diabetes Mellitus Mouse Models Show Different Functional, Cellular and Molecular Patterns of Diabetic Cardiomyopathy - MDPI. (n.d.).
- The Safety and Efficacy of SGLT2 Inhibitors in Diabetes Mellitus Management. (n.d.).
- Comprehensive review of SGLT2 inhibitors' efficacy through their diuretic mode of action in diabetic patients - Frontiers. (n.d.).
- Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (n.d.).
- Oral Gavage In Mice and Rats - ucsf - iacuc. (n.d.).
- SGLT2 Inhibitors | Johns Hopkins Diabetes Guide. (n.d.).
- The role of SGLT-2 inhibitors in managing type 2 diabetes. (n.d.).
- Expression of GLUT-1 and SGLT-2 in the Chorioretina of Streptozotocin-induced Diabetic Rats After Administration of Empagliflozin - PubMed Central. (n.d.).
- Oral Gavage in the Rat - FSU Office of Research. (n.d.).
Sources
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. arcjournals.org [arcjournals.org]
- 3. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 5. jetir.org [jetir.org]
- 6. The mechanism underlying streptozotocin injection for the development of a nontransgenic Alzheimer’s disease animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 11. Effects of the SGLT2 Inhibition on Cardiac Remodeling in Streptozotocin-Induced Diabetic Rats, a Model of Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Sodium-Glucose Co-Transporter 2 Inhibitor Empagliflozin Improves Diabetes-Induced Vascular Dysfunction in the Streptozotocin Diabetes Rat Model by Interfering with Oxidative Stress and Glucotoxicity | PLOS One [journals.plos.org]
- 13. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ndineuroscience.com [ndineuroscience.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Effects of the SGLT2 Inhibition on Cardiac Remodeling in Streptozotocin-Induced Diabetic Rats, a Model of Type 1 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. research.fsu.edu [research.fsu.edu]
- 21. noblelifesci.com [noblelifesci.com]
- 22. Characterization and Validation of a Streptozotocin-Induced Diabetes Model in the Vervet Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. Attenuation of Biochemical Parameters in Streptozotocin-induced Diabetic Rats by Oral Administration of Extracts and Fractions of Cephalotaxus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Histopathological lesions in the pancreas of a rat model of diabetes induced with complete Freund's adjuvant and low-dose streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes & Protocols: Sergliflozin A in the Zucker Fatty Rat Model
Introduction: Rationale for Sergliflozin A in Metabolic Research
Sergliflozin A is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal convoluted tubules of the kidneys.[1][2] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into circulation.[2] By inhibiting this transporter, Sergliflozin A induces glucosuria (the excretion of glucose in urine), thereby lowering blood glucose levels through an insulin-independent mechanism.[1][3] This unique mode of action has positioned SGLT2 inhibitors as a critical therapeutic class for type 2 diabetes, with expanding research into their benefits on cardiovascular and renal health.[4][5][6]
The Zucker fatty rat (ZFR) is a well-established animal model for studying obesity, insulin resistance, and metabolic syndrome.[7][8] These rats possess a homozygous recessive mutation (fa/fa) in the leptin receptor gene, leading to hyperphagia, obesity, hyperlipidemia, and severe insulin resistance, closely mimicking key aspects of human pre-diabetes and metabolic disease.[9][10] The use of Sergliflozin A in this model allows for the direct investigation of its glucuretic and metabolic effects in a state of profound insulin resistance without the confounding variables of autoimmune-driven beta-cell destruction seen in type 1 diabetes models. Chronic treatment with Sergliflozin etabonate (a prodrug of Sergliflozin A) has been shown to reduce glycated hemoglobin (HbA1c) and fasting plasma glucose, and improve glycemic response after a glucose challenge in Zucker fatty rats.[1]
These application notes provide a comprehensive guide for researchers utilizing Sergliflozin A in the Zucker fatty rat model, detailing experimental design, step-by-step protocols for drug administration and metabolic assessment, and key analytical endpoints.
Mechanism of Action: SGLT2 Inhibition
The primary therapeutic action of Sergliflozin A is derived from its targeted inhibition of SGLT2 in the kidney's S1 segment. This blockade prevents the reuptake of filtered glucose, leading to its excretion in the urine. The resulting caloric loss and reduction in plasma glucose contribute to improved glycemic control.
Caption: Mechanism of Sergliflozin A action in the renal proximal tubule.
Experimental Design and Workflow
A robust study design is critical for evaluating the efficacy of Sergliflozin A. The following provides a template that can be adapted based on specific research questions.
Study Groups
A typical study involves at least three groups to ensure proper controls:
-
Lean Control: Heterozygous (fa/+) or wild-type Zucker lean rats receiving vehicle. This group establishes the baseline for normal metabolic function.
-
Obese Control: Homozygous (fa/fa) Zucker fatty rats receiving vehicle. This group represents the disease model and serves as the primary comparator.
-
Treatment Group: Homozygous (fa/fa) Zucker fatty rats receiving Sergliflozin A.
Experimental Workflow Diagram
The overall workflow provides a structured timeline for the study, from animal acclimatization to terminal data analysis.
Caption: A typical experimental workflow for a Zucker fatty rat study.
Protocols
Protocol 1: Preparation and Administration of Sergliflozin A
Rationale: Oral gavage is a standard and precise method for delivering a specific dose of a compound directly into the stomach, ensuring accurate administration.[11][12] The vehicle choice is critical for solubility and stability.
Materials:
-
Sergliflozin A
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Analytical balance and weigh boats
-
Homogenizer or magnetic stirrer
-
Appropriately sized gavage needles (16-18 gauge for adult rats)[12]
-
Syringes (1-3 mL)
Procedure:
-
Dose Calculation: Calculate the required amount of Sergliflozin A based on the mean body weight of the treatment group and the target dose (e.g., 1-10 mg/kg).
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-80°C) sterile water while stirring, then allowing it to cool to form a clear, viscous solution.
-
Compound Formulation: Weigh the calculated amount of Sergliflozin A and suspend it in the prepared vehicle. Use a homogenizer or stirrer to ensure a uniform suspension. Prepare fresh daily to ensure stability.
-
Animal Restraint: Restrain the rat firmly but gently, ensuring the head and body are aligned to create a straight path to the esophagus.[13]
-
Gavage Needle Measurement: Pre-measure the gavage needle against the rat, from the tip of the nose to the last rib, to determine the correct insertion depth and prevent esophageal or stomach perforation.[14]
-
Administration:
-
Draw the calculated volume of the Sergliflozin A suspension into the syringe. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[12][13]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.[11]
-
Crucially, never force the needle. If resistance is met, withdraw and reposition.[14]
-
Once the pre-measured depth is reached, slowly depress the syringe plunger over 2-3 seconds to administer the compound.[11]
-
Withdraw the needle smoothly along the same path of insertion.
-
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reaction.[12]
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
Rationale: The IPGTT is a fundamental assay to assess how efficiently the body clears a glucose load.[15] It provides insights into both insulin sensitivity and glucose disposal capacity. In SGLT2 inhibitor studies, it reveals the drug's ability to manage a glycemic challenge.
Materials:
-
Sterile D-glucose solution (e.g., 20% in 0.9% saline)
-
Handheld glucometer and test strips
-
Warming lamp (optional, for vasodilation of the tail vein)
-
Sterile lancets or scalpel blades
-
Micro-centrifuge tubes for blood collection (if measuring insulin)
Procedure:
-
Fasting: Fast rats overnight (approximately 16-18 hours) with free access to water. This ensures that baseline glucose levels are standardized.[15]
-
Baseline Blood Glucose (t=0 min):
-
Gently restrain the rat.
-
Make a small incision at the tip of the tail with a sterile lancet.
-
Gently "milk" the tail to produce a small drop of blood.
-
Measure the blood glucose using the glucometer. This is the baseline (t=0) reading.[16]
-
-
Glucose Administration:
-
Weigh the fasted rat to calculate the precise glucose dose.
-
Administer the D-glucose solution via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.[17]
-
Start a timer immediately after the injection is complete.
-
-
Subsequent Blood Glucose Measurements:
-
Collect blood from the tail vein at specified time points. Standard time points are 15, 30, 60, and 120 minutes post-injection.[17]
-
For each time point, gently remove any scab from the initial incision to obtain a fresh drop of blood.
-
-
Data Analysis: Plot the mean blood glucose concentration against time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A lower AUC in the Sergliflozin A group compared to the obese control group indicates improved glucose tolerance.
| Time Point (min) | Action |
| -960 to 0 | Fast animals overnight (16h) with access to water. |
| 0 | Record body weight. Obtain baseline blood sample from tail tip for glucose (t=0). |
| 1 | Administer 2 g/kg glucose solution via IP injection. Start timer. |
| 15 | Obtain blood sample for glucose measurement. |
| 30 | Obtain blood sample for glucose measurement. |
| 60 | Obtain blood sample for glucose measurement. |
| 120 | Obtain final blood sample for glucose measurement. Return food to cage. |
Protocol 3: Terminal Sample Collection and Biochemical Analysis
Rationale: Endpoint analysis of blood and tissues provides a comprehensive picture of the metabolic state. HbA1c reflects long-term glycemic control, while lipid profiles and organ histology reveal broader systemic effects of the treatment.
Procedure:
-
Terminal Blood Collection: Collect whole blood via cardiac puncture.
-
Aliquot a portion into an EDTA tube for HbA1c and plasma analysis.
-
Aliquot another portion into a serum separator tube.
-
-
Plasma and Serum Preparation:
-
Centrifuge the EDTA tube to separate plasma.
-
Allow the serum tube to clot, then centrifuge to separate serum.
-
Store plasma and serum at -80°C until analysis.
-
-
Tissue Harvesting: Rapidly dissect key metabolic organs such as the liver and pancreas.[18][19]
-
For histopathology , fix a portion of each organ in 10% neutral buffered formalin.[20]
-
For other analyses (e.g., gene expression, protein analysis), snap-freeze tissue samples in liquid nitrogen and store at -80°C.
-
-
Biochemical Analysis: Analyze plasma or serum samples for key metabolic markers.
| Parameter | Sample Type | Significance in ZFR Model | Expected Effect of Sergliflozin A |
| HbA1c | Whole Blood | Index of long-term (weeks) glycemic control. | Decrease [1] |
| Fasting Glucose | Plasma/Serum | Measures baseline glycemia after fasting. | Decrease [1] |
| Insulin | Plasma/Serum | Indicates level of insulin resistance and beta-cell function. | Variable; may decrease due to improved sensitivity. |
| Triglycerides | Plasma/Serum | ZFRs are hyperlipidemic; marker of lipid metabolism. | Potential Decrease [4] |
| Total Cholesterol | Plasma/Serum | Marker of lipid metabolism. | Potential Decrease [4] |
| ALT/AST | Plasma/Serum | Markers of liver health. | Monitor for changes; SGLT2i may improve liver health.[21] |
Expected Outcomes and Data Interpretation
Based on the mechanism of SGLT2 inhibition, treatment of Zucker fatty rats with Sergliflozin A is expected to yield several key outcomes:
-
Improved Glycemic Control: A significant reduction in fasting blood glucose and HbA1c levels compared to the vehicle-treated obese controls.[1]
-
Enhanced Glucose Tolerance: A lower glucose AUC during the IPGTT, demonstrating more efficient clearance of a glucose load.[1]
-
No Significant Impact on Body Weight: Unlike some other anti-diabetic agents, studies with Sergliflozin etabonate did not show a significant effect on body weight or food intake in ZFRs.[1] However, this may vary with other SGLT2 inhibitors or study conditions.[22]
-
Histological Improvements: Histopathological analysis of the pancreas may show improved islet morphology.[23] Liver histology may show a reduction in hepatic steatosis, a common feature in ZFRs.
The collective data will provide a robust assessment of Sergliflozin A's efficacy in a model of severe insulin resistance, highlighting its potential to improve metabolic health through an insulin-independent pathway.
References
- Fujimori, Y., Katsuno, K., Ojima, K., Nakashima, I., Nakano, S., Ishikawa-Takemura, Y., Kusama, H., & Isaji, M. (2009).
- Michel, M. C., & Scheen, A. J. (2023).
-
Hasan, M. R., & Lee, Y. S. (2017). SGLT2 Inhibitors as a Therapeutic Option for Diabetic Nephropathy. Molecules and Cells. [Link]
-
Nagai, Y., et al. (2016). Inhibition of SGLT2 alleviates diabetic nephropathy by suppressing high glucose‐induced oxidative stress in type 1 diabetic mice. Physiological Reports. [Link]
-
UBC Animal Care Services. (n.d.). TECH 09b - Oral Gavage in Adult Rats. The University of British Columbia. [Link]
-
University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. UQ Biological Resources. [Link]
-
Michel, M. C., & Scheen, A. J. (2023). A systematic review on renal effects of SGLT2 inhibitors in rodent models of diabetic nephropathy. ResearchGate. [Link]
-
Phillips, R. J., et al. (2000). Development of insulin resistance and hyperphagia in Zucker fatty rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
-
Kito, M., et al. (2013). A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat. Journal of Diabetes Research. [Link]
-
Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Virginia Polytechnic Institute and State University. [Link]
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Instech. [Link]
-
Bio-protocol. (n.d.). Intraperitoneal Glucose and Insulin Tolerance Tests. Bio-protocol. [Link]
-
In-collaboration. (2019). Zucker Diabetic Fatty Rats for Research in Diabetes. ResearchGate. [Link]
-
Wikipedia. (n.d.). SGLT2 inhibitor. Wikipedia. [Link]
-
Pacini, G., et al. (2017). IVGTT-based simple assessment of glucose tolerance in the Zucker fatty rat: Validation against minimal models. PLOS ONE. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Intraperitoneal Glucose Tolerance Test. MMPC. [Link]
-
Advani, A., et al. (2022). The Effect of SGLT2 Inhibition on Diabetic Kidney Disease in a Model of Diabetic Retinopathy. International Journal of Molecular Sciences. [Link]
-
Penicaud, L., et al. (1987). Insulin sensitivity and response in eviscerated obese Zucker rats. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Et-Tair, R., et al. (2012). Diabetes in Zucker diabetic fatty rat. Methods in Molecular Biology. [Link]
-
Al-Ali, H., et al. (2018). Intraperitoneal Glucose Tolerance Test, Measurement of Lung Function, and Fixation of the Lung to Study the Impact of Obesity and Impaired Metabolism on Pulmonary Outcomes. Journal of Visualized Experiments. [Link]
-
Neumann-Haefelin, C., et al. (n.d.). Correlation Between IMCL and Insulin Sensitivity in Zucker Diabetic Fatty Rats. ISMRM. [Link]
-
Pighin, D., et al. (2007). Fish oil minimises feed intake and improves insulin sensitivity in Zucker fa/fa rats. British Journal of Nutrition. [Link]
-
Jeschke, M. G., et al. (2011). Evaluation of Intragastric vs Intraperitoneal Glucose Tolerance Tests In the Evaluation of Insulin Resistance in a Rodant Model of Burn Injury and Glucagon-Like Polypeptide-1 (GLP-1) Treatment. Journal of Burn Care & Research. [Link]
-
Kito, M., et al. (2013). A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat. PubMed. [Link]
-
In-collaboration. (2019). Zucker Diabetic Fatty Rats for Research in Diabetes. Semantic Scholar. [Link]
-
Jayasinghe, L., et al. (2024). Pancreatic and hepatic histopathology of high-fat diet fed streptozotocin-induced Wistar rat model of type 2 diabetes mellitus. Semantic Scholar. [Link]
-
Carreño-Tarragona, G., et al. (2022). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in Pharmacology. [Link]
-
Telgote, T., & Tella, S. H. (2023). Sodium-Glucose Transport 2 (SGLT2) Inhibitors. StatPearls. [Link]
-
Al-Trad, B., et al. (2023). A comparative histopathological study of pancreas, intestine, and liver of experimentally induced diabetes in rats. ResearchGate. [Link]
-
Vanderbilt MMPC. (2018). Intraperitoneal glucose tolerance test (IP GTT). Vanderbilt University. [Link]
-
Wang, Y., et al. (2014). Comprehensive Experiment—Clinical Biochemistry: Determination of Blood Glucose and Triglycerides in Normal and Diabetic Rats. Biochemistry and Molecular Biology Education. [Link]
-
Saravanan, R., & Pari, L. (2014). Histopathological findings of the pancreas, liver, and carbohydrate metabolizing enzymes in STZ-induced diabetic rats improved by administration of myrtenal. Journal of Physiology and Biochemistry. [Link]
-
Stanciu, G. D., et al. (2024). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences. [Link]
-
Al-Amoudi, N. S., et al. (2018). Hematological and Serum Biochemical Analysis of Streptozotocin-Induced Insulin Dependent Diabetes Mellitus in Male Adult Wistar Rats. bioRxiv. [Link]
-
Igawa, K., et al. (2015). Correcting Postprandial Hyperglycemia in Zucker Diabetic Fatty Rats With an SGLT2 Inhibitor Restores Glucose Effectiveness in the Liver and Reduces Insulin Resistance in Skeletal Muscle. Diabetes. [Link]
-
Rajagopal, G., & Sasikala, K. (2017). Histopathological and Histomorphometric analysis of Pancreas and liver of diabetic rats treated with MucunaPruriens seed extract. ResearchGate. [Link]
-
House, E. L., et al. (1958). A HISTOLOGICAL STUDY OF THE PANCREAS, LIVER AND KIDNEY BOTH DURING AND AFTER RECOVERY FROM ALLOXAN DIABETES. Endocrinology. [Link]
-
Liu, Y., et al. (2023). Biochemical Toxicological Study of Insulin Overdose in Rats: A Forensic Perspective. International Journal of Molecular Sciences. [Link]
-
Dehghan, F., et al. (2024). Investigating the Effects of Diabetes Mellitus on Several Biochemical Parameters and Histopathological Changes of Some Organs in Rats. Journal of Reports in Pharmaceutical Sciences. [Link]
-
Anis, W. N., et al. (2021). Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model. PeerJ. [Link]
-
Ekeh, J., et al. (2020). BLOOD GLUCOSE LEVEL AND SERUM LIPID PROFILE OF WISTAR ALBINO RATS FED FOUR SPECIES OF LOCAL BEANS CONSUMED IN SOUTH-EAST, NIGERIA. ResearchGate. [Link]
-
Dapagliflozin treatment of Zucker diabetic fatty rats at the initiation... ResearchGate. [Link]
-
R-Universe. (2025). Zucker diabetic fatty rats: Significance and symbolism. R-Universe. [Link]
Sources
- 1. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 4. A systematic review on renal effects of SGLT2 inhibitors in rodent models of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insulin sensitivity and response in eviscerated obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diabetes in Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. mmpc.org [mmpc.org]
- 16. vmmpc.org [vmmpc.org]
- 17. Intraperitoneal Glucose Tolerance Test, Measurement of Lung Function, and Fixation of the Lung to Study the Impact of Obesity and Impaired Metabolism on Pulmonary Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cambridge.org [cambridge.org]
- 19. Histopathological findings of the pancreas, liver, and carbohydrate metabolizing enzymes in STZ-induced diabetic rats improved by administration of myrtenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Hematological and Serum Biochemical Analysis of Streptozotocin-Induced Insulin Dependent Diabetes Mellitus in Male Adult Wistar Rats | bioRxiv [biorxiv.org]
- 22. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note & Protocol: A Framework for Assessing SGLT2 Inhibition with Sergliflozin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework and experimental protocols for assessing the inhibitory activity of Sergliflozin A on the sodium-glucose cotransporter 2 (SGLT2). As a Senior Application Scientist, this guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring technical accuracy and field-proven insights.
Introduction: The Rationale for Targeting SGLT2 with Sergliflozin A
The sodium-glucose cotransporter 2 (SGLT2) has emerged as a pivotal therapeutic target in the management of type 2 diabetes.[1] Located predominantly in the proximal tubules of the kidneys, SGLT2 is responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate back into the bloodstream.[1][2] By inhibiting SGLT2, excess glucose is excreted in the urine, leading to a reduction in blood glucose levels through an insulin-independent mechanism.[1][3] This unique mode of action offers significant advantages, including a lower risk of hypoglycemia compared to other antidiabetic agents.[3]
Sergliflozin A is the active metabolite of the prodrug sergliflozin etabonate.[4] It is a selective inhibitor of SGLT2.[5][6] Early clinical development of sergliflozin etabonate was discontinued after Phase II trials; however, Sergliflozin A remains a valuable tool compound for researchers studying SGLT2 function and the broader physiological effects of SGLT2 inhibition.[2]
This guide details two primary methodologies for characterizing the inhibitory profile of Sergliflozin A: a robust in-vitro cell-based assay and a foundational in-vivo rodent model.
In-Vitro Assessment: Cell-Based SGLT2 Inhibition Assay
The cornerstone of in-vitro SGLT2 inhibitor screening is a cell-based assay that quantifies glucose uptake in a cell line engineered to express the human SGLT2 transporter. This protocol utilizes a non-radioactive, fluorescence-based method, which offers a safer and higher-throughput alternative to traditional radiolabeled assays.[7] We will use Chinese Hamster Ovary (CHO-K1) cells stably expressing human SGLT2 (hSGLT2), a common and validated system for this purpose.[8][9] The assay relies on the fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose transport.[1][10][11]
Principle of the Assay
hSGLT2-expressing CHO-K1 cells will be incubated with Sergliflozin A at varying concentrations. Subsequently, the fluorescent glucose analog 2-NBDG is added. In the presence of sodium, SGLT2 actively transports 2-NBDG into the cells. The inhibitory effect of Sergliflozin A is quantified by measuring the reduction in intracellular fluorescence compared to untreated control cells.
Experimental Workflow Diagram
Caption: In-vitro SGLT2 inhibition assay workflow.
Detailed Protocol
Materials:
-
hSGLT2-expressing CHO-K1 cells
-
CHO-K1 growth medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
Sergliflozin A
-
2-NBDG
-
Phlorizin (a non-selective SGLT inhibitor, used as a positive control)[7]
-
Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with NaCl)
-
Sodium-free buffer (e.g., Krebs-Ringer-HEPES with choline chloride replacing NaCl)
-
Cell lysis buffer
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed hSGLT2-CHO-K1 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of Sergliflozin A in DMSO. Create a serial dilution series to cover a range of concentrations (e.g., 0.1 nM to 10 µM) in the assay buffer. Also, prepare solutions for the vehicle control (DMSO) and a positive control (e.g., 100 µM Phlorizin).[7]
-
Assay Initiation:
-
Gently aspirate the growth medium from the wells.
-
Wash the cells twice with 100 µL/well of pre-warmed sodium-free buffer. This step is crucial to remove any sodium and glucose from the medium, establishing a baseline for sodium-dependent transport.
-
Add 50 µL/well of the Sergliflozin A dilutions, vehicle, or positive control prepared in sodium-containing buffer.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
-
Glucose Uptake:
-
Prepare a solution of 2-NBDG in sodium-containing buffer. The final concentration should be optimized, but a starting point of 100-200 µM is common.[7]
-
Add 50 µL/well of the 2-NBDG solution to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination and Measurement:
-
Aspirate the 2-NBDG solution and immediately wash the cells three times with 100 µL/well of ice-cold sodium-free buffer to stop the transport and remove extracellular fluorescence.
-
Add 50 µL/well of cell lysis buffer and incubate for 10 minutes on a plate shaker.
-
Measure the fluorescence intensity of the lysate using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of "no-cell" control wells from all other readings.
-
Normalization:
-
The fluorescence from the vehicle-treated wells represents 0% inhibition (maximum SGLT2 activity).
-
The fluorescence from the high-concentration positive control (Phlorizin) or a sodium-free control represents 100% inhibition.
-
-
Calculation of % Inhibition: % Inhibition = 100 * (1 - [(Fluorescence_Sample - Fluorescence_100%_Inhibition) / (Fluorescence_0%_Inhibition - Fluorescence_100%_Inhibition)])
-
IC50 Determination: Plot the % inhibition against the logarithm of Sergliflozin A concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
| Parameter | Description | Expected Outcome |
| IC50 | The concentration of Sergliflozin A that inhibits 50% of SGLT2-mediated 2-NBDG uptake. | A potent inhibitor will have a low nanomolar IC50 value. |
| Maximum Inhibition | The highest percentage of inhibition achieved at saturating concentrations of Sergliflozin A. | Should approach 100% for a full antagonist. |
In-Vivo Assessment: Rodent Pharmacodynamic Model
To translate in-vitro findings into a physiological context, an in-vivo model is essential. This protocol describes the assessment of Sergliflozin A's pharmacodynamic effect on urinary glucose excretion (UGE) and blood glucose levels in a diabetic rat model. Streptozotocin (STZ)-induced diabetic rats are a commonly used model for this purpose.[5]
Principle of the Study
Diabetic rats exhibit hyperglycemia, leading to glucose levels in the glomerular filtrate that exceed the reabsorptive capacity of the kidneys, resulting in glucosuria. Administration of an effective SGLT2 inhibitor like Sergliflozin A will further block glucose reabsorption, leading to a dose-dependent increase in UGE and a corresponding decrease in blood glucose levels.[5][6]
Experimental Design Diagram
Caption: In-vivo pharmacodynamic assessment workflow.
Detailed Protocol
Materials:
-
Male diabetic rats (e.g., Wistar or Sprague-Dawley, with STZ-induced diabetes)
-
Normal, non-diabetic control rats
-
Sergliflozin A
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Metabolic cages for individual housing and urine collection
-
Blood glucose meter and test strips
-
Urine glucose assay kit
-
Standard laboratory animal handling equipment
Procedure:
-
Animal Preparation:
-
Induce diabetes in rats using a single intraperitoneal injection of STZ. Allow several days for diabetes to develop and stabilize.
-
Confirm diabetic status by measuring fasting blood glucose. Only animals with sustained hyperglycemia (e.g., >250 mg/dL) should be included.
-
Acclimate the animals to single housing in metabolic cages for at least 2-3 days before the study begins.
-
-
Grouping and Dosing:
-
Randomly assign diabetic rats to treatment groups (e.g., Vehicle, Sergliflozin A at 1, 3, and 10 mg/kg). Include a group of non-diabetic rats as a baseline control.
-
Record baseline body weight and blood glucose for all animals.
-
Administer the assigned treatment via oral gavage.
-
-
Sample Collection:
-
Immediately after dosing, begin urine collection over a 24-hour period. Ensure animals have free access to food and water.
-
Collect blood samples (e.g., via tail-prick) at pre-defined time points (e.g., 0, 2, 4, 8, and 24 hours post-dose) to measure blood glucose levels.
-
-
Endpoint Measurement:
-
At the end of the collection period, record the total urine volume for each animal.
-
Measure the glucose concentration in the collected urine samples using a suitable biochemical assay.
-
Analyze the blood glucose readings from all time points.
-
Data Analysis
-
Urinary Glucose Excretion (UGE):
-
Calculate the total amount of glucose excreted in the urine over the 24-hour period for each animal: UGE (mg/24h) = Urine Volume (mL/24h) * Urine Glucose Concentration (mg/mL)
-
Compare the mean UGE between the vehicle-treated diabetic group and the Sergliflozin A-treated groups. Statistical significance can be determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
-
Blood Glucose Levels:
-
Plot the mean blood glucose concentration over time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the blood glucose profiles to quantify the overall glucose-lowering effect.
-
Compare the blood glucose levels and AUC between the treated groups and the vehicle control.
-
| Parameter | Description | Expected Outcome with Sergliflozin A |
| Urinary Glucose Excretion (UGE) | Total mass of glucose excreted in urine over 24 hours. | Dose-dependent increase in UGE in diabetic rats.[5] |
| Blood Glucose | Concentration of glucose in the blood at various time points. | Reduction in blood glucose levels, particularly postprandially.[5] |
| Blood Glucose AUC | The integrated measure of blood glucose concentration over the measurement period. | Dose-dependent decrease in AUC compared to the vehicle group. |
Conclusion and Self-Validating Principles
This application note provides a comprehensive and technically grounded approach to assessing the SGLT2 inhibitory activity of Sergliflozin A. The in-vitro assay serves as a robust primary screen to determine potency and selectivity, while the in-vivo model validates the pharmacodynamic effect in a relevant physiological system.
Trustworthiness and Self-Validation:
-
Orthogonal Assays: The use of both a cellular (in-vitro) and a whole-animal (in-vivo) model provides orthogonal data. A compound that is potent in the cellular assay should produce a corresponding physiological effect (increased UGE) in the animal model.
-
Positive and Negative Controls: The inclusion of vehicle controls (0% effect) and a known pan-SGLT inhibitor like Phlorizin (100% effect in vitro) or a vehicle-treated diabetic group (baseline pathology in vivo) are critical for validating the performance of each assay.
-
Dose-Response Relationship: The demonstration of a clear dose-response relationship in both assays is a fundamental principle of pharmacology and provides strong evidence for a specific, target-mediated effect.[4]
By adhering to these protocols and principles, researchers can generate reliable and reproducible data to accurately characterize the SGLT2 inhibitory profile of Sergliflozin A and other novel compounds.
References
-
Lu YT, Ma XL, Xu YH, et al. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Nat Prod Bioprospect. 2018;9(1):13-21. Available from: [Link].
-
Scribd. SGLT2 Inhibitor Screening Assay. Available from: [Link].
-
BioIVT. SGLT2 (SLC5A2) Transporter Assay. Available from: [Link].
-
Semantic Scholar. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Available from: [Link].
-
Wikipedia. SGLT2 inhibitor. Available from: [Link].
-
DeFronzo RA, Hompesch M, Kasichayanula S, et al. SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. Clinical Diabetes. 2014;32(1):4-11. Available from: [Link].
-
Lin YJ, Chen YJ, Kuo E, et al. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG. Mol Biosyst. 2013;9(7):1895-1902. Available from: [Link].
-
Al-Sharea A, Lee M, Wharram B, et al. The Effect of SGLT2 Inhibition on Diabetic Kidney Disease in a Model of Diabetic Retinopathy. Int J Mol Sci. 2021;22(11):5649. Available from: [Link].
-
Lu YT, Ma XL, Xu YH, et al. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Nat Prod Bioprospect. 2019;9(1):13-21. Available from: [Link].
-
Lee G, Oh S, Lee K, et al. SGLT2 inhibition alters substrate utilization and mitochondrial redox in healthy and failing rat hearts. J Clin Invest. 2022;132(12):e155375. Available from: [Link].
-
Syukri M, Zaini LM, Kartasasmita AS, et al. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model. Narra J. 2021;1(2):e36. Available from: [Link].
-
Grempler R, Thomas L, Eckhardt M, et al. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans. Naunyn Schmiedebergs Arch Pharmacol. 2016;389(8):889-906. Available from: [Link].
-
Syukri M, Zaini LM, Kartasasmita AS, et al. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model. Narra J. 2022;3(2):e194. Available from: [Link].
-
Huan Y, Li J, Chen Y, et al. A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery. Acta Pharm Sin B. 2012;2(4):403-410. Available from: [Link].
-
Fujimori Y, Katsuno K, Ojima K, et al. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. Eur J Pharmacol. 2009;608(1-3):148-154. Available from: [Link].
-
Hussey EK, Dobbins RL, Stoltz RR, et al. Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus. J Clin Pharmacol. 2010;50(6):623-635. Available from: [Link].
-
Fonseca-Correa JI, Correa-Rotter R. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Front Med (Lausanne). 2021;8:771231. Available from: [Link].
-
Scribd. Fluorescent Assay for SGLT2 Inhibitors. Available from: [Link].
-
Birnbaum Y, Bajaj M, Yang Z, et al. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. Int J Mol Sci. 2021;22(19):10287. Available from: [Link].
-
Fonseca-Correa JI, Correa-Rotter R. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Front Med (Lausanne). 2021;8:771231. Available from: [Link].
-
Katsuno K, Fujimori Y, Takemura Y, et al. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. J Pharmacol Exp Ther. 2007;320(1):323-330. Available from: [Link].
-
Wikipedia. Discovery and development of gliflozins. Available from: [Link].
-
Solvo Biotechnology. SGLT2 transporter, SGLT2 uptake assay. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. [PDF] A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Long-Term Administration of Sergliflozin A in Mouse Models
Introduction: Unveiling the Therapeutic Potential of Sergliflozin A in Preclinical Research
Sergliflozin A is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for the reabsorption of glucose in the kidneys.[1][2] By blocking SGLT2, Sergliflozin A promotes the excretion of excess glucose in the urine, thereby effectively lowering blood glucose levels.[1][2][3] This mechanism of action, independent of insulin secretion or sensitivity, has positioned SGLT2 inhibitors as a cornerstone in the management of type 2 diabetes.[4] Beyond glycemic control, emerging evidence suggests that SGLT2 inhibitors, as a class, exert pleiotropic effects, including reductions in body weight and blood pressure, and beneficial effects on cardiovascular and renal outcomes.[5][6][7] Furthermore, these inhibitors have been shown to modulate lipid metabolism, shifting the body's energy utilization from carbohydrates towards lipids.[6][8][9][10]
The long-term administration of Sergliflozin A in mouse models of metabolic disease is a critical step in preclinical research. It allows for a comprehensive evaluation of the compound's efficacy, safety, and underlying mechanisms of action in a whole-organism context. These studies are instrumental in elucidating the potential of Sergliflozin A to not only manage hyperglycemia but also to mitigate the multifaceted complications associated with chronic metabolic disorders.
This guide provides a detailed framework for researchers, scientists, and drug development professionals on the long-term administration of Sergliflozin A in mouse models. It encompasses field-proven insights into experimental design, detailed protocols for drug administration, and a comprehensive overview of the key metabolic parameters to be monitored.
I. The Scientific Rationale: Causality Behind Experimental Choices
The decision to embark on a long-term administration study with Sergliflozin A in mice is underpinned by the need to understand its sustained effects on metabolic homeostasis. Here, we delve into the key considerations that inform the experimental design.
Choosing the Right Animal Model: Mirroring Human Disease
The selection of an appropriate mouse model is paramount to the translational relevance of the study. The two most commonly employed models for investigating the effects of SGLT2 inhibitors are:
-
Genetically Modified Models:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.[11] They represent a model of advanced type 2 diabetes.[11] Long-term studies in db/db mice, for instance with dapagliflozin for 12 weeks, have demonstrated improvements in hyperglycemia, preservation of pancreatic β-cell function, and amelioration of diabetic nephropathy.[5][12][13]
-
SGLT2 Knockout Mice: While not a model for drug administration, these mice provide invaluable insights into the physiological consequences of long-term SGLT2 ablation, confirming the target's role in glucose homeostasis.[9]
-
-
Diet-Induced Obesity (DIO) Models:
-
Wild-type mice (e.g., C57BL/6J) fed a high-fat diet develop obesity, insulin resistance, and mild to moderate hyperglycemia, mimicking the progression of early-stage type 2 diabetes in humans.[11]
-
The choice between these models depends on the specific research question. DIO models are ideal for studying the preventative effects of Sergliflozin A on the development of metabolic disease, while db/db mice are more suited for investigating its therapeutic efficacy in an established disease state.
Dosing Regimen and Route of Administration: Ensuring Consistent Exposure
The goal of the dosing strategy is to maintain a therapeutically relevant and consistent plasma concentration of Sergliflozin A throughout the study period.
-
Route of Administration:
-
Oral Gavage: This is the most common and precise method for oral drug administration in mice, ensuring that the exact intended dose is delivered.[14][15][16] However, it can be stressful for the animals, especially with long-term daily administration.
-
Voluntary Oral Administration: Incorporating the drug into a palatable jelly or chow can minimize stress and is a viable alternative for chronic studies.[17][18] This method requires initial training to ensure consistent consumption by the mice.[17][18]
-
-
Dosage and Frequency:
-
The optimal dose of Sergliflozin A should be determined from preliminary dose-ranging studies. For other SGLT2 inhibitors like dapagliflozin, effective doses in mice have ranged from 0.1 to 1.0 mg/kg administered once daily.[5][12][13] Chronic treatment with sergliflozin etabonate has been shown to reduce glycated hemoglobin and fasting plasma glucose in Zucker fatty rats.[2]
-
Daily administration is typical for SGLT2 inhibitors to maintain consistent drug exposure.
-
The following diagram illustrates the workflow for establishing a long-term Sergliflozin A administration study:
Caption: Experimental workflow for long-term Sergliflozin A studies in mice.
II. Detailed Protocols: A Step-by-Step Guide
This section provides detailed, self-validating protocols for the long-term administration of Sergliflozin A and the subsequent metabolic assessments.
Protocol for Oral Gavage Administration
This protocol is adapted from established guidelines for oral dosing in mice.[14][15][16]
Materials:
-
Sergliflozin A
-
Vehicle (e.g., 0.5% methylcellulose)
-
Appropriately sized feeding needles (20-22 gauge for adult mice)[14][16]
-
1 mL syringes
-
Weighing scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of Sergliflozin A.
-
Prepare the vehicle solution.
-
Suspend or dissolve Sergliflozin A in the vehicle to the desired final concentration. Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the precise volume to be administered (typically not exceeding 10 ml/kg).[14]
-
Firmly restrain the mouse by the scruff of the neck to immobilize its head.[15]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the needle.
-
Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[16]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.[15]
-
Once the needle is in the esophagus, slowly administer the solution.[14]
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and periodically thereafter.[14]
-
Protocol for Voluntary Oral Administration in Jelly
This protocol is based on a method designed to reduce the stress associated with repeated oral gavage.[17][18]
Materials:
-
Sergliflozin A
-
Gelatin
-
Artificial sweetener and flavoring
-
24-well plate
Procedure:
-
Jelly Preparation:
-
Animal Training and Dosing:
-
For a week prior to the study, provide the mice with drug-free jelly to acclimatize them to this new food source.
-
Once the mice readily consume the jelly, introduce the drug-containing jelly.
-
The amount of jelly provided should be calculated to deliver the target dose of Sergliflozin A based on the average body weight of the mice.[18]
-
For precise dosing, the jelly can be weighed for each mouse.[18]
-
III. Monitoring Metabolic Parameters: A Comprehensive Assessment
Long-term studies necessitate a thorough evaluation of various metabolic parameters to understand the full spectrum of Sergliflozin A's effects.
Core Metabolic Monitoring
| Parameter | Frequency | Rationale |
| Body Weight | Weekly | To assess the effect on overall body mass. SGLT2 inhibitors are often associated with weight loss.[4][6] |
| Food and Water Intake | Weekly | To monitor for changes in feeding and drinking behavior, which can be influenced by glucosuria.[9] |
| Fasting Blood Glucose | Bi-weekly | To track the primary efficacy of Sergliflozin A in lowering blood glucose levels.[19] |
| Glycated Hemoglobin (HbA1c) | At baseline and termination | To evaluate long-term glycemic control.[5][12] |
In-depth Metabolic Phenotyping
-
Glucose and Insulin Tolerance Tests (GTT and ITT): These tests, performed at baseline and at the end of the study, are crucial for assessing glucose disposal and insulin sensitivity, respectively.[20]
-
Plasma Insulin and Lipid Profile: Measured at baseline and termination to assess pancreatic β-cell function and the effects on triglycerides, cholesterol, and free fatty acids.[19]
-
Indirect Calorimetry: This technique measures oxygen consumption and carbon dioxide production to determine the respiratory exchange ratio (RER) and energy expenditure.[21] A lower RER indicates a shift towards fatty acid oxidation as an energy source, a known effect of SGLT2 inhibitors.[6]
-
Body Composition Analysis (e.g., DEXA or NMR): To determine changes in fat mass and lean mass, providing a more detailed picture than body weight alone.
The following diagram illustrates the mechanism of action of Sergliflozin A and its downstream metabolic effects:
Caption: Mechanism of action of Sergliflozin A and its metabolic effects.
IV. Data Interpretation and Troubleshooting
-
Variability in Response: Individual mice may exhibit variability in their response to Sergliflozin A. It is important to have sufficiently large experimental groups to achieve statistical power.
-
Unexpected Weight Changes: While weight loss is expected, some studies have reported an initial increase in food intake as a compensatory mechanism to the urinary calorie loss.[22]
-
Adverse Events: Monitor for signs of dehydration or urinary tract infections, although these are less common in preclinical models than in humans.
V. Conclusion: Advancing Metabolic Research with Sergliflozin A
The long-term administration of Sergliflozin A in mouse models is a powerful tool for understanding its therapeutic potential beyond simple glucose lowering. By carefully selecting the appropriate animal model, employing robust administration protocols, and conducting comprehensive metabolic phenotyping, researchers can generate high-quality, translatable data. This, in turn, will pave the way for the further development of Sergliflozin A as a novel treatment for metabolic diseases.
References
-
UBC ANIMAL CARE COMMITTEE. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available at: [Link]
-
Case Transgenic And Targeting Facility. Gavage. Available at: [Link]
-
Garvan Institute of Medical Research. (2021). Method for voluntary oral administration of drugs in mice. Available at: [Link]
-
Ford, R. J., et al. (2020). The SGLT2 inhibitor canagliflozin suppresses lipid synthesis and interleukin-1 beta in ApoE deficient mice. Biochemical Journal, 477(12), 2347–2361. Available at: [Link]
-
Zhang, L., et al. (2011). Voluntary oral administration of drugs in mice. protocols.io. Available at: [Link]
-
Mori, K., et al. (2023). Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption. International Journal of Molecular Sciences, 24(7), 6278. Available at: [Link]
-
Nagai, Y., et al. (2014). Long-Term Treatment with the Sodium Glucose Cotransporter 2 Inhibitor, Dapagliflozin, Ameliorates Glucose Homeostasis and Diabetic Nephropathy in db/db Mice. PLoS ONE, 9(6), e100777. Available at: [Link]
-
Nagai, Y., et al. (2014). Long-term treatment with the sodium glucose cotransporter 2 inhibitor, dapagliflozin, ameliorates glucose homeostasis and diabetic nephropathy in db/db mice. PubMed. Available at: [Link]
-
Packer, M. (2022). Mechanistic View on the Effects of SGLT2 Inhibitors on Lipid Metabolism in Diabetic Milieu. Biomedicines, 10(11), 2829. Available at: [Link]
-
Wikipedia. SGLT2 inhibitor. Available at: [Link]
-
Lee, Y. J., et al. (2020). Effect of SGLT2 inhibitor and LCD on glucose metabolism of db/db mice under pair-fed conditions. ResearchGate. Available at: [Link]
-
Fujimori, Y., et al. (2009). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. European Journal of Pharmacology, 608(1-3), 148-154. Available at: [Link]
-
Varga, Z. V., et al. (2020). The Effects of SGLT2 Inhibitors on Lipid Metabolism. Metabolites, 10(9), 359. Available at: [Link]
-
Nagai, Y., et al. (2014). Long-Term Treatment with the Sodium Glucose Cotransporter 2 Inhibitor, Dapagliflozin, Ameliorates Glucose Homeostasis and Diabetic Nephropathy in db/db Mice. ResearchGate. Available at: [Link]
-
Heerspink, H. J. L., et al. (2021). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in Pharmacology, 12, 777862. Available at: [Link]
-
Rangaswami, J., et al. (2025). Sodium-Glucose Transport 2 (SGLT2) Inhibitors. StatPearls. Available at: [Link]
-
Patient Care Online. (2014). SGLT2 Inhibitors: Mechanism of Action, Pros, and Cons. Available at: [Link]
-
Lancaster, G. I., et al. (2015). Time course changes in metabolic parameters measured in mice fed a high fat diet. ResearchGate. Available at: [Link]
-
Mayoux, E., et al. (2015). A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(8), 801–816. Available at: [Link]
-
Andrikopoulos, S., et al. (2008). Methods and Models for Metabolic Assessment in Mice. Journal of Endocrinological Investigation, 31(5), 453-461. Available at: [Link]
-
Jheng, H.-F., et al. (2020). A cross-sectional study of functional and metabolic changes during aging through the lifespan in male mice. eLife, 9, e58473. Available at: [Link]
-
Lam, M. P. Y., et al. (2011). Metabotyping of Long-Lived Mice using 1H NMR Spectroscopy. Journal of Proteome Research, 10(9), 4169–4180. Available at: [Link]
-
Speakman, J. R. (2013). Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations. Frontiers in Physiology, 4, 34. Available at: [Link]
-
Krishnan, A., et al. (2022). Sodium glucose co-transporter 2 inhibition reduces succinate levels in diabetic mice. World Journal of Diabetes, 13(10), 860-874. Available at: [Link]
-
Okauchi, S., et al. (2021). Effects of GLP-1RA and SGLT2i, Alone or in Combination, on Mouse Models of Type 2 Diabetes Representing Different Disease Stages. International Journal of Molecular Sciences, 22(19), 10269. Available at: [Link]
-
Mori, K., et al. (2023). Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption. PubMed. Available at: [Link]
-
Kim, D. H., et al. (2025). SGLT2 Inhibition by Enavogliflozin Significantly Reduces Aβ Pathology and Restores Cognitive Function via Upregulation of Microglial AMPK Signaling in 5XFAD Mouse Model of Alzheimer's Disease. ResearchGate. Available at: [Link]
-
Mori, K., et al. (2025). Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption. ResearchGate. Available at: [Link]
Sources
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 4. patientcareonline.com [patientcareonline.com]
- 5. Long-Term Treatment with the Sodium Glucose Cotransporter 2 Inhibitor, Dapagliflozin, Ameliorates Glucose Homeostasis and Diabetic Nephropathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of SGLT2 Inhibitors on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. mdpi.com [mdpi.com]
- 10. repozitorij.mef.unizg.hr [repozitorij.mef.unizg.hr]
- 11. mdpi.com [mdpi.com]
- 12. Long-term treatment with the sodium glucose cotransporter 2 inhibitor, dapagliflozin, ameliorates glucose homeostasis and diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Gavage [ko.cwru.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 18. Voluntary oral administration of drugs in mice [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Sergliflozin A Solubility in DMSO
Welcome to the technical support guide for Sergliflozin A. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with Sergliflozin A in Dimethyl Sulfoxide (DMSO). Here, we address common issues through detailed troubleshooting guides and frequently asked questions, ensuring the integrity and reproducibility of your experiments.
I. Understanding the Challenge: Sergliflozin A and DMSO
Sergliflozin A is an active metabolite of Sergliflozin etabonate and a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] Like many small molecule inhibitors, its effective use in in vitro and in vivo models is critically dependent on proper solubilization. While DMSO is a powerful and widely used solvent for both polar and nonpolar compounds, issues can arise.[3][4][5]
According to supplier data, Sergliflozin A is sparingly soluble in DMSO, in the range of 1-10 mg/mL.[1] This limited solubility can lead to several experimental challenges, including precipitation upon dilution into aqueous buffers, inaccurate stock concentrations, and variable assay results.[3][6] This guide provides field-proven insights and protocols to mitigate these issues.
Key Physicochemical Properties of Sergliflozin A
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₇ | [1] |
| Formula Weight | 376.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| DMSO Solubility | 1-10 mg/mL (Sparingly Soluble) | [1] |
| Acetonitrile Solubility | 0.1-1 mg/mL (Slightly Soluble) | [1] |
II. Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when preparing Sergliflozin A solutions in DMSO.
Issue 1: Sergliflozin A powder is not fully dissolving in DMSO at the desired concentration.
Potential Causes:
-
Concentration Exceeds Solubility Limit: The target concentration may be higher than the 1-10 mg/mL solubility range for Sergliflozin A in DMSO.[1]
-
Low-Quality or Hydrated DMSO: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[7][8] Water contamination can significantly decrease the solubility of hydrophobic compounds.[7]
-
Insufficient Dissolution Time or Energy: The compound may require more time or energy (e.g., vortexing, sonication) to fully dissolve.
Solutions:
-
Verify DMSO Quality: Use anhydrous, high-purity DMSO (≥99.9%). Store it in small, tightly sealed aliquots to minimize water absorption.
-
Employ Mechanical Assistance:
-
Gentle Warming: Carefully warm the solution in a 37°C water bath.[3][11] Be cautious, as excessive heat can degrade some compounds.
-
Re-evaluate Concentration: If the compound still does not dissolve, your target concentration may be too high. Prepare a more dilute stock solution.
Issue 2: The Sergliflozin A stock solution in DMSO appears clear initially but forms a precipitate after storage (especially at -20°C or -80°C).
Potential Causes:
-
Supersaturated Solution: A supersaturated solution may have been created, which is kinetically stable but thermodynamically unstable.[7] Precipitation can occur over time, especially during freeze-thaw cycles.[6][7]
-
Water Absorption: As mentioned, water absorption into the DMSO stock during handling can reduce solubility.[7]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles increase the likelihood of crystallization from DMSO solutions.[3][7]
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[3][12][13]
-
Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed vials.[3][13] Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric water.[12]
-
Pre-warming Before Use: Before use, warm the aliquot to room temperature and gently vortex to ensure any settled compound is redissolved.
Issue 3: The Sergliflozin A-DMSO stock solution precipitates immediately upon dilution into aqueous cell culture media or buffer.
Potential Causes:
-
Poor Aqueous Solubility: This is the most common cause. While soluble in DMSO, Sergliflozin A may have very low solubility in aqueous solutions. When the DMSO stock is diluted, the compound crashes out of the solution.[6][14][15]
-
High Final Concentration: The final concentration of Sergliflozin A in the aqueous medium may still exceed its aqueous solubility limit.
-
Dilution Method: Rapidly adding the DMSO stock to the aqueous buffer can cause localized high concentrations, leading to precipitation.[6]
Solutions:
-
Optimize Dilution Protocol:
-
Pre-condition the Media: Add a small volume of DMSO to the aqueous media before adding the compound stock. This can sometimes help keep the compound in solution.[14]
-
Reduce Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize cellular toxicity and solvent effects.[3][13] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
Consider Co-solvents: For in vivo studies, co-solvents like PEG400, Tween 80, or carboxymethylcellulose (CMC) may be necessary to maintain solubility upon injection.[13]
III. Recommended Protocol for Preparing Sergliflozin A Stock Solutions
This protocol is designed to maximize the chances of successful solubilization and minimize experimental variability.
Step-by-Step Methodology:
-
Pre-Preparation:
-
Allow the solid Sergliflozin A and anhydrous DMSO to equilibrate to room temperature before opening their containers.[12]
-
Calculate the required mass of Sergliflozin A and the volume of DMSO needed for your desired stock concentration (e.g., 10 mM).
-
-
Weighing:
-
Accurately weigh the solid Sergliflozin A in a sterile microcentrifuge tube.[16]
-
-
Dissolution:
-
Verification and Storage:
Visual Workflow for Sergliflozin A Solubilization
Caption: Workflow for dissolving Sergliflozin A in DMSO.
IV. Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration for a Sergliflozin A stock solution in DMSO?
Based on available data, it is advisable to stay within the "sparingly soluble" range of 1-10 mg/mL.[1] For a formula weight of 376.4 g/mol , this corresponds to approximately 2.6 mM to 26.6 mM. Starting with a 10 mM stock solution is a common and generally safe practice.
Q2: Can I store my Sergliflozin A stock solution at 4°C?
Short-term storage (a few days) at 4°C may be acceptable, but for long-term storage, -20°C or -80°C is strongly recommended to maintain compound integrity and prevent degradation.[13][17] The freezing point of DMSO is 18.5°C, so at 4°C it will be a solid, which can promote precipitation.[4]
Q3: My DMSO has a slight garlic-like odor. Is it still okay to use?
Chemically pure DMSO is odorless.[4] An odor may indicate the presence of impurities, such as dimethyl sulfide (DMS), which can arise from decomposition.[4] For sensitive biological assays, it is best to use fresh, high-purity, odorless DMSO.
Q4: How does water in DMSO affect solubility?
DMSO is very hygroscopic and absorbs water from the air.[7] This absorbed water can significantly decrease the solubility of many organic compounds.[7] The properties of the DMSO-water mixture change, making it a less effective solvent for large lipophilic molecules like Sergliflozin A.[7]
Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
High concentrations of DMSO can be toxic to cells.[3] It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%.[3][13] However, the exact tolerance depends on the cell line. It is essential to run a vehicle control (media with the same final DMSO concentration but no compound) to account for any effects of the solvent on your cells.[3]
Decision Tree for Troubleshooting Precipitation in Assays
Caption: Troubleshooting precipitation during assay preparation.
V. References
-
The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. [Link]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III. Organic Process Research & Development. [Link]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. [Link]
-
DMSO Physical Properties. Gaylord Chemical. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Preparation stock solution solid compound(s). Maastricht University. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
-
Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange. [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
Sergliflozin etabonate. Wikipedia. [Link]
-
SGLT inhibitory properties of several active compounds isolated from natural products. Molecules. [Link]
-
Water Dynamics in Water/DMSO Binary Mixtures. The Journal of Physical Chemistry B. [Link]
-
Physicochemical Properties of SGLT-2 Inhibitors. ResearchGate. [Link]
-
Safe handling and delivery of biological medications during the COVID‐19 pandemic. Journal of Oncology Pharmacy Practice. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Effects of SGLT2 inhibitors on ECAR. Effect of DMSO and DMSO + SGLT2 inhibitor (100 µM). ResearchGate. [Link]
-
Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]
-
Ketamine. CAS Common Chemistry. [Link]
-
(PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
-
SGLT2 inhibition does not reduce glucose absorption during experimental peritoneal dialysis. Peritoneal Dialysis International. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. One moment, please... [crispmaastricht.nl]
- 17. phytotechlab.com [phytotechlab.com]
Unexpected off-target effects of Sergliflozin A
Introduction for the Investigator
Welcome to the technical support guide for Sergliflozin A. As a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), Sergliflozin A's primary mechanism of action is the reduction of renal glucose reabsorption.[1][2] Its development, however, was discontinued after Phase II clinical trials.[3][4]
This guide is designed for researchers, scientists, and drug development professionals who may be using Sergliflozin A as a tool compound or investigating the broader class of SGLT2 inhibitors. While the on-target effects in renal proximal tubules are well-documented, researchers frequently encounter unexpected results in various experimental models.[5] These observations often point towards the complex, pleiotropic, and sometimes controversial off-target effects of the gliflozin class.
This document moves beyond standard protocols to provide in-depth troubleshooting for these unexpected phenomena. We will explore the potential mechanisms, offer validated experimental workflows to confirm or rule out these effects, and provide the scientific rationale behind each step, empowering you to interpret your data with confidence.
Frequently Asked Questions & Troubleshooting Guides
Question 1: We are observing a physiological response to Sergliflozin A in a non-renal cell line (e.g., cardiomyocytes, endothelial cells) that does not express SGLT2. Is this an artifact, or a known off-target effect?
This is a common and important observation that may not be an artifact. While Sergliflozin A is selective for SGLT2, which is predominantly expressed in the kidney, the gliflozin class has been reported to exert effects in cardiovascular tissues through mechanisms independent of SGLT2 inhibition.[6][7]
One of the most cited, though debated, off-target mechanisms is the inhibition of the Sodium-Hydrogen Exchanger 1 (NHE1).[6][8] NHE1 is ubiquitously expressed, including in the heart, where its inhibition can reduce intracellular sodium and subsequently prevent calcium overload, a key mechanism in cardiac injury.[8] Therefore, a response in a non-renal, SGLT2-negative cell line warrants further investigation.
Troubleshooting Workflow:
-
Confirm SGLT2 Absence: First, rigorously confirm the absence of SGLT2 expression in your cell model. SGLT1, a different transporter, is expressed in the heart, and while Sergliflozin A is highly selective, this must be ruled out.
-
Method: Use RT-qPCR to check for SLC5A2 (gene for SGLT2) and SLC5A1 (gene for SGLT1) transcripts. Validate with a Western blot for the SGLT2 protein.
-
Rationale: This step is critical to definitively classify your observation as an off-target effect.
-
-
Investigate NHE1 Inhibition: If SGLT2 is absent, the next logical step is to assess NHE1 activity directly.
-
Method: A common method is to measure the recovery of intracellular pH (pHi) after inducing intracellular acidosis. NHE1 activation is a primary mechanism for extruding protons and restoring pHi. Inhibition of NHE1 will slow this recovery rate.
-
Rationale: This functional assay provides direct evidence of NHE1 modulation, linking the drug to a specific off-target mechanism.
-
Diagram: Workflow for Investigating Off-Target Effects in SGLT2-Negative Cells
Caption: Workflow for characterizing unexpected effects of Sergliflozin A.
Experimental Protocol: Measuring NHE1 Activity via pHi Recovery
This protocol uses the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH.
Materials:
-
Your chosen cell line (e.g., H9c2 cardiomyocytes, HUVECs)
-
BCECF-AM (pH-sensitive dye)
-
HEPES-buffered saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, glucose, HEPES. pH 7.4.
-
Ammonium chloride (NH₄Cl) for pre-pulse solution (e.g., 20 mM in HBS)
-
Sergliflozin A
-
NHE1 inhibitor positive control (e.g., 10 µM Cariporide)
-
Fluorescence plate reader or microscope with ratio imaging capabilities (Excitation: 490nm/440nm, Emission: 535nm)
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or appropriate microplates and allow them to adhere overnight.
-
Dye Loading: Incubate cells with BCECF-AM (e.g., 2-5 µM) in HBS for 30-60 minutes at 37°C.
-
Wash: Gently wash cells twice with HBS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio (490nm/440nm) for 2-5 minutes.
-
Pre-treatment: Add Sergliflozin A, Cariporide (positive control), or vehicle (negative control) to the respective wells and incubate for 15-30 minutes.
-
Acidification (NH₄Cl Pre-pulse): Replace the medium with the NH₄Cl-containing solution and incubate for 5 minutes. This will cause an initial alkalinization followed by a rapid acidification upon its removal.
-
Initiate Recovery: Remove the NH₄Cl solution and add back the HBS (containing the respective treatments). Immediately begin fluorescence ratio measurements every 15-30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calibrate the fluorescence ratio to pHi values using a standard nigericin/high-potassium calibration curve.
-
Calculate the initial rate of pHi recovery (dpH/dt) during the first 1-3 minutes after acidification.
-
Compare the rate of recovery in Sergliflozin A-treated cells to the vehicle control. A significantly slower rate suggests NHE1 inhibition. Cariporide should nearly abolish recovery.
-
Question 2: We are seeing changes in cellular energy metabolism (AMPK activation, altered mitochondrial respiration) that seem unrelated to glucose transport in our cell model. What is the mechanism?
This is another plausible off-target effect. SGLT2 inhibitors have been shown to induce a "fasting-like" metabolic state, which can lead to the activation of key energy-sensing pathways like AMP-activated protein kinase (AMPK) and Sirtuin-1 (SIRT1).[8][9] Activation of this pathway can preserve cellular function under stress by stimulating autophagy and improving mitochondrial health.[8] This effect is considered a potential mechanism for the cardiovascular and renal benefits seen in clinical trials.[6][10]
Troubleshooting & Validation:
-
Confirm AMPK Activation: The central hub of this pathway is AMPK. Its activation is a key validation point.
-
Method: Perform a Western blot analysis on cell lysates treated with Sergliflozin A. Probe for phosphorylated AMPK (p-AMPK) at Threonine 172 and total AMPK.
-
Rationale: An increased ratio of p-AMPK to total AMPK is the gold standard for confirming its activation.
-
-
Assess Downstream Effects: If AMPK is activated, investigate its downstream consequences.
-
Mitochondrial Function: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess changes in mitochondrial respiration.
-
Autophagy: Measure levels of LC3-II, a marker of autophagosome formation, via Western blot.
-
Diagram: Proposed AMPK/SIRT1 Signaling Pathway
Caption: Proposed off-target signaling of Sergliflozin A via AMPK.
Question 3: Our results for NHE1 inhibition with Sergliflozin A are inconsistent and differ from published reports on other gliflozins. What could be the issue?
This is an excellent and critical question. The effect of SGLT2 inhibitors on NHE1 is an area of active scientific debate. While some studies have demonstrated a direct inhibitory effect, others have failed to replicate these findings, even with the same compounds.[8][11][12] For example, a prominent study found that empagliflozin did not inhibit cardiac NHE1 activity over a wide range of concentrations.[11]
This discrepancy highlights the sensitivity of the assay and the importance of rigorous experimental design.
Troubleshooting Checklist:
-
Drug Concentration: Are you using a pharmacologically relevant concentration? High, non-physiological concentrations can induce non-specific effects.[13]
-
Positive/Negative Controls: Is your positive control (e.g., Cariporide) behaving as expected? Is your vehicle control truly inert?
-
Cellular Conditions: The activity of NHE1 is highly dependent on intracellular pH. Ensure your acidification protocol is robust and reproducible.
-
Readout Sensitivity: Is your detection method (e.g., fluorescence plate reader, microscope) sensitive enough to detect subtle changes in the rate of pHi recovery?
-
Cell Line Differences: Different cell lines may have varying levels of NHE1 expression and compensatory mechanisms.
Data Summary: Comparison of Experimental Conditions in NHE1 Studies
| Parameter | Study Showing Inhibition (e.g., Uthman et al., 2018 - Generic SGLT2i) | Study Showing NO Inhibition (Chung et al., 2021 - Empagliflozin)[11] | Your Experiment |
| Compound(s) | Empagliflozin, Dapagliflozin | Empagliflozin | Sergliflozin A |
| Concentration Range | 1-3 µM | 1-30 µM | [Fill in your data] |
| Cell Type | Rat ventricular myocytes | Rat ventricular myocytes, Langendorff-perfused hearts | [Fill in your data] |
| Assay | pHi recovery after NH₄Cl pulse | pHi recovery, intracellular Na⁺ measurement (SBFI) | [Fill in your data] |
| Key Finding | SGLT2i inhibited NHE1 activity | Empagliflozin did not inhibit NHE1 or lower intracellular Na⁺ | [Fill in your data] |
Recommendation: Given the conflicting literature, it is crucial to interpret your results with caution. If you do not observe NHE1 inhibition, it may be a valid negative result. Focusing on other potential off-target mechanisms, such as AMPK activation, may be a more fruitful line of inquiry.
References
-
Lytvyn Y, Bjornstad P, Cherney DZI. Off-target effects of SGLT2 inhibitors in cardiovascular disease. Korean Circulation Journal. Available at: [Link]
-
Satta E, et al. SGLT2 inhibitors, sodium and off-target effects: an overview. Journal of Nephrology. Available at: [Link]
-
Capolongo G, et al. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i. Journal of Clinical Medicine. Available at: [Link]
-
Cherney DZI, et al. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications. Circulation Research. Available at: [Link]
-
Chung YJ, et al. Off-target effects of SGLT2 blockers: empagliflozin does not inhibit Na+/H+ exchanger-1 or lower [Na+]i in the heart. Cardiovascular Research. Available at: [Link]
-
Katsuno K, et al. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Wikipedia contributors. Sergliflozin etabonate. Wikipedia. Available at: [Link]
-
Wikipedia contributors. SGLT2 inhibitor. Wikipedia. Available at: [Link]
-
DeFronzo RA, et al. SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. Clinical Diabetes. Available at: [Link]
-
Fujimori Y, et al. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. European Journal of Pharmacology. Available at: [Link]
-
Hussey EK, et al. Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus. Journal of Clinical Pharmacology. Available at: [Link]
-
Heerspink HJL, et al. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in Pharmacology. Available at: [Link]
-
Grempler R, et al. Sodium–glucose cotransporter 2 (SGLT-2) inhibitors: a new antidiabetic drug class. RSC Medicinal Chemistry. Available at: [Link]
-
Zimmer S. 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available at: [Link]
-
Al-Sammarraie N, et al. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]
-
Gross O, et al. Protocol and rationale for a randomized controlled SGLT2 inhibitor trial in paediatric and young adult populations with chronic kidney disease: DOUBLE PRO-TECT Alport. Clinical Kidney Journal. Available at: [Link]
-
McGovern A, et al. Sodium-Glucose Co-Transporter-2 (SGLT2) Inhibitors: Comparing Trial and Real World Use (Study Protocol). Diabetes Therapy. Available at: [Link]
-
Chung YJ, et al. Off-target effects of sodium-glucose co-transporter 2 blockers: empagliflozin does not inhibit Na+/H+ exchanger-1 or lower [Na+]i in the heart. SciSpace. Available at: [Link]
-
BMG LABTECH. A troubleshooting guide to microplate-based assays. BMG LABTECH. Available at: [Link]
-
CMDC Labs. Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Available at: [Link]
-
Fonseca-Correa JI, et al. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. ResearchGate. Available at: [Link]
-
Crisan AF, et al. The Off-Target Cardioprotective Mechanisms of Sodium–Glucose Cotransporter 2 Inhibitors: An Overview. International Journal of Molecular Sciences. Available at: [Link]
-
Galli M, et al. SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology. International Journal of Molecular Sciences. Available at: [Link]
-
Plosker GL. Update on developments with SGLT2 inhibitors in the management of type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. Available at: [Link]
-
Lajara R, et al. Practical Approach to Initiating SGLT2 Inhibitors in Type 2 Diabetes. ResearchGate. Available at: [Link]
-
American Diabetes Association. ATTEMPT trial shows kidney, glycemic benefits for SGLT2 inhibitor in adolescents with type 1 diabetes. ADA Meeting News. Available at: [Link]
-
Clegg L. Trial data suggest beneficial class effects of SGLT2 inhibitors, including dapagliflozin. MDedge. Available at: [Link]
Sources
- 1. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sergliflozin etabonate - Wikipedia [en.wikipedia.org]
- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Off-Target Cardioprotective Mechanisms of Sodium–Glucose Cotransporter 2 Inhibitors: An Overview | MDPI [mdpi.com]
- 8. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Sergliflozin A Metabolic Instability
Welcome to the technical support guide for researchers working with Sergliflozin A. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the known metabolic instability of this compound. Sergliflozin A is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) that has been noted for its poor metabolic stability, which can present challenges in preclinical development and in vitro experimentation.[1] This guide is designed to help you navigate these challenges by providing both theoretical understanding and practical, field-proven protocols.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The format is designed to help you quickly identify your problem and find a robust solution.
Issue 1: Rapid Disappearance of Sergliflozin A in In Vitro Assays
Question: I'm conducting a metabolic stability assay using human liver microsomes (HLM) or hepatocytes, and my parent compound, Sergliflozin A, is degrading much faster than expected, sometimes within minutes. How can I troubleshoot this?
Answer: This is a common issue stemming from Sergliflozin A's inherent metabolic liabilities.[1] The rapid clearance is likely due to extensive Phase I and/or Phase II metabolism. Here’s a systematic approach to diagnose and manage the issue.
Step-by-Step Troubleshooting Protocol:
-
Confirm Assay System Integrity: Before investigating compound-specific metabolism, ensure your experimental system is performing as expected.
-
Positive Control: Include a compound with a known, moderate clearance rate (e.g., Verapamil for CYP3A4-mediated metabolism, 7-hydroxycoumarin for UGT-mediated metabolism). This validates enzyme activity.
-
Negative Control: Run a parallel incubation without the NADPH regenerating system (for Phase I) or UDPGA (for Phase II). A significant reduction in degradation in these "minus-cofactor" conditions strongly suggests enzyme-mediated metabolism.
-
-
Identify the Primary Metabolic Pathway: Pinpoint whether Phase I (oxidation) or Phase II (conjugation) is the main driver of clearance.
-
Phase I vs. Phase II: Compare the degradation rate in incubations with and without UDPGA (the cofactor for glucuronidation). SGLT2 inhibitors are often cleared via glucuronidation.[2][3] If the degradation is significantly slower without UDPGA, you have identified UGT enzymes as a primary pathway.
-
CYP Inhibition: To assess the contribution of Cytochrome P450 (CYP) enzymes, add a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT) to your incubation. If this stabilizes the compound, oxidative metabolism is a significant route.
-
-
Refine Experimental Conditions: Adjust your assay parameters to slow down the reaction and allow for accurate measurement.
| Parameter | Standard Condition | Recommended Adjustment for High-Clearance Compounds | Rationale |
| Protein Conc. | 0.5 - 1.0 mg/mL | 0.1 - 0.25 mg/mL | Reduces the amount of enzyme available, slowing the reaction rate. |
| Incubation Time | 0, 5, 15, 30, 60 min | 0, 1, 3, 5, 10, 15 min | A shorter, denser time course is needed to accurately model the rapid decay curve. |
| Compound Conc. | 1 µM | 0.5 µM | Ensures the concentration is below the Michaelis-Menten constant (Km) for more accurate intrinsic clearance calculations. |
Troubleshooting Workflow Diagram
Caption: Workflow for diagnosing rapid in-vitro degradation.
Issue 2: High Variability Between Experimental Replicates
Question: My results for Sergliflozin A's intrinsic clearance are inconsistent across different experimental runs. What could be causing this variability?
Answer: High variability is common with metabolically unstable compounds and can be traced to several factors, from pipetting errors to inconsistent enzyme activity.[4]
Checklist for Reducing Variability:
-
Pre-incubation Steps: Ensure all components (buffer, microsomes, compound) are pre-warmed to 37°C before initiating the reaction by adding the cofactor. This prevents temperature fluctuations from altering reaction rates at the critical initial time points.
-
Cofactor Stability: Prepare the NADPH regenerating system and UDPGA solutions fresh for each experiment. Degradation of these critical cofactors will lead to variable enzyme activity.
-
Automated vs. Manual Pipetting: For short incubation times (under 5 minutes), manual pipetting can introduce significant error. If available, use automated liquid handlers to start and stop reactions to ensure precise timing.
-
Organic Solvent Concentration: Keep the final concentration of the vehicle solvent (e.g., DMSO, Methanol) consistent and low (<0.5%). High solvent concentrations can inhibit or denature metabolic enzymes.
-
Source of Biological Matrix: The activity of liver microsomes or hepatocytes can vary between donors and even between batches from the same donor. Whenever possible, use a large, pooled batch of microsomes for an entire series of experiments to minimize this source of variation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic pathways for Sergliflozin A?
Based on its structure and data from other SGLT2 inhibitors, the primary metabolic pathways are expected to be:
-
O-Glucuronidation: This is a major clearance pathway for many gliflozins, such as dapagliflozin and ertugliflozin.[2][3] The hydroxyl groups on the glucose moiety are prime targets for UGT enzymes (e.g., UGT1A9).
-
Oxidative Metabolism: Cytochrome P450 enzymes can hydroxylate the aromatic rings or other aliphatic portions of the molecule. This is typically a secondary pathway compared to glucuronidation.[3]
Hypothetical Metabolic Pathway Diagram
Caption: Expected metabolic pathways for Sergliflozin A.
Q2: Why is Sergliflozin A metabolically unstable while other C-glucosides are more robust?
The stability of C-glucoside SGLT2 inhibitors depends heavily on the structure of the aglycone (the non-sugar part). While the C-C bond connecting the sugar to the aglycone is much more stable than the O-glycosidic bond of early SGLT inhibitors like phlorizin, the aglycone portion of Sergliflozin A itself likely contains metabolic "soft spots".[5] These are sites on the molecule that are particularly susceptible to enzymatic attack by CYP or UGT enzymes. Drug discovery programs often create derivatives to modify these soft spots, for instance, by adding methyl groups that sterically hinder enzyme access, thereby enhancing metabolic stability.[1]
Q3: What in vitro systems are best for studying Sergliflozin A metabolism?
The choice of system depends on your experimental goals:
| In Vitro System | Primary Use Case | Advantages | Limitations |
| Human Liver Microsomes (HLM) | Determining intrinsic clearance (CLint) via Phase I (CYP) and Phase II (UGT) pathways.[6] | High throughput, cost-effective, specific cofactors can be used to isolate pathways. | Lacks cytosolic enzymes and active transporters. |
| Hepatocytes (Suspension or Plated) | Studying the combined effects of uptake, metabolism, and excretion.[7] | Provides a more complete picture of hepatic disposition, includes all major enzyme families and transporters. | Lower throughput, higher cost, viability can be an issue. |
| Recombinant Enzymes (Supersomes) | Reaction phenotyping (i.e., identifying specific CYP or UGT isoforms responsible for metabolism).[7] | Isolates a single enzyme, providing definitive identification of its contribution. | Does not account for the interplay between different enzymes. |
For Sergliflozin A, starting with Human Liver Microsomes supplemented with both NADPH and UDPGA is a robust initial step to quantify its high intrinsic clearance. Subsequently, using recombinant UGTs (e.g., UGT1A9) can confirm the specific enzymes involved in the dominant glucuronidation pathway.
Q4: Are there any known analytical challenges when measuring Sergliflozin A and its metabolites?
Yes, developing a robust analytical method is critical.
-
Methodology: Reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS) is the standard for this type of analysis, providing the necessary sensitivity and selectivity.[8][9]
-
Internal Standard: Use a stable, isotope-labeled internal standard if available. If not, select a structural analog that is not found in the matrix and has similar chromatographic behavior and ionization efficiency.
-
Metabolite Stability: Glucuronide metabolites can be unstable and may revert to the parent drug ex vivo. Ensure samples are kept cold (on ice) and processed quickly. Consider adjusting the pH of the sample matrix to enhance stability if reversion is observed.
-
Extraction: Protein precipitation with a solvent like acetonitrile is a common and effective method for extracting Sergliflozin A from the incubation matrix. Ensure the quenching solvent effectively stops all enzymatic activity.
References
-
Common Issues in In Vitro ADME Assays. (2025). Patsnap Synapse. [Link]
-
Sergliflozin-A (9) is an inhibitor of sodium glucose co-transporter 2... (n.d.). ResearchGate. [Link]
-
Main metabolic pathways of SGLT2 inhibitor dapagliflozin (DAPA). (n.d.). ResearchGate. [Link]
-
Drug Metabolism Assays. (n.d.). BioIVT. [Link]
-
In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. (n.d.). BioIVT. [Link]
-
Hepatic metabolism of ertugliflozin. (n.d.). ResearchGate. [Link]
-
SGLT2 Inhibitors as Systemic Metabolic Modulators: Linking Glucose Excretion to Liver Function Restoration. (2024). PubMed Central. [Link]
-
Review on Characteristics and Analytical Methods of Remogliflozin Etabonate: An Update. (2022). Mini Reviews in Medicinal Chemistry. [Link]
-
Overview of the Analytical Method Development for Ertugliflozin Using UV and HPLC Techniques. (2025). Asian Journal of Pharmaceutical Research and Development. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 5. SGLT2 Inhibitors as Systemic Metabolic Modulators: Linking Glucose Excretion to Liver Function Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. bioivt.com [bioivt.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ajprd.com [ajprd.com]
Technical Support Center: Enhancing the Pharmacokinetic Stability of Sergliflozin A
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the pharmacokinetic challenges associated with Sergliflozin A, a potent SGLT2 inhibitor. Our goal is to equip you with the scientific rationale and practical methodologies to improve its metabolic stability and advance your research.
Introduction to the Challenge: The Achilles' Heel of Sergliflozin A
Sergliflozin A is the active metabolite of the prodrug Sergliflozin etabonate and a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] Despite its promising pharmacological activity, its clinical development has been hampered by a significant pharmacokinetic hurdle: a short plasma half-life of approximately 1 to 1.5 hours in humans.[2] This rapid clearance is primarily attributed to the metabolic instability of its O-glycosidic bond, which is susceptible to hydrolysis by β-glucosidases in the gastrointestinal tract and other tissues.[3] This guide will explore scientifically-grounded strategies to mitigate this instability.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the O-glycosidic bond in Sergliflozin A so unstable?
A1: The O-glycosidic bond is susceptible to both enzymatic and chemical hydrolysis. In the body, intestinal β-glucosidases can readily cleave this bond, releasing the glucose moiety and inactivating the molecule.[3] Additionally, this bond can be hydrolyzed under acidic conditions, such as those found in the stomach.[4] This inherent instability is a common challenge for many O-glycoside compounds intended for oral administration.
Q2: What are the primary strategies to improve the pharmacokinetic stability of Sergliflozin A?
A2: There are three main pillars for enhancing the stability of Sergliflozin A:
-
Structural Modification: Altering the chemical structure to make the molecule resistant to hydrolysis. The most effective strategy is the synthesis of C-glycoside analogs.[5][6]
-
Prodrug Approaches: Attaching a promoiety to temporarily mask the labile glycosidic bond or other functional groups to improve absorption and protect against premature metabolism.[7][8][9]
-
Advanced Formulation Strategies: Utilizing specialized oral delivery systems to protect the drug from the harsh environment of the gastrointestinal tract.[1][10]
Q3: What is a C-glycoside, and why is it more stable?
A3: A C-glycoside is a structural analog where the oxygen atom of the glycosidic bond is replaced by a carbon atom.[5] This carbon-carbon bond is significantly more resistant to enzymatic and chemical hydrolysis compared to the native carbon-oxygen bond of an O-glycoside.[4][5][6] This modification can dramatically increase the metabolic stability and, consequently, the in vivo half-life of the compound. Many successful, marketed SGLT2 inhibitors like Dapagliflozin and Canagliflozin are C-glycosides.[11][12]
Part 2: Troubleshooting and In-Depth Guides
This section provides detailed experimental approaches to address the stability issues of Sergliflozin A.
Issue 1: Rapid In Vitro Metabolic Degradation
Symptom: Your in vitro metabolic stability assay using liver microsomes or intestinal homogenates shows rapid disappearance of Sergliflozin A.
Underlying Cause: This is likely due to enzymatic hydrolysis of the O-glycosidic bond by β-glucosidases present in the tissue fractions.
Solution: Structural Modification to a C-Glycoside Analog
The most robust solution is to synthesize a C-glycoside version of Sergliflozin A. This involves forming a C-C bond between the anomeric carbon of the glucose moiety and the aglycone.
While the direct conversion of Sergliflozin A to a C-glycoside is not feasible, a de novo synthesis approach is required. Modern synthetic methods allow for the stereoselective synthesis of C-aryl glycosides.
Caption: A generalized workflow for the synthesis of C-glycoside analogs.
Detailed Protocol: Palladium-Catalyzed Cross-Coupling for C-Aryl Glycoside Synthesis
This protocol is a representative example based on modern synthetic methodologies for creating C-aryl glycosides.[4][13][14][15]
-
Preparation of the Aglycone Precursor: Synthesize the aryl bromide or iodide corresponding to the aglycone of Sergliflozin A.
-
Preparation of the Glycosyl Donor: Start with a protected glucose derivative, such as a glycosyl halide or a gluconolactone.
-
Cross-Coupling Reaction:
-
In an inert atmosphere (e.g., under argon), dissolve the aryl halide and a suitable glycosyl donor (e.g., a protected glucal) in an appropriate solvent like DMF.
-
Add a palladium catalyst (e.g., [PdCl(allyl)]2) and a suitable ligand.
-
Introduce a fluoride source like tetramethylammonium fluoride (TMAF) to activate the glycosyl donor.
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the resulting protected C-glycoside by column chromatography.
-
Deprotection: Remove the protecting groups from the sugar moiety (e.g., using acidic or basic conditions) to yield the final C-glycoside analog of Sergliflozin A.
-
Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy and mass spectrometry.
Issue 2: Poor Oral Bioavailability Despite Structural Modification
Symptom: A synthesized C-glycoside analog of Sergliflozin A shows improved metabolic stability in vitro but still exhibits low oral bioavailability in animal models.
Underlying Cause: Poor absorption due to low membrane permeability or efflux by transporters can also limit bioavailability.
Solution 1: Prodrug Strategies
Even with a stable C-glycoside core, modifying the molecule into a prodrug can enhance its absorption characteristics. An ester prodrug approach can increase lipophilicity and improve passive diffusion across the intestinal membrane.[7][16][17]
Caption: Workflow for the synthesis and evaluation of an ester prodrug.
Detailed Protocol: Synthesis of an Acetate Ester Prodrug
-
Esterification:
-
Dissolve the C-glycoside analog in a suitable solvent (e.g., pyridine or dichloromethane).
-
Add acetic anhydride and a catalyst (e.g., DMAP).
-
Stir the reaction at room temperature and monitor by TLC.
-
-
Purification: After the reaction is complete, quench with water, extract the product, and purify by column chromatography.
-
In Vitro Hydrolysis Studies: Incubate the ester prodrug in plasma and intestinal homogenates to confirm its conversion back to the active parent drug.
-
In Vivo Pharmacokinetic Studies: Compare the oral bioavailability of the prodrug to the parent C-glycoside analog in a relevant animal model (e.g., rats).
Solution 2: Advanced Formulation Strategies
For compounds with poor solubility or permeability, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral absorption.[18][19][20][21][22] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in the gastrointestinal fluids.[20]
Detailed Protocol: Preparation and Evaluation of a SEDDS Formulation
-
Excipient Screening: Determine the solubility of the C-glycoside analog in various oils, surfactants, and co-solvents.
-
Formulation Development:
-
Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Prepare various formulations by mixing the components and the drug until a clear solution is formed.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in an aqueous medium and measure the droplet size and polydispersity index using a particle size analyzer.
-
In Vitro Dissolution: Perform dissolution studies to compare the release of the drug from the SEDDS formulation to the unformulated compound.
-
-
In Vivo Evaluation: Conduct a pharmacokinetic study in rats to compare the oral bioavailability of the SEDDS formulation with a simple suspension of the drug.
| Formulation Strategy | Key Advantage | Primary Application |
| C-Glycoside Synthesis | Prevents enzymatic hydrolysis | To overcome rapid metabolic clearance |
| Ester Prodrug | Increases lipophilicity | To enhance membrane permeability |
| SEDDS | Improves solubility and dissolution | For poorly water-soluble compounds |
Part 3: Standard Operating Procedures (SOPs)
SOP 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of Sergliflozin A and its analogs.
Materials:
-
Pooled liver microsomes (human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in DMSO or acetonitrile)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates, centrifuge, LC-MS/MS system
Protocol:
-
Preparation:
-
Prepare the microsomal incubation medium containing phosphate buffer and the NADPH regenerating system.
-
Add the liver microsomes to the medium to a final protein concentration of 0.5 mg/mL.[18]
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Incubation:
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.[18]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Termination:
-
Immediately add the aliquot to a well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
Determine the half-life (t½) and calculate the in vitro intrinsic clearance (CLint).
-
SOP 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) of a Sergliflozin A analog following oral administration.
Materials:
-
Sprague-Dawley rats (with jugular vein catheters, if possible)
-
Dosing vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge, LC-MS/MS system
Protocol:
-
Dose Preparation: Formulate the test compound in the selected vehicle to the desired concentration.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[25]
-
Place the blood samples into EDTA-containing tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time profile.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis software.
-
References
-
The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. PubMed. [Link]
-
Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview. PubMed. [Link]
-
Modular and Stereoselective Synthesis of C-Aryl Glycosides via Catellani Reaction. Journal of the American Chemical Society. [Link]
-
Design, Syntheses, and SAR Studies of Carbocyclic Analogues of Sergliflozin as Potent Sodium-Dependent Glucose Cotransporter 2 Inhibitors. PubMed. [Link]
-
The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. ResearchGate. [Link]
-
Synthesis of Aryl-C-Glycosides. ChemistryViews. [Link]
-
C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors. ACS Publications. [Link]
-
Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. [Link]
-
Important C‐glucosides as SGLT2 inhibitors. ResearchGate. [Link]
-
Floxuridine amino acid ester prodrugs: enhancing Caco-2 permeability and resistance to glycosidic bond metabolism. PubMed. [Link]
-
SOP: Oral Gavage in the Rat. Virginia Tech. [Link]
-
Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed. [Link]
-
Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. NIH. [Link]
-
Microsomal Stability. Charnwood Discovery. [Link]
-
Self-Emulsifying Drug Delivery System (SEDDS) and it's Pharmaceutical Applications. ResearchGate. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC. [Link]
-
Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. ResearchGate. [Link]
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. [Link]
-
A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers. PubMed. [Link]
-
Drug glycosides: potential prodrugs for colon-specific drug delivery. PubMed. [Link]
-
Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. PubMed. [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Walsh Medical Media. [Link]
-
Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. [Link]
-
Metabolism and Pharmacokinetic Studies. FDA. [Link]
-
Guidelines on administration of substances and blood collection in RATS. UNSW Research. [Link]
-
SGLT2 inhibitor. Wikipedia. [Link]
-
Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. [Link]
-
Oral lipid-based formulations. PubMed. [Link]
-
Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature. [Link]
-
SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. PMC. [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]
-
A new HPLC‐MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers. ResearchGate. [Link]
-
SIMULTANEOUS LC-MS/MS QUANTIFICATION METHOD FOR REMOGLIFLOZIN ETABONATE AND METFORMIN IN PLASMA SAMPLES. Rasayan Journal of Chemistry. [Link]
-
Flavonoids improve the stability and function of P23H rhodopsin slowing down the progression of retinitis pigmentosa in mice. PubMed. [Link]
-
Flavonoids in vegetables: improvement of dietary flavonoids by metabolic engineering to promote health. ResearchGate. [Link]
-
Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production. NIH. [Link]
Sources
- 1. Oral lipid-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 8. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. ouv.vt.edu [ouv.vt.edu]
- 24. iacuc.wsu.edu [iacuc.wsu.edu]
- 25. fda.gov [fda.gov]
- 26. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers. | Semantic Scholar [semanticscholar.org]
Addressing variability in Sergliflozin A animal study results
<_ _>
Welcome to the technical support guide for Sergliflozin A animal studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vivo experiments with this SGLT2 inhibitor. Here, we address common sources of variability and provide evidence-based troubleshooting strategies to enhance the reproducibility and reliability of your findings.
Introduction to Sergliflozin A and SGLT2 Inhibition
Sergliflozin A is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal tubules of the kidney.[1][2][3] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[1] By inhibiting SGLT2, Sergliflozin A blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in blood glucose levels.[1][4][5] This mechanism of action is independent of insulin secretion, making it a valuable tool for studying glucose homeostasis in various diabetic and metabolic disease models.[2][3][6]
However, the physiological response to SGLT2 inhibition can be influenced by a multitude of factors, leading to variability in experimental outcomes. This guide will help you identify and control for these variables.
Troubleshooting Guide: Addressing Inconsistent Results
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during Sergliflozin A animal studies.
Pharmacokinetics and Dosing
Question 1: We are observing high inter-animal variability in plasma drug exposure (AUC) following oral administration of Sergliflozin A. What are the potential causes and how can we mitigate this?
Answer: High pharmacokinetic (PK) variability is a common challenge in preclinical studies, especially with oral administration.[7][8][9] Several factors related to both the compound and the animal model can contribute to this.
-
Dosing Procedure: Improper oral gavage technique is a significant source of variability. Inconsistent delivery to the stomach, accidental administration into the trachea, or causing stress to the animal can all impact absorption.[10][11][12][13][14]
-
Animal-Specific Factors:
-
Gastrointestinal Physiology: The fed/fasted state of the animal can alter gastric pH, emptying time, and intestinal motility, thereby affecting drug absorption.
-
Genetic Background: Different strains of mice and rats can have variations in drug-metabolizing enzymes and transporters.[15]
-
Troubleshooting Protocol:
-
Optimize Formulation: If not already in a solubilized form, consider formulating Sergliflozin A in a vehicle that ensures complete dissolution and stability.
-
Standardize Dosing Technique:
-
Ensure all personnel are thoroughly trained in oral gavage techniques for the specific rodent species.[10][11][12][13][14] * Use appropriately sized, ball-tipped gavage needles to prevent injury and ensure delivery to the esophagus. [10][11][13][14] * Measure the correct length of the gavage needle for each animal to avoid stomach perforation. [11][14] * Administer the dose slowly and observe the animal for any signs of distress or regurgitation. [11][12]3. Control for Animal-Related Variables:
-
Fasting: Implement a consistent fasting period (e.g., 4-6 hours) before dosing to standardize the gastrointestinal environment.
-
Acclimatization: Allow animals to acclimate to the facility and handling procedures to minimize stress.
-
Group Allocation: Randomize animals into treatment groups to distribute any inherent biological variability.
-
Workflow for Consistent Oral Gavage:
Caption: Standardized workflow for oral gavage in rodents.
Pharmacodynamics and Efficacy
Question 2: We are seeing inconsistent effects of Sergliflozin A on blood glucose levels and urinary glucose excretion in our diabetic mouse model. What could be the underlying reasons?
Answer: Variability in the pharmacodynamic response to Sergliflozin A can stem from the choice of animal model, dietary factors, and intrinsic physiological differences.
-
Animal Model Selection: The type of diabetes model (e.g., genetic, diet-induced, chemically induced) significantly impacts the response to SGLT2 inhibitors. [16][17][18][19] * Genetic Models: Models like the db/db mouse or Zucker diabetic fatty (ZDF) rat have inherent metabolic dysfunctions that can influence drug efficacy. [17][18][19]For instance, some studies have reported that SGLT2 inhibitors can lead to weight gain in db/db mice, contrary to what is typically observed. [20] * Diet-Induced Obesity (DIO) Models: The composition of the high-fat diet (percentage and type of fat) can lead to significant inter-study variability in the development of insulin resistance and hyperglycemia. [21]* Dietary Carbohydrate Content: The amount of carbohydrates in the diet can influence the severity of hyperglycemia and, consequently, the magnitude of the glucosuric effect of Sergliflozin A. [22]However, one study with ipragliflozin, another SGLT2 inhibitor, suggested that its antidiabetic effects were not significantly affected by dietary carbohydrate content in diabetic mice. [22]* Sex Differences: There are known sex-based differences in the expression of renal glucose transporters, including SGLT2, in rodents. [23][24][25][26]Females may have higher expression levels of SGLT1 and SGLT2, which could influence the overall response to SGLT2 inhibition. [24]* Stress-Induced Hyperglycemia: Handling and experimental procedures can induce stress, leading to transient increases in blood glucose levels that can confound the effects of the drug. [27][28][29][30][31] Troubleshooting Protocol:
-
Model Characterization: Thoroughly characterize the baseline metabolic phenotype of your chosen animal model, including glucose tolerance, insulin sensitivity, and urinary glucose levels, before initiating the study.
-
Dietary Control:
-
Use a standardized and well-defined diet for all study arms.
-
If investigating diet-drug interactions, ensure the macronutrient composition is precisely controlled and reported.
-
-
Account for Sex Differences:
-
Include both male and female animals in your studies or provide a clear justification for using a single sex.
-
Analyze and report data for each sex separately.
-
-
Minimize Stress:
-
Acclimate animals to handling and blood sampling procedures.
-
Perform procedures in a quiet and consistent environment.
-
Consider using less stressful blood collection methods if possible.
-
Table 1: Common Rodent Models for Diabetes and Obesity Research
| Model | Type | Key Characteristics | Considerations for SGLT2i Studies |
| db/db Mouse | Genetic (Leptin receptor mutation) | Severe obesity, hyperglycemia, insulin resistance. [17][19] | May show atypical weight responses to SGLT2 inhibitors. [20] |
| Zucker Diabetic Fatty (ZDF) Rat | Genetic (Leptin receptor mutation) | Obesity, hyperglycemia, hyperlipidemia. [17][18] | Develops more severe diabetes in males. [18] |
| KK-Ay Mouse | Polygenic | Obesity, hyperinsulinemia, hyperglycemia. [32] | A good model to study the long-term effects of SGLT2 inhibitors on glycemic control and body weight. [32] |
| Diet-Induced Obesity (DIO) Mouse/Rat | Induced | Develops obesity and insulin resistance on a high-fat diet. [21] | Highly dependent on diet composition and duration. [21] |
| Streptozotocin (STZ)-Induced Diabetic Rat | Chemically Induced | Induces hyperglycemia by destroying pancreatic β-cells. [2] | The severity of diabetes can be titrated by the STZ dose. [2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of Sergliflozin A on body weight in animal models?
A: Generally, SGLT2 inhibitors are expected to cause weight loss or prevent weight gain due to the caloric loss from urinary glucose excretion. [33]However, some studies in diet-induced obese mouse models have shown no significant difference in weight gain compared to controls, despite marked glucosuria. [34]This suggests that compensatory mechanisms, potentially involving changes in metabolic rate, may be at play. [34]In some genetic models like the db/db mouse, an increase in body weight has been observed. [20] Q2: Can Sergliflozin A cause hypoglycemia in animal models?
A: The risk of hypoglycemia with SGLT2 inhibitors is low because their mechanism of action is dependent on the plasma glucose concentration. [2][6]As blood glucose levels approach the normal range, the amount of glucose filtered by the kidneys decreases, thus reducing the glucosuric effect of the drug. [3] Q3: Are there any known species differences in the metabolism of Sergliflozin A?
A: While specific metabolism data for Sergliflozin A is not detailed in the provided search results, other SGLT2 inhibitors have shown species differences in their metabolic pathways. For example, luseogliflozin is primarily metabolized via glucuronidation in rats, while oxidative pathways are more dominant in dogs. [35]Similarly, licogliflozin metabolism involves both glucuronidation and oxidation, with oxidative pathways being more prominent in animal species compared to humans. [36]It is crucial to characterize the metabolic profile of Sergliflozin A in the chosen preclinical species.
Q4: How does the fed or fasted state of the animal impact the efficacy of Sergliflozin A?
A: The fed or fasted state primarily influences the baseline blood glucose level. In a fed state, particularly after a carbohydrate-rich meal, postprandial hyperglycemia will be more pronounced, and the glucose-lowering effect of Sergliflozin A may be more evident. [2]In a fasted state, with lower baseline glucose, the effect on urinary glucose excretion will be less pronounced.
SGLT2 Inhibition Signaling Pathway:
Caption: Mechanism of action of Sergliflozin A in the kidney.
References
-
A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans. PMC, NIH. [Link]
-
Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors. PubMed. [Link]
-
An Overview of Rodent Models of Obesity and Type 2 Diabetes. PubMed, NIH. [Link]
-
Rodent Models for Metabolic Syndrome Research. PMC, PubMed Central. [Link]
-
Anti-inflammatory effects of SGLT2 inhibitors in the animal models. ResearchGate. [Link]
-
Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption. MDPI. [Link]
-
Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers. [Link]
-
Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. ACS Publications. [Link]
-
High Fat Rodent Models of Type 2 Diabetes: From Rodent to Human. MDPI. [Link]
-
Antidiabetic effects of SGLT2 inhibitor ipragliflozin in type 2 diabetic mice fed diets containing different carbohydrate contents. PubMed. [Link]
-
(PDF) Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors. ResearchGate. [Link]
-
Mouse Oral Gavage Administration Necessary Supplies Technique. University of Arizona. [Link]
-
Differential effects of sodium-glucose cotransporter 2 inhibitor and low-carbohydrate diet on body composition and metabolic profile in obese diabetic db/db mice. BMJ Open Diabetes Research & Care. [Link]
-
Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. NIH. [Link]
-
Oral Gavage - Rodent. South Dakota State University. [Link]
-
Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. PubMed. [Link]
-
The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo. [Link]
-
Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. [Link]
-
SGLT2 inhibitor. Wikipedia. [Link]
-
Pattern of Stress-Induced Hyperglycemia according to Type of Diabetes: A Predator Stress Model. PMC, PubMed Central. [Link]
-
Sex and species differences in epithelial transport in rat and mouse kidneys: Modeling and analysis. Frontiers. [Link]
-
Chronic social stress-induced hyperglycemia in mice couples individual stress susceptibility to impaired spatial memory. PNAS. [Link]
-
SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. Clinical Diabetes. [Link]
-
Metabolic, Endocrine, and Immune Effects of Stress Hyperglycemia in a Rabbit Model of Prolonged Critical Illness. Oxford Academic. [Link]
-
Hyperglycemia Induced by Chronic Restraint Stress in Mice Is Associated With Nucleus Tractus Solitarius Injury and Not Just the Direct Effect of Glucocorticoids. Frontiers. [Link]
-
Sex differences in renal and metabolic responses to a high-fructose diet in mice. American Journal of Physiology-Renal Physiology. [Link]
-
Sex-Differences in Renal Expression of Selected Transporters and Transcription Factors in Lean and Obese Zucker Spontaneously Hypertensive Fatty Rats. PMC, NIH. [Link]
-
Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. ResearchGate. [Link]
-
Effects of Empagliflozin‐Induced Glycosuria on Weight Gain, Food Intake and Metabolic Indicators in Mice Fed a High‐Fat Diet. PubMed Central. [Link]
-
Chronic Stress Exacerbates Hyperglycemia-Induced Affective Symptoms in Male Mice. PMC, PubMed Central. [Link]
-
Effect of SGLT2 inhibitor and LCD on glucose metabolism of db/db mice... ResearchGate. [Link]
-
(PDF) Expression of Na+-D-glucose cotransporter SGLT2 in rodents is kidney-specific and exhibits sex and species differences. ResearchGate. [Link]
-
Factors Affecting Drug Disposition. Veterian Key. [Link]
-
Functional implications of the sex differences in transporter abundance along the rat nephron: modeling and analysis. American Physiological Society Journal. [Link]
-
Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. PubMed. [Link]
-
The Ketogenic Effect of SGLT-2 Inhibitors—Beneficial or Harmful?. PMC, PubMed Central. [Link]
-
Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers. [Link]
-
Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. PubMed. [Link]
-
Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent. Taylor & Francis Online. [Link]
-
(PDF) Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. ResearchGate. [Link]
-
Sergliflozin, a Novel Selective Inhibitor of Low-Affinity Sodium Glucose Cotransporter (SGLT2), Validates the Critical Role of SGLT2 in Renal Glucose Reabsorption and Modulates Plasma Glucose Level. ResearchGate. [Link]
-
Long-term treatment with sergliflozin etabonate improves disturbed glucose metabolism in KK-A(y) mice. PubMed. [Link]
-
Pharmacokinetics, metabolism, and excretion of licogliflozin, a dual inhibitor of SGLT1/2, in rats, dogs, and humans. PubMed. [Link]
Sources
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of Rodent Models of Obesity and Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rodent Models for Metabolic Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 19. The Use of Animal Models in the Study of Diabetes Mellitus | In Vivo [iv.iiarjournals.org]
- 20. drc.bmj.com [drc.bmj.com]
- 21. High Fat Rodent Models of Type 2 Diabetes: From Rodent to Human | MDPI [mdpi.com]
- 22. Antidiabetic effects of SGLT2 inhibitor ipragliflozin in type 2 diabetic mice fed diets containing different carbohydrate contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Sex and species differences in epithelial transport in rat and mouse kidneys: Modeling and analysis [frontiersin.org]
- 24. Sex-Differences in Renal Expression of Selected Transporters and Transcription Factors in Lean and Obese Zucker Spontaneously Hypertensive Fatty Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Pattern of Stress-Induced Hyperglycemia according to Type of Diabetes: A Predator Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
- 29. academic.oup.com [academic.oup.com]
- 30. Frontiers | Hyperglycemia Induced by Chronic Restraint Stress in Mice Is Associated With Nucleus Tractus Solitarius Injury and Not Just the Direct Effect of Glucocorticoids [frontiersin.org]
- 31. Chronic Stress Exacerbates Hyperglycemia-Induced Affective Symptoms in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Long-term treatment with sergliflozin etabonate improves disturbed glucose metabolism in KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Effects of Empagliflozin‐Induced Glycosuria on Weight Gain, Food Intake and Metabolic Indicators in Mice Fed a High‐Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Pharmacokinetics, metabolism, and excretion of licogliflozin, a dual inhibitor of SGLT1/2, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sergliflozin A HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Sergliflozin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges in your chromatographic experiments.
Introduction to Sergliflozin A Analysis
Sergliflozin A is an active metabolite of the prodrug sergliflozin etabonate and a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] Accurate and precise quantification of Sergliflozin A is critical in various stages of drug development. Reversed-phase HPLC (RP-HPLC) is the most common analytical technique for this purpose, typically employing a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier.
This guide will address common issues encountered during the HPLC analysis of Sergliflozin A, providing a structured approach to problem-solving grounded in chromatographic theory and practical experience.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the HPLC analysis of Sergliflozin A.
Q1: What is a good starting point for an HPLC method for Sergliflozin A?
A1: Based on the analysis of similar SGLT2 inhibitors, a robust starting method for Sergliflozin A would utilize a C18 column with a mobile phase of acetonitrile and a phosphate or formate buffer at a pH between 3 and 4.[3] Detection is typically optimal in the UV range of 225-230 nm.
Q2: What are the solubility characteristics of Sergliflozin A?
A2: Sergliflozin A is slightly soluble in acetonitrile (0.1-1 mg/ml) and sparingly soluble in DMSO (1-10 mg/ml).[1] It is advisable to prepare stock solutions in DMSO and then dilute with the mobile phase to avoid precipitation in the analytical system.
Q3: How can I ensure my HPLC system is suitable for the analysis?
A3: System suitability testing (SST) is crucial before any analysis. According to USP General Chapter <621>, key SST parameters to monitor include retention time repeatability, peak asymmetry (tailing factor), theoretical plates (column efficiency), and resolution from any co-eluting peaks.[4]
Q4: What are the common causes of peak tailing with Sergliflozin A?
A4: Peak tailing for a compound like Sergliflozin A, which contains multiple hydroxyl groups, can be caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[5][6] Other causes include a mismatch between the sample solvent and the mobile phase, column degradation, or an inappropriate mobile phase pH.[5][7]
Q5: I am observing carryover in my blank injections after a high-concentration sample. What should I do?
A5: Carryover is the appearance of a peak from a previous injection in a subsequent blank.[8][9] To mitigate this, ensure your autosampler's needle wash is effective. Use a wash solvent that can fully solubilize Sergliflozin A, such as a mixture of acetonitrile and water. A multi-step wash with both a strong and a weak solvent can be particularly effective.[8] Also, check for potential sources of contamination in the injection port and column.[10]
Troubleshooting Guide: Common HPLC Issues and Solutions
This section provides a systematic approach to identifying and resolving common problems you may encounter during your Sergliflozin A HPLC analysis.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with silanol groups on the column.[5][6]- Mobile phase pH is too high, causing ionization of silanols.- Column degradation or contamination.[7]- Mismatch between sample solvent and mobile phase. | - Use a column with end-capping or a hybrid particle technology.- Lower the mobile phase pH to 2.5-3.5 to suppress silanol activity.[6]- Flush the column with a strong solvent or replace if necessary.- Dissolve the sample in the mobile phase or a solvent with similar polarity. |
| Peak Fronting | - Sample overload (injecting too high a concentration).[11][12]- Sample solvent is stronger than the mobile phase.[11]- Column collapse or void formation.[2] | - Reduce the sample concentration or injection volume.[11][12]- Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Replace the column if a void is suspected. |
| Split Peaks | - Partially clogged column inlet frit.[2]- Contamination on the guard column or analytical column head.- Mismatch between injection solvent and mobile phase causing sample precipitation. | - Reverse-flush the column to dislodge particulates from the frit.[2]- Replace the guard column or clean the analytical column.- Ensure the sample is fully dissolved in a compatible solvent. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated or improperly prepared mobile phase.- Detector lamp nearing the end of its life.- Temperature fluctuations. | - Degas the mobile phase and purge the pump and detector.- Prepare fresh mobile phase using high-purity solvents and salts.- Replace the detector lamp.- Use a column oven to maintain a stable temperature. |
| Carryover | - Inadequate needle wash in the autosampler.[8][9]- Adsorption of the analyte to surfaces in the injection port or tubing.[10]- Contaminated sample vials or caps.[8] | - Optimize the needle wash program with a strong, solubilizing solvent.[8]- Use biocompatible PEEK tubing and fittings.- Use high-quality, clean vials and septa. |
Experimental Protocol: A Validated Approach to Sergliflozin A Analysis
This section outlines a detailed, step-by-step methodology for the HPLC analysis of Sergliflozin A. This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by regulatory guidelines.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 228 nm |
| Run Time | 15 minutes |
Reagent and Sample Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Sergliflozin A reference standard and dissolve in 10 mL of DMSO.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (at initial gradient conditions) to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Prepare the sample by dissolving the formulation in a suitable solvent and diluting it with the mobile phase to fall within the calibration range.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of a mid-range working standard (e.g., 20 µg/mL). The system is deemed suitable for use if the following criteria are met:
-
Repeatability of Retention Time: Relative Standard Deviation (RSD) ≤ 1.0%
-
Peak Asymmetry (Tailing Factor): Between 0.8 and 1.5
-
Theoretical Plates (Column Efficiency): ≥ 2000
-
Repeatability of Peak Area: RSD ≤ 2.0%
These criteria are in line with the recommendations of the ICH Q2(R2) guidelines.
Visualizing the Troubleshooting Workflow
To aid in the logical process of troubleshooting, the following diagram illustrates a typical workflow from problem identification to resolution.
Caption: A logical workflow for troubleshooting HPLC issues.
Conclusion
This technical support guide provides a comprehensive resource for troubleshooting the HPLC analysis of Sergliflozin A. By understanding the fundamental principles of chromatography and following a systematic approach to problem-solving, researchers can ensure the generation of high-quality, reliable data. For further assistance, always refer to your instrument's manual and the latest regulatory guidelines.
References
- SCION Instruments. HPLC Troubleshooting Guide. Accessed January 16, 2026.
- United States Pharmacopeia.
- Chrom Tech, Inc. What Causes Peak Tailing in HPLC? October 28, 2025.
- Cayman Chemical. Sergliflozin A (CAS Number: 360775-96-8). Accessed January 16, 2026.
- Patel, A., et al. RP-HPLC Based Analytical Method Development and Validation of Sotagliflozin in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology.
- Chromatography Today. What are the Common Peak Problems in HPLC. Accessed January 16, 2026.
- GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Accessed January 16, 2026.
- HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. HPLC PEAK Fronting and Tailing, Common Reasons For It. October 19, 2019.
- Mastelf. How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. February 14, 2025.
- Agilent. Understanding the Latest Revisions to USP <621>. Accessed January 16, 2026.
- Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC. Accessed January 16, 2026.
- DSDP Analytics.
- Benchchem.
- Munde, M. K., et al. A Comprehensive Review on Analytical Method Development and Validation for SGLT-2 Inhibitors by HPLC in Its API and Dosage Form. Research Journal of Pharmacy and Technology.
- Katsuno, K., et al. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. Journal of Pharmacology and Experimental Therapeutics, 320(1), 323-330.
- Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Accessed January 16, 2026.
- Lab Manager. Minimizing HPLC Carryover. October 11, 2018.
- United States Pharmacopeia.
- Phenomenex. How to Reduce Peak Tailing in HPLC? June 9, 2025.
- Agilent. Eliminating Baseline Problems. Accessed January 16, 2026.
- LCGC International. Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? August 1, 2022.
- YouTube. What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. October 16, 2025.
- Axion Labs. Front Tailing HPLC & GC Peaks. Accessed January 16, 2026.
- Waters Help Center. Carryover. November 21, 2025.
- Munde, M. K., et al. A Comprehensive Review on Analytical Method Development and Validation for SGLT-2 Inhibitors by HPLC in Its API and Dosage Form. Research Journal of Pharmacy and Technology.
- de Cássia Garcia, V., et al. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers.
- World Journal of Pharmacy and Technology.
- Kumar, A. S., et al. HPLC Method Development and Validation for Simultaneous Estimation of Dapagliflozin and Linagliptin in Bulk Drug and Pharmaceutical Formulation. Current Trends in Biotechnology and Pharmacy.
- Letter, W. Sample Carry-Over (Carryover) Contamination in HPLC & LC-MS Systems.
- Pharmaguideline.
- Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- AMSbiopharma.
- Cayman Chemical. Sergliflozin A (CAS Number: 360775-96-8). Accessed January 16, 2026.
- YouTube. Understanding ICH Q2(R2)
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). November 30, 2023.
- Giaginis, C., et al. Standardized Chromatographic and Computational Approaches for Lipophilicity Analysis of Five Gliflozin Antidiabetic Drugs in Relation to Their Biological Activity. Molecules.
- Der Pharma Chemica. A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin.
- Kedar, P. B., & Gaware, V. M. Overview of the Analytical Method Development for Ertugliflozin Using UV and HPLC Techniques. Asian Journal of Pharmaceutical Research and Development.
- World Journal of Pharmaceutical Sciences.
- Journal of Chemical Health Risks.
- International Journal of Pharmaceutical Sciences and Research. Analytical Method Development and Validation for the Ipragliflozine and Saxagliptin by using RP-HPLC in Pharmaceutical Dosage.
- Research Journal of Pharmacy and Technology.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rjptonline.org [rjptonline.org]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrti.org [ijrti.org]
- 8. ajprd.com [ajprd.com]
- 9. researchgate.net [researchgate.net]
- 10. ijrti.org [ijrti.org]
- 11. ijirt.org [ijirt.org]
- 12. jchr.org [jchr.org]
Technical Support Center: Sergliflozin A and Hypoglycemia in Experimental Models
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers investigating Sergliflozin A, a selective SGLT2 inhibitor. It addresses the potential for observing hypoglycemia in various experimental models, offering troubleshooting advice and detailed protocols to ensure data integrity and accurate interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Sergliflozin A and why is it generally considered to have a low risk of causing hypoglycemia?
A1: Sergliflozin A is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the S1 segment of the proximal renal tubules and is responsible for reabsorbing approximately 90% of the glucose filtered by the kidneys.[3] By inhibiting SGLT2, Sergliflozin A reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (glucosuria) and consequently, a lowering of blood glucose levels.[1][2][4][5][6]
The key to its low hypoglycemic risk lies in its insulin-independent mechanism.[4][7] The action of Sergliflozin A is proportional to the plasma glucose concentration; as blood glucose levels fall towards the normal range, the amount of glucose filtered and subsequently excreted decreases.[8] This creates a self-limiting effect that prevents the excessive glucose lowering that can lead to hypoglycemia.[9] Studies in normal rats have shown that Sergliflozin A did not affect plasma glucose levels, unlike sulfonylureas (e.g., gliclazide) which stimulate insulin secretion regardless of the glucose level.[1]
Q2: Under what specific experimental conditions might I observe hypoglycemia with Sergliflozin A?
A2: While Sergliflozin A monotherapy carries a low intrinsic risk of hypoglycemia, certain experimental contexts can increase this risk.[10] Researchers should be vigilant for hypoglycemia under the following conditions:
-
Combination Therapies: The most significant risk arises when Sergliflozin A is co-administered with insulin or insulin secretagogues, such as sulfonylureas.[11][12] These agents actively lower blood glucose through insulin-dependent pathways, and the additive effect of Sergliflozin A's glucosuria can lead to a drop below normal levels.[12] Meta-analyses of clinical trials have consistently shown that adding an SGLT2 inhibitor to a sulfonylurea regimen significantly increases the risk of hypoglycemia.[12]
-
Specific Animal Models: The choice of animal model is critical. For instance, models with compromised counter-regulatory responses to hypoglycemia (e.g., certain genetic knockout models or those with induced autonomic failure) may be more susceptible.[13]
-
Fasting and Caloric Restriction: Prolonged fasting or severe caloric restriction in animal models prior to or during treatment with Sergliflozin A can deplete glycogen stores. This limits the liver's ability to produce glucose (gluconeogenesis), potentially increasing the risk of hypoglycemia when glucosuria is induced.
-
Renal Impairment Models: The efficacy and safety profile of SGLT2 inhibitors can be altered in models of severe renal impairment. While the glucose-lowering effect may be blunted, the overall metabolic impact could be complex and should be monitored closely.
Q3: We observed unexpected hypoglycemia in our diabetic rat model treated with Sergliflozin A. What are the immediate troubleshooting steps?
A3: An unexpected hypoglycemic event requires a systematic investigation to pinpoint the cause. Follow this troubleshooting workflow:
-
Confirm the Finding: Immediately re-measure blood glucose using a calibrated glucometer or a validated laboratory method to rule out measurement error.
-
Review Dosing and Administration: Double-check all calculations for the Sergliflozin A dose. Verify the concentration of the dosing solution and ensure the correct volume was administered. Rule out any potential for accidental overdose.
-
Examine Concomitant Medications: Confirm that no other glucose-lowering agents (e.g., insulin, sulfonylureas) were inadvertently administered to the treatment group.[11][12]
-
Assess Animal Health Status: Evaluate the animals for any signs of distress, illness, or infection, as these can independently affect glucose homeostasis. Sepsis, for example, can sometimes lead to hypoglycemia.
-
Check Environmental and Husbandry Records: Review feeding schedules and food consumption data. Ensure the animals had ad libitum access to food and water as per the protocol. Check for any recent changes in environment or handling that could have induced stress.[14]
-
Evaluate the Model: Re-assess the characteristics of your animal model. Was the severity of diabetes as expected? In some streptozotocin (STZ)-induced models, for example, the degree of beta-cell destruction can vary, influencing the baseline glycemic state and response to treatment.[15]
Visualized Guides and Workflows
Mechanism of Sergliflozin A Action
This diagram illustrates the primary mechanism by which Sergliflozin A induces glucosuria.
Caption: Sergliflozin A inhibits SGLT2, blocking glucose reabsorption.
Troubleshooting Workflow for Unexpected Hypoglycemia
Use this decision tree to systematically investigate hypoglycemic events in your experimental models.
Sources
- 1. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Sodium-glucose Cotransporter-2 Inhibitors in Combination with Other Glucose-lowering Agents for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. academic.oup.com [academic.oup.com]
- 10. patientcareonline.com [patientcareonline.com]
- 11. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Adding Sodium–Glucose Co-Transporter 2 Inhibitors to Sulfonylureas and Risk of Hypoglycemia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 13. Defective counterregulation and hypoglycemia unawareness in diabetes: Mechanisms and emerging treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Severe Hypoglycemia in a Juvenile Diabetic Rat Model: Presence and Severity of Seizures Are Associated with Mortality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Electrolyte Imbalance During Sergliflozin A Treatment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Sergliflozin A is an active metabolite of Sergliflozin etabonate, an investigational SGLT2 inhibitor whose development was discontinued after Phase II clinical trials.[1] As such, extensive clinical data, particularly regarding its specific effects on human electrolytes, is not publicly available. The following guidance is based on the established class effects of other Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. It is imperative to monitor subjects closely and interpret these recommendations within the context of your specific experimental design.
Introduction: The Senior Application Scientist's Perspective
Welcome to the technical support guide for managing electrolyte homeostasis in research settings utilizing Sergliflozin A. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them. Understanding the "why" is critical for troubleshooting unexpected results and ensuring the integrity of your data.
SGLT2 inhibitors, including Sergliflozin A, fundamentally alter renal glucose and sodium handling.[2] This primary mechanism initiates a cascade of physiological responses that can influence electrolyte balance.[3] While generally considered safe, these compounds can induce subtle to significant shifts in potassium, magnesium, phosphate, and, to a lesser extent, sodium and calcium.[4][5] This guide is structured to anticipate and address the common questions and challenges you may encounter, ensuring your experiments are both safe and yield robust, interpretable results.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism by which Sergliflozin A is expected to affect electrolytes?
A1: Sergliflozin A, as an SGLT2 inhibitor, blocks the reabsorption of glucose and sodium in the proximal tubules of the kidneys.[1] This leads to glycosuria (excretion of glucose in urine) and natriuresis (excretion of sodium in urine), which in turn causes osmotic diuresis (increased urination due to excess solutes in the tubules).[3] This alteration in renal tubular flow and hormonal responses, such as changes in aldosterone and glucagon, is the primary driver of potential electrolyte imbalances.[5]
Potassium
Q2: Should I expect hyperkalemia or hypokalemia with Sergliflozin A treatment?
A2: The effect on potassium is complex, but clinical data from other SGLT2 inhibitors suggest a tendency towards a slight increase in serum potassium, or no significant change.[4][6] However, some studies have shown that SGLT2 inhibitors can actually reduce the risk of severe hyperkalemia, especially in patients with chronic kidney disease or those taking medications that raise potassium levels.[7][8][9] Hypokalemia is not a commonly reported side effect.[7]
Q3: What is the mechanistic basis for potential hyperkalemia?
A3: There are a few contributing factors. The osmotic diuresis can lead to a slight volume depletion, which may trigger the renin-angiotensin-aldosterone system (RAAS). However, the increased sodium delivery to the macula densa often counteracts this, leading to complex effects on aldosterone.[3] Additionally, SGLT2 inhibitors can lead to a decrease in insulin and an increase in glucagon levels, which can promote the movement of potassium from inside the cells to the extracellular fluid, thereby increasing serum potassium levels.[5]
Magnesium
Q4: What is the expected effect of Sergliflozin A on serum magnesium levels?
A4: SGLT2 inhibitors as a class have been consistently shown to cause a modest increase in serum magnesium levels.[4][10][11] This is considered a class effect and has been observed with canagliflozin, dapagliflozin, and empagliflozin.[12] In some cases, SGLT2 inhibitors have been used to manage refractory hypomagnesemia.[13]
Q5: Why do SGLT2 inhibitors increase serum magnesium?
A5: The exact mechanisms are still being elucidated, but several theories exist. One is that increased glucagon levels associated with SGLT2 inhibition may enhance magnesium reabsorption in the distal renal tubules.[14] Another proposed mechanism involves the improvement of insulin resistance, which may restore the function of TRPM6 channels responsible for magnesium transport.[14]
Sodium
Q6: Given that Sergliflozin A promotes natriuresis, should I be concerned about hyponatremia?
A6: While SGLT2 inhibitors do increase sodium excretion, clinically significant hyponatremia is not a common finding.[3] The osmotic diuresis often leads to a greater excretion of free water than sodium, which can sometimes lead to a slight increase in serum sodium concentration.[15] However, rare cases of hyponatremia have been reported, particularly in the context of euglycemic ketoacidosis or other confounding factors.[16]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high serum potassium (>5.5 mEq/L) | - Baseline renal impairment in the experimental model.- Concomitant administration of other drugs that increase potassium (e.g., ACE inhibitors, ARBs, potassium-sparing diuretics).- Dehydration leading to acute kidney injury. | 1. Confirm the result with a repeat measurement.2. Assess renal function (e.g., serum creatinine, BUN).3. Review all co-administered medications.4. Ensure adequate hydration of the subject.5. Consider reducing the dose of Sergliflozin A or the interacting agent, if applicable. |
| Unexpectedly low serum magnesium (<1.8 mg/dL) | - This is atypical for SGLT2 inhibitors.- Potential underlying condition in the experimental model causing magnesium wasting.- Concomitant administration of drugs that cause hypomagnesemia (e.g., diuretics, proton pump inhibitors). | 1. Verify the measurement.2. Assess baseline magnesium levels prior to treatment.3. Review for other potential causes of magnesium loss.4. If persistent and severe, consider magnesium supplementation and re-evaluate the use of Sergliflozin A in this model. |
| Significant decrease in serum sodium (<135 mEq/L) | - Rare, but possible.- Could be a sign of developing euglycemic diabetic ketoacidosis (in diabetic models).- Excessive free water intake in response to thirst. | 1. Immediately assess for signs of ketoacidosis (e.g., serum ketones, anion gap).2. Evaluate volume status and hydration.3. Temporarily withhold Sergliflozin A and monitor sodium levels closely.4. If ketoacidosis is present, initiate appropriate treatment protocols. |
| Elevated serum phosphate and PTH, decreased 1,25-dihydroxyvitamin D | - Known effect of some SGLT2 inhibitors.[5] | 1. This is a recognized physiological response and may not require immediate intervention unless levels are extreme.2. Monitor these parameters, especially in long-term studies, due to potential implications for bone metabolism.[3] |
Experimental Protocols
Protocol 1: Baseline and Routine Electrolyte Monitoring
This protocol is designed to establish a baseline and monitor for any changes in electrolyte levels throughout the course of a study involving Sergliflozin A.
Materials:
-
Blood collection supplies (e.g., tubes with appropriate anticoagulant/clot activator)
-
Centrifuge
-
Serum/plasma separator tubes
-
Access to a certified laboratory for electrolyte analysis
Procedure:
-
Baseline Measurement: Prior to the first dose of Sergliflozin A, collect a blood sample from each subject to establish baseline levels for:
-
Sodium (Na+)
-
Potassium (K+)
-
Chloride (Cl-)
-
Bicarbonate (HCO3-)
-
Blood Urea Nitrogen (BUN)
-
Creatinine (Cr)
-
Magnesium (Mg2+)
-
Phosphate (PO4^3-)
-
Calcium (Ca2+)
-
-
Initial Monitoring: For the first two weeks of treatment, collect blood samples for the full electrolyte panel at least twice a week to detect any acute changes.
-
Chronic Monitoring: After the initial two-week period, samples can be collected weekly or bi-weekly for the duration of the study, depending on the stability of the electrolyte levels and the specific research question.
-
Sample Processing:
-
Follow standard procedures for blood collection and processing to obtain serum or plasma.
-
Ensure samples are analyzed promptly or stored under appropriate conditions to prevent artifactual changes in electrolyte concentrations.
-
-
Data Analysis: Compare post-treatment electrolyte levels to the baseline for each subject. Statistically analyze the data to determine the significance of any observed changes.
Visualizations
Mechanism of SGLT2 Inhibition on Renal Electrolyte Handling
Caption: Workflow for electrolyte imbalance management.
References
-
Cianciolo, G., De Pascalis, A., Gasperoni, L., Tondolo, F., Zappulo, F., Capelli, I., & La Manna, G. (2020). The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i. Molecules, 25(12), 2757. Available at: [Link]
-
Filippatos, T. D., Tsimihodimos, V., Liamis, G., & Elisaf, M. S. (2018). SGLT2 inhibitors-induced electrolyte abnormalities: An analysis of the associated mechanisms. Diabetes & Metabolic Syndrome: Clinical Research & Reviews, 12(1), 59-63. Available at: [Link]
-
Palmer, B. F., & Clegg, D. J. (2019). Mineral and Electrolyte Disorders With SGLT2i Therapy. JBMR Plus, 3(11), e10235. Available at: [Link]
-
Liamis, G., Filippatos, T. D., & Elisaf, M. S. (2017). SGLT2 inhibitors-induced electrolyte abnormalities: an analysis of the associated mechanisms. Diabetes & Metabolic Syndrome: Clinical Research & Reviews, 12(1), 59-63. Available at: [Link]
-
Can SGLT2 inhibitors cause hyperkalemia? (2025, April 7). A.I. Generated. Available at: [Link]
-
Spertus, J. A., & Vaduganathan, M. (2019). Sodium–Glucose Cotransporter 2 Inhibitors: A Case Study in Translational Research. Diabetes Care, 42(8), 1399-1409. Available at: [Link]
-
Tang, H., Zhang, X., Zhang, J., Li, Y., Yin, C., & Xie, Y. (2022). Comparative Effects of Sodium-Glucose Cotransporter 2 Inhibitors on Serum Electrolyte Levels in Patients with Type 2 Diabetes: A Pairwise and Network Meta-Analysis of Randomized Controlled Trials. Kidney360, 3(3), 477-487. Available at: [Link]
-
Neuen, B. L., Oshima, M., Perkovic, V., Heerspink, H. J. L., Jardine, M. J., Wanner, C., ... & Pollock, C. (2022). Sodium-Glucose Cotransporter 2 Inhibitors and Risk of Hyperkalemia in People With Type 2 Diabetes: A Meta-Analysis of Individual Participant Data From Randomized, Controlled Trials. Circulation, 145(15), 1129-1142. Available at: [Link]
-
SGLT2 Inhibitors & Risk of Hyperkalemia in Patients With Type 2 Diabetes. (2022, May 19). PhysiciansWeekly.com. Available at: [Link]
-
Effects of SGLT2 Inhibitor on Neurohormonal Activity and Electrolyte Management in an Elderly Patient with Type 2 Diabetes Mellitus and Acute Heart Failure: A Case Report. (2020). Meddocs Publishers. Available at: [Link]
-
Sergliflozin Etabonate. Patsnap Synapse. Available at: [Link]
-
Li, X., Wu, S., He, X., Xu, D., Wang, Y., & Yang, X. (2023). A profile of SGLT-2 inhibitors in hyponatremia: The evidence to date. European Journal of Pharmaceutical Sciences, 184, 106415. Available at: [Link]
-
Heart Failure Fact or Fiction: Hyperkalemia and SGLT2i. (2022, December 19). American College of Cardiology. Available at: [Link]
-
Faillie, J. L. (2017). Pharmacological aspects of the safety of gliflozins. Pharmacological Research, 119, 1-12. Available at: [Link]
-
Palmer, B. F., & Clegg, D. J. (2019). Mineral and Electrolyte Disorders With SGLT2i Therapy. JBMR Plus, 3(11), e10235. Available at: [Link]
-
SGLT-2 Inhibitors Associated with Reduced Hyperkalemia in Patients With Heart Failure. (2024, April 15). A.I. Generated. Available at: [Link]
-
Winzeler, B., Jean-Richard-dit-Bressel, P., van der Lubbe, N., Vogt, B., Fenske, W., Refardt, J., ... & Christ-Crain, M. (2023). Prevalence of Admission Hyponatremia in Patients With Diabetes Treated With and Without an SGLT2 inhibitor. The Journal of Clinical Endocrinology & Metabolism, 108(4), 923-931. Available at: [Link]
-
Winzeler, B., Jean-Richard-dit-Bressel, P., van der Lubbe, N., Vogt, B., Fenske, W., Refardt, J., ... & Christ-Crain, M. (2023). Prevalence of admission hyponatremia in diabetic patients treated with and without an SGLT2-inhibitor. Journal of the Endocrine Society, 7(4), bvad011. Available at: [Link]
-
Di Mauro, G., Cerasuolo, G., Scavone, C., Sullo, M. G., Paparo, L., Mascolo, A., ... & Capuano, A. (2022). Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary. Frontiers in Cardiovascular Medicine, 9, 982210. Available at: [Link]
-
SERGLIFLOZIN ETABONATE. United States Adopted Names Council. Available at: [Link]
-
Katsuno, K., Fujimori, Y., Takemura, Y., Hiratochi, M., Itoh, F., Komatsu, Y., ... & Isaji, M. (2007). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. Journal of Pharmacology and Experimental Therapeutics, 320(1), 323-330. Available at: [Link]
-
Yavin, Y., Mansfield, T. A., Ptaszynska, A., Johnsson, K., Parikh, S., & Johnsson, E. (2016). Changes in serum potassium in people with type 2 diabetes taking sodium-glucose co-transporter-2 inhibitors. Diabetes Therapy, 7(1), 125-137. Available at: [Link]
-
Di Mauro, G., Cerasuolo, G., Scavone, C., Sullo, M. G., Paparo, L., Mascolo, A., ... & Capuano, A. (2022). Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary. Frontiers in Cardiovascular Medicine, 9, 982210. Available at: [Link]
-
SGLT2 inhibitor. Wikipedia. Available at: [Link]
-
Sergliflozin etabonate. Wikipedia. Available at: [Link]
-
Tang, H., Zhang, X., Zhang, J., Li, Y., Yin, C., & Xie, Y. (2016). Elevated serum magnesium associated with SGLT2 inhibitor use in type 2 diabetes patients: a meta-analysis of randomised controlled trials. Diabetologia, 59(12), 2546-2551. Available at: [Link]
-
Katsuno, K., Fujimori, Y., Akahoshi, M., Takemura, Y., Hiratochi, M., Itoh, F., ... & Isaji, M. (2009). Long-term treatment with sergliflozin etabonate improves disturbed glucose metabolism in KK-A(y) mice. European Journal of Pharmacology, 618(1-3), 105-110. Available at: [Link]
-
The Effect of SGLT-2 Inhibitors on Serum Potassium and Serum Sodium Levels in Diabetic Patients taking SGLT-2 Inhibitors, Reporting in A Tertiary Care Hospital, Rawalpindi. (2025, February 28). A.I. Generated. Available at: [Link]
-
SGLT-2 Inhibitors to Treat Hyponatremia Associated with SIADH: A Novel Indication? (2023). ResearchGate. Available at: [Link]
-
Tang, H., Zhang, X., Zhang, J., Li, Y., Yin, C., & Xie, Y. (2016). Elevated serum magnesium associated with SGLT2 inhibitor use in type 2 diabetes patients: a meta-analysis of randomised controlled trials. Diabetologia, 59(12), 2546-2551. Available at: [Link]
-
Basile, G., Salvo, C., Meringolo, M., & Provenzano, A. (2024). Impact of SGLT2 Inhibitors on Magnesium in Kidney Transplant Patients with and Without Diabetes. Journal of Clinical Medicine, 13(6), 1735. Available at: [Link]
-
Ray, E. C., & Boyd-Kranis, R. (2021). SGLT2 Inhibitors in Management of Severe Hypomagnesemia in Patients Without Diabetes: A Report of 4 Cases. Kidney Medicine, 3(4), 678-682. Available at: [Link]
-
Basile, G., Salvo, C., Meringolo, M., & Provenzano, A. (2024). Impact of SGLT2 Inhibitors on Magnesium in Kidney Transplant Patients with and Without Diabetes. Journal of Clinical Medicine, 13(6), 1735. Available at: [Link]
-
Pokhrel, B., & Aeddula, N. R. (2018). Canagliflozin-associated severe hyponatremia: a rare and potentially adverse effect?. Endocrinology, Diabetes & Metabolism Case Reports, 2018. Available at: [Link]
- Novel sglt2 inhibitor dosage forms. (2010). Google Patents.
Sources
- 1. Sergliflozin etabonate - Wikipedia [en.wikipedia.org]
- 2. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mineral and Electrolyte Disorders With SGLT2i Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGLT2 inhibitors-induced electrolyte abnormalities: An analysis of the associated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Changes in serum potassium in people with type 2 diabetes taking sodium-glucose co-transporter-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium-Glucose Cotransporter 2 Inhibitors and Risk of Hyperkalemia in People With Type 2 Diabetes: A Meta-Analysis of Individual Participant Data From Randomized, Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Heart Failure Fact or Fiction: Hyperkalemia and SGLT2i - American College of Cardiology [acc.org]
- 10. Elevated serum magnesium associated with SGLT2 inhibitor use in type 2 diabetes patients: a meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Effects of Sodium-Glucose Cotransporter 2 Inhibitors on Serum Electrolyte Levels in Patients with Type 2 Diabetes: A Pairwise and Network Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SGLT2 Inhibitors in Management of Severe Hypomagnesemia in Patients Without Diabetes: A Report of 4 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of SGLT2 Inhibitor on Neurohormonal Activity and Electrolyte Management in an Elderly Patient with Type 2 Diabetes Mellitus and Acute Heart Failure: A Case Report [meddocsonline.org]
- 16. Canagliflozin-associated severe hyponatremia: a rare and potentially adverse effect? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SGLT2 Inhibitors: Sergliflozin A vs. Dapagliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus, offering a unique insulin-independent mechanism of action. Beyond glycemic control, this class of drugs has demonstrated significant cardiovascular and renal protective benefits. This guide provides a detailed comparative analysis of two SGLT2 inhibitors: Sergliflozin A, an investigational agent whose development was discontinued after Phase II clinical trials, and Dapagliflozin, a widely approved and clinically established therapeutic.
This document delves into the preclinical and early clinical data of both compounds, offering insights into their respective potencies, selectivities, and pharmacokinetic profiles. By presenting available experimental data and detailed protocols, this guide aims to provide a valuable resource for researchers and drug development professionals in the field of metabolic diseases.
Mechanism of Action: Targeting Renal Glucose Reabsorption
The primary mechanism of action for both Sergliflozin A and Dapagliflozin is the inhibition of SGLT2, a protein predominantly expressed in the proximal renal tubules. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. By selectively blocking SGLT2, these inhibitors prevent glucose reuptake, leading to increased urinary glucose excretion (glucosuria) and consequently, a lowering of blood glucose levels.[1] This action is independent of insulin secretion or sensitivity, which distinguishes SGLT2 inhibitors from many other classes of antidiabetic drugs.[1]
Figure 1: Mechanism of SGLT2 Inhibition in the Proximal Renal Tubule.
Chemical Structures
Sergliflozin A is the active metabolite of the prodrug Sergliflozin etabonate. Dapagliflozin is administered in its active form. Their chemical structures are presented below.
Sergliflozin A
Chemical Name: 2-[(4-methoxyphenyl)methyl]phenyl β-D-glucopyranoside
Dapagliflozin
Chemical Name: (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol.[2]
In Vitro Profile: A Comparison of Potency and Selectivity
The efficacy and safety of SGLT2 inhibitors are critically dependent on their potency and selectivity for SGLT2 over the closely related SGLT1 transporter. SGLT1 is primarily responsible for glucose absorption in the small intestine, and its inhibition can lead to gastrointestinal side effects. High selectivity for SGLT2 is therefore a desirable characteristic for this class of drugs.
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Sergliflozin A and Dapagliflozin against human SGLT1 and SGLT2.
| Compound | hSGLT1 IC50 (nM) | hSGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Sergliflozin A | ~708 | ~2.39 | ~296-fold |
| Dapagliflozin | ~1400 | ~1.1 | ~1273-fold |
Data compiled from multiple sources.
From the available in vitro data, both Sergliflozin A and Dapagliflozin are potent inhibitors of human SGLT2. However, Dapagliflozin exhibits a significantly higher selectivity for SGLT2 over SGLT1 compared to Sergliflozin A. This enhanced selectivity of Dapagliflozin may contribute to a more favorable gastrointestinal side effect profile.
Preclinical In Vivo Efficacy
The therapeutic potential of SGLT2 inhibitors is evaluated in various animal models of diabetes that mimic the human disease state. Commonly used models include streptozotocin (STZ)-induced diabetic rats, which model insulin-deficient diabetes, and Zucker diabetic fatty (ZDF) rats, which represent a model of insulin-resistant type 2 diabetes.
Sergliflozin Etabonate: Preclinical studies demonstrated that oral administration of Sergliflozin etabonate resulted in a dose-dependent increase in urinary glucose excretion in normal and diabetic rats.[3] In STZ-induced diabetic rats, Sergliflozin etabonate effectively lowered blood glucose levels, with the magnitude of the effect correlating with the severity of hyperglycemia.[3] Chronic treatment in ZDF rats led to reductions in glycated hemoglobin (HbA1c) and fasting plasma glucose, and improved glucose tolerance.[3] Notably, these effects were achieved without significant changes in body weight or food intake.[3]
Dapagliflozin: The in vivo efficacy of Dapagliflozin is well-documented. In normal and diabetic rats, single oral doses of Dapagliflozin induced robust renal glucose excretion and improved glucose tolerance.[4] In ZDF rats, once-daily treatment with Dapagliflozin for two weeks significantly lowered both fasting and postprandial glucose levels.[4] Furthermore, hyperinsulinemic-euglycemic clamp studies in these animals revealed that chronic Dapagliflozin treatment improved glucose utilization and reduced hepatic glucose production.[4]
Pharmacokinetic Profiles in Humans
The pharmacokinetic properties of a drug are critical determinants of its dosing regimen and overall clinical utility. The following table compares the available human pharmacokinetic parameters for Sergliflozin A (following oral administration of its prodrug, Sergliflozin etabonate) and Dapagliflozin.
| Parameter | Sergliflozin A | Dapagliflozin |
| Time to Peak Concentration (Tmax) | ~0.5 - 0.75 hours | ~1 - 2 hours |
| Plasma Elimination Half-life (t1/2) | ~0.5 - 1 hour | ~12.9 hours |
| Oral Bioavailability | Not reported for Sergliflozin A | ~78% |
Data from single-dose studies in healthy volunteers and patients with type 2 diabetes.[5]
A key differentiating factor between the two molecules is their plasma elimination half-life. Sergliflozin A has a very short half-life of approximately 0.5 to 1 hour, which would likely necessitate frequent dosing to maintain therapeutic efficacy.[5] In contrast, Dapagliflozin possesses a much longer half-life of around 12.9 hours, making it suitable for once-daily administration. This difference in pharmacokinetic profile may have been a significant factor in the divergent developmental paths of these two compounds.
Clinical Development and Outcomes
Sergliflozin Etabonate: A Phase I clinical trial evaluated single oral doses of Sergliflozin etabonate (ranging from 5 to 500 mg) in healthy volunteers and patients with type 2 diabetes. The prodrug was rapidly converted to the active moiety, Sergliflozin A.[5] The study demonstrated a dose-related increase in urinary glucose excretion under both fasting and glucose-loaded conditions.[5] Single doses were well-tolerated with no clinically significant adverse findings.[5] However, the development of Sergliflozin etabonate was discontinued after the completion of Phase II trials.[1] The specific results of these Phase II studies and the reasons for the discontinuation have not been made publicly available.
Dapagliflozin: Dapagliflozin has undergone extensive clinical development, successfully progressing through Phase III trials and gaining regulatory approval in numerous countries for the treatment of type 2 diabetes. Its clinical program has not only established its efficacy in glycemic control but has also demonstrated significant benefits in reducing the risk of cardiovascular death and hospitalization for heart failure, as well as slowing the progression of chronic kidney disease.
Experimental Protocols
For researchers aiming to conduct comparative studies of SGLT2 inhibitors, the following standardized protocols provide a framework for in vitro and in vivo evaluation.
In Vitro SGLT2 Inhibition Assay
This protocol describes a cell-based assay to determine the potency of a test compound in inhibiting human SGLT2.
Figure 2: Workflow for In Vitro SGLT2 Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain HEK293 cells stably expressing human SGLT2 in appropriate culture medium supplemented with a selection antibiotic (e.g., G418).
-
Seed the cells into 96-well microplates at a suitable density and allow them to adhere and grow for 24 hours.
-
-
Assay Preparation:
-
Prepare a series of dilutions of the test compounds (Sergliflozin A, Dapagliflozin) and a reference inhibitor (e.g., phlorizin) in a suitable assay buffer.
-
Prepare a working solution of the glucose analog substrate (e.g., ¹⁴C-α-methyl-D-glucopyranoside [¹⁴C-AMG] or 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose [2-NBDG]).
-
-
Inhibition Assay:
-
Aspirate the culture medium from the cells and wash the cell monolayer with a pre-warmed, sodium-containing buffer.
-
Add the diluted test compounds or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the glucose uptake by adding the substrate solution to all wells.
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Termination and Quantification:
-
Terminate the uptake by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold, sodium-free buffer.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to a scintillation vial (for ¹⁴C-AMG) or a black microplate (for 2-NBDG).
-
Quantify the radioactivity using a liquid scintillation counter or the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Efficacy Study in STZ-Induced Diabetic Rats
This protocol outlines a typical study design to evaluate the antihyperglycemic effect of an SGLT2 inhibitor in a rat model of type 1 diabetes.
Figure 3: Timeline for an In Vivo Efficacy Study in STZ-Induced Diabetic Rats.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
House male Sprague-Dawley or Wistar rats in a controlled environment for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of streptozotocin (STZ) in cold citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg).
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 3-7 days post-STZ injection from tail vein blood samples using a glucometer.
-
Select rats with stable hyperglycemia (e.g., blood glucose > 250 mg/dL) for the study.
-
-
Treatment:
-
Randomize the diabetic rats into different treatment groups: Vehicle control, Sergliflozin etabonate (various doses), and Dapagliflozin (as a positive control).
-
Administer the compounds or vehicle orally once daily for a specified period (e.g., 14-28 days).
-
-
Monitoring and Endpoints:
-
Measure blood glucose levels and body weight regularly throughout the study.
-
At the end of the treatment period, collect blood samples for the measurement of HbA1c.
-
Urine can be collected over a 24-hour period to measure urinary glucose excretion.
-
-
Data Analysis:
-
Compare the changes in blood glucose, HbA1c, and other parameters between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Discussion and Conclusion
This comparative guide highlights the key characteristics of Sergliflozin A and Dapagliflozin, two SGLT2 inhibitors with distinct developmental trajectories. Based on the available preclinical and early clinical data, both compounds are potent inhibitors of SGLT2. However, Dapagliflozin demonstrates superior selectivity for SGLT2 over SGLT1 and possesses a more favorable pharmacokinetic profile for once-daily dosing due to its longer plasma half-life.
The discontinuation of Sergliflozin etabonate's development after Phase II trials, while the specific reasons remain undisclosed, may have been influenced by its short half-life, which could have presented challenges for maintaining consistent therapeutic effects with a convenient dosing regimen. In a competitive landscape with other SGLT2 inhibitors like Dapagliflozin and Empagliflozin demonstrating favorable pharmacokinetic and pharmacodynamic properties, the clinical viability of Sergliflozin may have been limited.
For researchers in the field, the story of Sergliflozin A serves as a valuable case study in drug development, emphasizing the importance of not only potency and selectivity but also a robust pharmacokinetic profile for clinical success. Dapagliflozin, on the other hand, stands as a benchmark for a successful SGLT2 inhibitor, with its well-characterized profile and proven clinical benefits. The experimental protocols provided herein offer a foundation for the continued exploration and development of novel SGLT2 inhibitors with potentially improved therapeutic profiles.
References
-
Hussey, E. K., Clark, R. V., Amin, D. M., Kipnes, M. S., O'Connor-Semmes, R. L., O'Driscoll, E. C., ... & Nunez, D. J. R. (2010). Single‐dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus. The Journal of Clinical Pharmacology, 50(6), 636-645. [Link]
-
Wikipedia. SGLT2 inhibitor. [Link]
-
Fujimori, Y., Katsuno, K., Ojima, K., Nakashima, I., Nakano, S., Ishikawa-Takemura, Y., ... & Isaji, M. (2009). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. European journal of pharmacology, 609(1-3), 148-154. [Link]
-
ResearchGate. Chemical structure of dapagliflozin (DAPA). [Link]
-
Han, S., Hagan, D. L., Taylor, J. R., Xin, L., Meng, W., Biller, S. A., ... & Washburn, W. N. (2008). Dapagliflozin, a selective SGLT2 inhibitor, improves glucose homeostasis in normal and diabetic rats. Diabetes, 57(6), 1723-1729. [Link]
Sources
- 1. Discontinuation rates, clinical effects and provocation factors of SGLT-2 inhibitor in the real world - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitor: Comparing Trial Data and Real-World Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Efficacy Analysis of SGLT2 Inhibitors: Sergliflozin A and Canagliflozin
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Renal Glucose Reabsorption
The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. These agents present a unique insulin-independent mechanism for glycemic control.[1][2] SGLT2, a high-capacity, low-affinity transporter, is predominantly expressed in the S1 segment of the proximal renal tubules and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[3][4] By inhibiting SGLT2, these drugs reduce the reabsorption of filtered glucose, lower the renal threshold for glucose, and thereby increase urinary glucose excretion (UGE), leading to a reduction in plasma glucose levels.[5][6] This guide provides a comparative overview of two such SGLT2 inhibitors: Sergliflozin A, an investigational compound, and canagliflozin, a widely prescribed therapeutic agent.
Mechanism of Action: A Shared Pathway
Both Sergliflozin A and canagliflozin exert their therapeutic effects by competitively and reversibly inhibiting the SGLT2 protein.[5][7] This inhibition occurs on the luminal side of the proximal convoluted tubule epithelial cells.[5] The reduction in renal glucose reabsorption leads to caloric loss through glucosuria, which contributes to weight reduction and a decrease in blood pressure via osmotic diuresis.[3][8] A key advantage of this mechanism is its independence from insulin secretion, making it effective across various stages of T2DM and reducing the risk of hypoglycemia.[1][3]
Caption: Mechanism of SGLT2 Inhibition in the Renal Proximal Tubule.
Compound Profiles: A Tale of Two Gliflozins
While both molecules target SGLT2, their developmental trajectories and available data differ significantly.
Canagliflozin: An Established Therapeutic
Canagliflozin, an oral C-glycosyl compound, was the first SGLT2 inhibitor to receive FDA approval in 2013 for the treatment of T2DM.[3][6] It is a potent and selective inhibitor of SGLT2.
-
In Vitro Potency: Canagliflozin demonstrates high potency for human SGLT2 (hSGLT2) with IC50 values reported to be around 2.2-4.4 nM.[9][10] Its selectivity for SGLT2 is significantly higher than for SGLT1, with some studies indicating an approximately 150-fold greater potency for SGLT2.[5]
-
Clinical Efficacy: Extensive clinical trials have demonstrated the efficacy of canagliflozin in improving glycemic control. As monotherapy, canagliflozin (100 mg and 300 mg) has been shown to significantly reduce HbA1c levels compared to placebo.[11] Beyond glycemic control, canagliflozin has shown benefits in reducing body weight and systolic blood pressure.[6][11] Large-scale cardiovascular outcome trials, such as the CANVAS Program and CREDENCE trial, have established its role in reducing the risk of major adverse cardiovascular events and renal complications in patients with T2DM.[6][12][13]
Sergliflozin A: An Investigational Compound
Sergliflozin A is the active metabolite of the prodrug Sergliflozin etabonate.[14] Its development, however, was discontinued after Phase II clinical trials.[4] Consequently, the available efficacy data is limited to preclinical and early-phase clinical studies.
-
In Vitro Potency: Sergliflozin A is also a potent inhibitor of human SGLT2, with a reported Ki of 2.39 nM.[14] It exhibits selectivity for SGLT2 over SGLT1, with a Ki of 708 nM for the human SGLT1 transporter.[14]
-
Preclinical Efficacy: In animal models, Sergliflozin has demonstrated antihyperglycemic effects. Studies in streptozotocin-induced diabetic rats and Zucker fatty rats showed that Sergliflozin etabonate increased urinary glucose excretion in a dose-dependent manner and improved glycemic control.[15] It was also shown to reduce levels of glycated hemoglobin and fasting plasma glucose in chronic treatment studies.[15] Notably, these effects were achieved without significantly affecting body weight or food intake in these models.[15]
Comparative Efficacy: A Data-Driven Juxtaposition
A direct head-to-head comparison of clinical efficacy is not feasible due to the discontinuation of Sergliflozin's development. However, a comparative summary of their characteristics can be made based on available data.
| Feature | Sergliflozin A | Canagliflozin |
| Development Status | Discontinued after Phase II trials[4] | FDA Approved and widely marketed[3] |
| Potency (hSGLT2) | Ki: 2.39 nM[14] | IC50: 2.2-4.4 nM[9][10] |
| Selectivity (SGLT2 vs SGLT1) | Selective (Ki for hSGLT1: 708 nM)[14] | Highly selective (~150-fold) |
| Glycemic Control | Demonstrated in animal models[15] | Proven in extensive Phase 3 and 4 clinical trials[11] |
| Cardiovascular Outcomes | Data not available | Demonstrated reduction in MACE and HHF[16] |
| Renal Outcomes | Data not available | Demonstrated reduction in progression of nephropathy[13][17] |
| Effect on Body Weight | No significant effect in animal models[15] | Consistent reduction in clinical trials[11] |
Experimental Protocols for Efficacy Evaluation
The assessment of SGLT2 inhibitor efficacy involves a combination of in vitro and in vivo models.
In Vitro SGLT Inhibitor Selectivity Assay
This assay is crucial for determining the potency (IC50) and selectivity of a compound for SGLT1 versus SGLT2.
Objective: To quantify the inhibition of SGLT1- and SGLT2-mediated glucose uptake by the test compound.
Methodology:
-
Cell Culture: Utilize cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells, that are stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[18] Culture cells to confluence in multi-well plates.
-
Assay Preparation: On the day of the assay, wash the cells with a sodium-containing buffer to remove culture medium.
-
Compound Incubation: Pre-incubate the cells with a range of concentrations of the test inhibitor (e.g., Sergliflozin A or canagliflozin).
-
Glucose Uptake Initiation: Initiate glucose uptake by adding a radiolabeled, non-metabolizable glucose analog, such as [14C]α-methyl-D-glucopyranoside ([14C]AMG).[18]
-
Termination: After a defined incubation period, rapidly terminate the uptake by washing the cells with an ice-cold, sodium-free buffer.[18]
-
Cell Lysis and Quantification: Lyse the cells to release the intracellular contents. Measure the amount of [14C]AMG taken up using a scintillation counter.[18]
-
Data Analysis: Plot the inhibition of glucose uptake against the inhibitor concentration to determine the IC50 value. The ratio of IC50 (SGLT1) / IC50 (SGLT2) provides the selectivity index.
Caption: Workflow for In Vitro SGLT Inhibitor Selectivity Assay.
In Vivo Models for Antidiabetic Activity
Animal models are essential for evaluating the in vivo efficacy of SGLT2 inhibitors.
Objective: To assess the effect of the test compound on glycemic control, urinary glucose excretion, and other metabolic parameters in a diabetic animal model.
Model Selection:
-
Chemically-Induced Diabetes: Streptozotocin (STZ) or alloxan-induced diabetic rodents are commonly used.[19][20][21] These models are characterized by hyperglycemia resulting from pancreatic beta-cell destruction.
-
Genetic Models: Spontaneously diabetic models like the Goto-Kakizaki (GK) rat (a non-obese model of T2DM) or the Zucker Diabetic Fatty (ZDF) rat can also be employed.[19][20]
Methodology (Example using STZ-induced diabetic rats):
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ to male Wistar rats. Confirm diabetes by measuring blood glucose levels after 72 hours.
-
Acclimatization and Grouping: Allow the diabetic animals to acclimatize and then divide them into groups: vehicle control, positive control (e.g., another antidiabetic agent), and test compound groups (e.g., different doses of Sergliflozin A or canagliflozin).
-
Drug Administration: Administer the test compounds orally once daily for a specified period (e.g., 28 days).
-
Monitoring:
-
Blood Glucose: Measure fasting and postprandial blood glucose levels at regular intervals.
-
HbA1c: Measure glycated hemoglobin at the beginning and end of the study to assess long-term glycemic control.
-
Urinary Glucose Excretion (UGE): House animals in metabolic cages to collect urine over a 24-hour period at baseline and after treatment to measure glucose concentration.
-
Body Weight and Food/Water Intake: Monitor these parameters regularly.
-
-
Data Analysis: Compare the changes in glycemic parameters, UGE, and body weight between the treatment groups and the vehicle control group to determine the efficacy of the test compound.
Conclusion
Canagliflozin stands as a well-established SGLT2 inhibitor with a robust body of evidence supporting its efficacy in glycemic control and its significant cardiorenal protective benefits.[16] Sergliflozin A, while demonstrating promising preclinical data and potent in vitro activity, did not advance to the later stages of clinical development. The reasons for its discontinuation are not publicly detailed but underscore the complexities and challenges inherent in drug development. This comparative guide highlights the journey of two molecules targeting the same pathway, with one becoming a cornerstone of therapy and the other remaining an investigational compound. The provided experimental frameworks serve as a foundation for the continued evaluation and development of novel SGLT2 inhibitors.
References
-
National Center for Biotechnology Information. (2024, February 27). Canagliflozin. StatPearls - NCBI Bookshelf. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Canagliflozin?[Link]
-
ResearchGate. (n.d.). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. [Link]
-
JournalFeed. (2025, April 14). SGLT-2 Showdown - Which In This Drug Class Are Best?[Link]
-
U.S. Pharmacist. (2013, October 18). SGLT2 Inhibitors: A Review of Canagliflozin. [Link]
-
MolecularCloud. (2022, May 25). Several Effects of Canagliflozin. [Link]
-
National Institutes of Health. (2024, June 4). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. [Link]
-
Wikipedia. (n.d.). SGLT2 inhibitor. [Link]
-
ClinicalTrials.gov. (n.d.). Evaluation of the Effects of Canagliflozin on Renal and Cardiovascular Outcomes in Participants With Diabetic Nephropathy (CREDENCE). [Link]
-
Wikipedia. (n.d.). Canagliflozin. [Link]
-
Clinical Diabetes. (2014, January 1). SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. [Link]
-
News-Medical.net. (2024, October 26). New analysis confirms canagliflozin's cardiovascular and kidney benefits in older adults. [Link]
-
PR Newswire. (2018, July 16). Phase 3 CREDENCE Renal Outcomes Trial of INVOKANA® (canagliflozin) is Being Stopped Early for Positive Efficacy Findings. [Link]
-
National Center for Biotechnology Information. (2016, September 10). Efficacy and safety of canagliflozin monotherapy in subjects with type 2 diabetes mellitus inadequately controlled with diet and exercise. [Link]
-
National Institutes of Health. (2022, July 19). Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. [Link]
-
Wikipedia. (n.d.). Sergliflozin etabonate. [Link]
-
PubMed. (n.d.). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. [Link]
-
Frontiers. (n.d.). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of the efficacy of SGLT2 inhibitors using semi-mechanistic model. [Link]
-
ResearchGate. (n.d.). Analysis of the efficacy of SGLT2 inhibitors using semi-mechanistic model. [Link]
Sources
- 1. Several Effects of Canagliflozin | MolecularCloud [molecularcloud.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Action [jnjmedicalconnect.com]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Sergliflozin etabonate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Efficacy and safety of canagliflozin monotherapy in subjects with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Phase 3 CREDENCE Renal Outcomes Trial of INVOKANA® (canagliflozin) is Being Stopped Early for Positive Efficacy Findings [prnewswire.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journalfeed.org [journalfeed.org]
- 17. Canagliflozin for Kidney Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. longdom.org [longdom.org]
- 20. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Use of Animal Models in the Study of Diabetes Mellitus | In Vivo [iv.iiarjournals.org]
A Head-to-Head Comparison for the Research Professional: Sergliflozin A and Empagliflozin
An In-Depth Guide to Two Selective SGLT2 Inhibitors
In the landscape of therapeutic agents targeting type 2 diabetes, Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors have emerged as a cornerstone of modern pharmacotherapy. Their unique insulin-independent mechanism of action, coupled with demonstrated cardiovascular and renal benefits, has made them a focal point of intensive research and drug development. This guide provides a detailed head-to-head comparison of two such agents: Sergliflozin A, the active metabolite of an early investigational compound, and Empagliflozin, a widely prescribed and extensively studied medication.
This document is intended for researchers, scientists, and drug development professionals, offering a granular look at the available preclinical and clinical data, chemical properties, and relevant experimental methodologies to inform further investigation and development in this critical therapeutic area.
At a Glance: Sergliflozin A vs. Empagliflozin
| Feature | Sergliflozin A | Empagliflozin |
| Development Status | Active metabolite of Sergliflozin etabonate; development discontinued after Phase II trials[1] | Approved and widely marketed (Jardiance®)[2] |
| Chemical Class | O-glucoside[3] | C-glucoside[4] |
| SGLT2 Potency (Human) | Kᵢ = 2.39 nM[5] | IC₅₀ = 3.1 nM[6] |
| SGLT2/SGLT1 Selectivity | ~296-fold[5][7] | >2500-fold[4][8] |
| Preclinical Data | Available (rodent models)[9][10] | Extensive (various animal models)[11][12] |
| Clinical Data | Limited to Phase II (as Sergliflozin etabonate)[1] | Extensive Phase III and cardiovascular outcome trials[4][13] |
Mechanism of Action: A Shared Target, Nuanced Interactions
Both Sergliflozin A and empagliflozin exert their therapeutic effects by selectively inhibiting SGLT2, a protein primarily expressed in the proximal convoluted tubules of the kidneys.[9][13] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By blocking this transporter, both compounds induce glycosuria, the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[9][14]
The primary distinction in their interaction with SGLT proteins lies in their selectivity. Empagliflozin exhibits a significantly higher selectivity for SGLT2 over SGLT1 (over 2500-fold) compared to Sergliflozin A (~296-fold).[4][5][7][8] SGLT1 is predominantly found in the small intestine, where it is responsible for glucose and galactose absorption, and also plays a minor role in renal glucose reabsorption.[15] The higher selectivity of empagliflozin may contribute to a lower potential for gastrointestinal side effects related to SGLT1 inhibition.
Caption: Mechanism of SGLT2 Inhibition by Sergliflozin A and Empagliflozin.
Chemical and Pharmacological Properties
The structural differences between Sergliflozin A (an O-glucoside) and empagliflozin (a C-glucoside) have significant implications for their stability and pharmacokinetic profiles.[3][4] C-glucosides, like empagliflozin, are generally more resistant to enzymatic degradation by β-glucosidases in the gastrointestinal tract, which contributes to their improved oral bioavailability.[15]
| Property | Sergliflozin A | Empagliflozin |
| CAS Number | 360775-96-8[5] | 864070-44-0[2] |
| Molecular Formula | C₂₀H₂₄O₇[5] | C₂₃H₂₇ClO₇[16] |
| Molecular Weight | 376.4 g/mol [5] | 450.9 g/mol [6] |
| Solubility | Acetonitrile: Slightly Soluble; DMSO: Sparingly Soluble[17] | Very slightly soluble in water; slightly soluble in acetonitrile and ethanol[14] |
| LogP | Not readily available | 1.7[14] |
Preclinical Data: Insights from In Vitro and In Vivo Models
In Vitro Potency and Selectivity
The inhibitory activity and selectivity of SGLT2 inhibitors are critical determinants of their efficacy and safety profiles. These parameters are typically assessed using in vitro assays with cell lines stably expressing human SGLT1 and SGLT2.
-
Sergliflozin A: In a study utilizing Chinese hamster ovary (CHO)-K1 cells expressing human SGLT1 and SGLT2, Sergliflozin A demonstrated potent inhibition of human SGLT2 with a Kᵢ of 2.39 nM.[5][9] Its Kᵢ for human SGLT1 was 708 nM, indicating an approximately 296-fold selectivity for SGLT2.[5]
-
Empagliflozin: Empagliflozin has shown high potency against human SGLT2 with an IC₅₀ of 3.1 nM.[6] It exhibits a very high degree of selectivity, with an IC₅₀ for human SGLT1 of 8300 nM, translating to a selectivity ratio of over 2500-fold.[4]
In Vivo Efficacy in Animal Models
Preclinical studies in various animal models are crucial for evaluating the in vivo effects of SGLT2 inhibitors on glycemic control, urinary glucose excretion, and other metabolic parameters.
Sergliflozin (as prodrug Sergliflozin etabonate):
-
Urinary Glucose Excretion: Oral administration of sergliflozin etabonate to mice, rats, and dogs resulted in a dose-dependent increase in urinary glucose excretion.[9]
-
Glycemic Control: In streptozotocin-induced diabetic rats, sergliflozin etabonate improved postprandial hyperglycemia.[10] Chronic treatment in Zucker fatty rats led to reductions in glycated hemoglobin (HbA1c) and fasting plasma glucose, and improved glucose tolerance.[10] Notably, these effects were achieved without causing hypoglycemia or affecting body weight or food intake.[10]
Empagliflozin:
-
Urinary Glucose Excretion: Empagliflozin has consistently demonstrated dose-dependent increases in urinary glucose excretion across multiple species, including mice, rats, and humans.[11] In wild-type mice, the ED₅₀ for this effect was 1.2 mg/kg.[11]
-
Glycemic Control: In various rodent models of type 2 diabetes, empagliflozin has been shown to reduce blood glucose levels, improve glucose tolerance, and lower HbA1c.[11][18] These effects are associated with the preservation of pancreatic β-cell function.[18]
-
Body Weight and Metabolic Parameters: Unlike some other anti-hyperglycemic agents, empagliflozin treatment is associated with a reduction in body weight in obese and non-obese animals, primarily due to a loss of adipose tissue.[11] This is despite a compensatory increase in food intake.[11]
Clinical Development and Outcomes: A Tale of Two Trajectories
The clinical development pathways of Sergliflozin and empagliflozin diverged significantly.
Sergliflozin etabonate: The development of Sergliflozin etabonate was discontinued after Phase II clinical trials.[1] The specific reasons for this discontinuation are not extensively detailed in the public domain, but early-generation SGLT2 inhibitors faced challenges related to selectivity and bioavailability.[7]
Empagliflozin: In stark contrast, empagliflozin has undergone a robust clinical development program, leading to its approval and widespread use.
-
Glycemic Efficacy: Phase III clinical trials have consistently demonstrated that empagliflozin, as monotherapy or as an add-on to other glucose-lowering agents, significantly reduces HbA1c, fasting plasma glucose, and post-prandial glucose levels in patients with type 2 diabetes.[4][13]
-
Cardiovascular and Renal Outcomes: Landmark cardiovascular outcome trials, such as EMPA-REG OUTCOME, have established the significant cardiovascular and renal benefits of empagliflozin. These studies have shown that empagliflozin reduces the risk of cardiovascular death, hospitalization for heart failure, and the progression of kidney disease in patients with type 2 diabetes and established cardiovascular disease.[13]
Experimental Protocols: A Guide for the Bench Scientist
Reproducible and well-characterized experimental protocols are fundamental to the evaluation of SGLT2 inhibitors. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro SGLT2 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency (IC₅₀) of a test compound against human SGLT2.
Caption: Workflow for an in vitro SGLT2 inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain a Chinese hamster ovary (CHO)-K1 cell line stably expressing human SGLT2 in appropriate culture medium supplemented with a selection agent.
-
Cell Plating: Seed the cells into 96-well microplates at a density that allows for confluent monolayer formation on the day of the assay.
-
Compound Incubation: On the day of the assay, wash the cells with a sodium-containing buffer. Pre-incubate the cells with various concentrations of the test compound (e.g., Sergliflozin A or empagliflozin) for a defined period (e.g., 10-30 minutes) at 37°C.
-
Glucose Uptake: Initiate glucose transport by adding a buffer containing a fixed concentration of a radiolabeled (e.g., ¹⁴C-α-methyl-D-glucopyranoside) or fluorescent (e.g., 2-NBDG) glucose analog.[19][20]
-
Termination of Uptake: After a short incubation period (e.g., 30-60 minutes), rapidly terminate the uptake by washing the cells with ice-cold, sodium-free buffer.
-
Measurement: Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
The OGTT is a standard method to assess the effect of a compound on glucose disposal in vivo.
Step-by-Step Methodology:
-
Animal Acclimatization and Fasting: Acclimate male Wistar or Sprague-Dawley rats for at least one week.[21] Fast the animals overnight (approximately 16 hours) with free access to water.[22]
-
Baseline Blood Glucose: On the day of the experiment, measure baseline blood glucose from a tail vein blood sample using a glucometer.[21]
-
Compound Administration: Administer the test compound (e.g., Sergliflozin etabonate or empagliflozin) or vehicle orally via gavage.[3]
-
Glucose Challenge: After a specified pre-treatment period (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.[3][23]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 0, 30, 60, 90, and 120 minutes).[21]
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of the compound on glucose tolerance.
Conclusion and Future Perspectives
The comparative analysis of Sergliflozin A and empagliflozin offers valuable insights into the evolution of SGLT2 inhibitors. Sergliflozin A, as an early-generation O-glucoside, demonstrated the therapeutic potential of SGLT2 inhibition in preclinical models. However, its developmental discontinuation highlights the challenges faced by these initial compounds, likely related to pharmacokinetics and selectivity.
Empagliflozin, a later-generation C-glucoside, represents the successful optimization of this drug class. Its high potency, exceptional selectivity, and robust clinical data demonstrating not only glycemic control but also significant cardiovascular and renal protection, have established it as a critical therapeutic option.
For researchers in this field, the story of these two molecules underscores the importance of structure-activity relationship studies in optimizing drug candidates. Future research may focus on developing SGLT2 inhibitors with even more refined pharmacological profiles or exploring dual-inhibition strategies to target multiple pathways involved in metabolic diseases. The foundational work with compounds like Sergliflozin A paved the way for the development of highly successful drugs like empagliflozin, illustrating the iterative nature of drug discovery and development.
References
- BenchChem. In-Depth Technical Guide: Physical and Chemical Properties of Empagliflozin-d4. (2025).
- Michel, M. C., Mayoux, E., & Vallon, V. (2015). A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans. Naunyn-Schmiedeberg's archives of pharmacology, 388(8), 801–816.
- ChemicalBook. Empagliflozin | 864070-44-0.
- Plosker, G. L. (2014). Empagliflozin: a new sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. Drugs & aging, 31(8), 641–650.
- Therapeutic Goods Administr
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11949646, Empagliflozin.
- Cayman Chemical. Empagliflozin (BI 10773, CAS Number: 864070-44-0).
- Biomol. Sergliflozin A | CAS 360775-96-8.
- Katsuno, K., Fujimori, Y., Takemura, Y., Hiratochi, M., Itoh, F., Komatsu, Y., Fujikura, H., & Isaji, M. (2007). Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. The Journal of pharmacology and experimental therapeutics, 320(1), 323–330.
- El-Sayed, O., et al. (2023). Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors.
- Lupsa, B. C., & Inzucchi, S. E. (2016). Differential pharmacology and clinical utility of empagliflozin in type 2 diabetes.
- Cayman Chemical. Sergliflozin A (CAS Number: 360775-96-8).
- Al-Abdouh, A., et al. (2023). Empagliflozin-A Sodium Glucose Co-transporter-2 Inhibitor: Overview ofits Chemistry, Pharmacology, and Toxicology. Current molecular pharmacology.
- Scribd. SGLT2 Inhibitor Screening Assay.
- Jurczak, M. J., & Vallon, V. (2023). Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption. International journal of molecular sciences, 24(7), 6299.
- ResearchGate. (PDF) A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery.
- BioIVT. SGLT2 Transporter Assay.
- ResearchGate. (PDF) Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors.
- University of California, San Francisco.
- Michel, M. C., Mayoux, E., & Vallon, V. (2015). A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans. Naunyn-Schmiedeberg's archives of pharmacology, 388(8), 801–816.
- ResearchGate. Sergliflozin, a Novel Selective Inhibitor of Low-Affinity Sodium Glucose Cotransporter (SGLT2)
- Fujimori, Y., Katsuno, K., Ojima, K., Nakashima, I., Nakano, S., Ishikawa-Takemura, Y., Kusama, H., & Isaji, M. (2009). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. European journal of pharmacology, 608(1-3), 148–154.
- Lu, Y. T., Ma, X. L., Xu, Y. H., Liu, Y., Wu, J. J., & Leng, Y. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells.
- Solvo Biotechnology. SGLT2 transporter, SGLT2 uptake assay.
- Kang, M. J., & Choi, S. Y. (2012). Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. Preventive nutrition and food science, 17(4), 305–308.
- New Drug Approvals.
- Pharmacology Discovery Services. Glucose, Blood, Oral Glucose Tolerance Test (OGTT)
- Wikipedia.
- Mouse Metabolic Phenotyping Centers. Oral Glucose Tolerance Test. (2024).
- Gionfriddo, M., et al. (2024). Proteomic Profiling of SGLT-2 Inhibitor Canagliflozin in a Swine Model of Chronic Myocardial Ischemia. International journal of molecular sciences, 25(5), 2999.
- Riggs, M. M., et al. (2012). Pharmacodynamic Model of Sodium-Glucose Transporter 2 (SGLT2) Inhibition: Implications for Quantitative Translational Pharmacology. The AAPS journal, 14(4), 813–824.
- University of California, Berkeley. Blood Collection Procedure Title: Glucose Tolerance Test (GTT)
- ResearchGate.
- Guedes-Lopes, P., et al. (2020). Sodium-glucose cotransporter 2 (SGLT-2) inhibitors: a new antidiabetic drug class. Future medicinal chemistry, 12(1), 65–84.
- Kolwelter, J., et al. (2022). Empagliflozin, calcium, and SGLT1/2 receptor affinity: another piece of the puzzle. ESC heart failure, 9(2), 1461–1465.
- ResearchGate. Urinary excretion of glucose PET tracers, 2-FDG and Me-4FDG in...
- ResearchGate.
- Ayala, J. E., et al. (2011). In vivo techniques for assessment of insulin sensitivity and glucose metabolism in. Journal of endocrinology, 208(1), 1–16.
- BenchChem. Application Notes and Protocols for Developing a SGLT2 Inhibitor Screening Assay.
- Vozella, V., & Cree-Green, M. (2018). METABOLIC PHENOTYPING GUIDELINES: Assessing glucose homeostasis in rodent models in. Journal of endocrinology, 238(1), R1–R14.
- Wright, E. M., et al. (2011). Structural selectivity of human SGLT inhibitors. American journal of physiology. Cell physiology, 301(5), C1015–C1021.
- Giustino, G., et al. (2021). Influence of receptor selectivity on benefits from SGLT2 inhibitors in patients with heart failure: a systematic review and head-to-head comparative efficacy network meta-analysis. Cardiovascular diabetology, 20(1), 93.
Sources
- 1. Sergliflozin etabonate - Wikipedia [en.wikipedia.org]
- 2. Empagliflozin | 864070-44-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Empagliflozin: a new sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Sodium–glucose cotransporter 2 (SGLT-2) inhibitors: a new antidiabetic drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Empagliflozin, calcium, and SGLT1/2 receptor affinity: another piece of the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. tga.gov.au [tga.gov.au]
- 15. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Empagliflozin | C23H27ClO7 | CID 11949646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Sergliflozin A | CAS 360775-96-8 | Cayman Chemical | Biomol.com [biomol.com]
- 18. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. mmpc.org [mmpc.org]
- 23. e-jarb.org [e-jarb.org]
A Senior Application Scientist's Guide to Validating the Antihyperglycemic Effects of Sergliflozin A: A Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antihyperglycemic effects of Sergliflozin A, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. By presenting a comparative analysis with established SGLT2 inhibitors—Dapagliflozin, Canagliflozin, and Empagliflozin—this document offers the necessary protocols and experimental data to rigorously assess the therapeutic potential of Sergliflozin A.
The Rationale for SGLT2 Inhibition in Hyperglycemia Management
Sodium-glucose cotransporter 2 (SGLT2) is predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[1] In individuals with type 2 diabetes, the expression and activity of SGLT2 are often upregulated, contributing to the maintenance of hyperglycemia. SGLT2 inhibitors, such as Sergliflozin A, competitively block this transporter, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[2][3] This mechanism of action is independent of insulin secretion, which provides a therapeutic advantage in various stages of diabetes.[4][5]
The following diagram illustrates the mechanism of action of SGLT2 inhibitors.
Caption: Mechanism of SGLT2 Inhibition by Sergliflozin A.
Comparative In Vitro Efficacy: SGLT2 Inhibition Assay
A critical first step in validating a novel SGLT2 inhibitor is to determine its potency and selectivity in a controlled in vitro setting. This is typically achieved using a cell-based assay to measure the inhibition of SGLT2-mediated glucose uptake.
Experimental Protocol: 2-NBDG Glucose Uptake Assay
This protocol outlines a non-radioactive method for assessing SGLT2 inhibition using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[6][7]
Cell Line: A human kidney proximal tubule cell line, such as HK-2, which endogenously expresses SGLT2, is recommended.[8] Alternatively, a cell line engineered to stably express human SGLT2 (e.g., HEK293-hSGLT2 or CHO-hSGLT2) can be utilized.[6][9]
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in a 96-well, black, clear-bottom plate at a density of 5 x 10^4 cells per well and culture overnight to allow for adherence.[7]
-
Glucose Starvation: Wash the cells twice with a glucose-free medium (e.g., Krebs-Ringer Bicarbonate buffer). Incubate the cells in 100 µL of glucose-free medium for 60 minutes at 37°C to normalize glucose uptake rates.[7]
-
Inhibitor Treatment: Prepare serial dilutions of Sergliflozin A and the comparator SGLT2 inhibitors (Dapagliflozin, Canagliflozin, Empagliflozin) in glucose-free medium. A non-selective SGLT inhibitor like Phlorizin can be used as a positive control.[9] Add 100 µL of the inhibitor solutions to the respective wells and incubate for 30 minutes at 37°C.
-
2-NBDG Incubation: Prepare a working solution of 2-NBDG in glucose-free medium (final concentration of 100-200 µg/mL).[7] Add 10 µL of the 2-NBDG working solution to each well and incubate for 20-30 minutes at 37°C.
-
Assay Termination and Measurement: Terminate the assay by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
Caption: Workflow for 2-NBDG Glucose Uptake Assay.
Comparative IC50 Values for SGLT2 Inhibition
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different SGLT2 inhibitors. The following table summarizes reported IC50 values for the selected compounds.
| SGLT2 Inhibitor | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference(s) |
| Sergliflozin A | Potent inhibitor (specific value not widely published) | Selective for SGLT2 | [10] |
| Dapagliflozin | 1.1 - 2.9 | ~1200-1400 fold | [4][11][12] |
| Canagliflozin | 2.2 - 2.7 | ~160-413 fold | [4][11][12] |
| Empagliflozin | 3.1 | >2500 fold | [4][13] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
In Vivo Validation of Antihyperglycemic Effects
To translate in vitro findings to a physiological context, in vivo studies using established animal models of diabetes are essential. The streptozotocin (STZ)-induced diabetic rat and the Zucker diabetic fatty (ZDF) rat are two widely used models that recapitulate key aspects of type 1 and type 2 diabetes, respectively.[14][15]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Diabetic Rats
The OGTT is a fundamental in vivo assay to assess how effectively an animal can clear a glucose load from the bloodstream, providing insights into the antihyperglycemic efficacy of a test compound.[16][17]
Animal Models:
-
STZ-Induced Diabetic Rats: Male Wistar or Sprague-Dawley rats are commonly used. Diabetes is induced by a single intraperitoneal or intravenous injection of STZ (typically 50-65 mg/kg).[14][18][19]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats have a genetic mutation that leads to obesity and insulin resistance, closely mimicking human type 2 diabetes.[2][5]
Step-by-Step Methodology:
-
Acclimatization and Diabetes Induction (for STZ model): Allow animals to acclimate for at least one week. For the STZ model, induce diabetes and confirm hyperglycemia (blood glucose > 250 mg/dL) after 48-72 hours.[20]
-
Fasting: Fast the rats overnight (approximately 16-18 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose (t=0) from a tail vein blood sample using a glucometer.
-
Drug Administration: Administer Sergliflozin A or comparator drugs orally at the desired doses. The vehicle control group should receive the same volume of the vehicle.
-
Glucose Challenge: After a set time post-drug administration (e.g., 30-60 minutes), administer an oral glucose load (typically 2 g/kg body weight).[21]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.[20]
-
Data Analysis: Plot the mean blood glucose concentrations at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall antihyperglycemic effect.
Caption: Workflow for Oral Glucose Tolerance Test (OGTT).
Comparative In Vivo Efficacy Data
The following table summarizes preclinical data for the selected SGLT2 inhibitors in diabetic rat models.
| SGLT2 Inhibitor | Animal Model | Key Findings | Reference(s) |
| Sergliflozin A | STZ-induced diabetic rats, Zucker fatty rats | Dose-dependent increase in urinary glucose excretion, improved postprandial hyperglycemia, reduced HbA1c in ZDF rats. | [2] |
| Dapagliflozin | STZ-induced diabetic rats, Zucker diabetic fatty rats | Reduced plasma glucose excursion in OGTT, dose-dependent reduction in fasting and fed plasma glucose, improved glucose utilization. | [1][14][20] |
| Canagliflozin | Zucker diabetic fatty rats, db/db mice | Lowered renal threshold for glucose, dose-dependently decreased blood glucose, reduced HbA1c, and improved beta-cell function in ZDF rats. | [18][22][23] |
| Empagliflozin | Zucker diabetic fatty rats, db/db mice | Reduced glucose AUC in OGTT, lowered fasting plasma glucose and HbA1c, improved insulin sensitivity. | [4][24] |
Long-Term Glycemic Control: HbA1c Measurement
To assess the long-term efficacy of an antihyperglycemic agent, measurement of glycated hemoglobin (HbA1c) is the gold standard. Chronic treatment studies in diabetic animal models are necessary to evaluate the sustained effects of Sergliflozin A.
Experimental Protocol: Chronic Dosing and HbA1c Analysis
Animal Model: Zucker diabetic fatty (ZDF) rats are a suitable model for long-term studies due to their progressive development of hyperglycemia.[2]
Step-by-Step Methodology:
-
Chronic Dosing: Administer Sergliflozin A and comparator drugs orally once daily for a period of several weeks (e.g., 4-8 weeks).
-
Blood Collection: At the end of the treatment period, collect whole blood samples from the animals.
-
HbA1c Measurement: Analyze HbA1c levels using a validated method such as high-performance liquid chromatography (HPLC) or a commercially available ELISA kit specific for rat HbA1c.[25][26]
Comparative HbA1c Reduction in Preclinical Models
| SGLT2 Inhibitor | Animal Model | Duration of Treatment | HbA1c Reduction | Reference(s) |
| Sergliflozin A | Zucker fatty rats | Chronic | Reduced levels of glycated hemoglobin. | [2] |
| Dapagliflozin | Zucker diabetic fatty rats | 6 weeks | Significantly lowered HbA1c levels. | [5] |
| Canagliflozin | Zucker diabetic fatty rats | 4 weeks | Decreased glycated hemoglobin (HbA1c). | [18][22] |
| Empagliflozin | Zucker diabetic fatty rats | 5 weeks | Reduced HbA1c levels by 0.3% and 1.1% with 1 or 3 mg/kg, respectively. | [27] |
Conclusion
This guide provides a robust framework for the preclinical validation of Sergliflozin A's antihyperglycemic effects. By employing the detailed in vitro and in vivo protocols and comparing the results with established SGLT2 inhibitors, researchers can generate the necessary data to support its further development. The experimental evidence suggests that Sergliflozin A, like other members of the gliflozin class, holds promise as a therapeutic agent for the management of type 2 diabetes. Further head-to-head comparative studies will be invaluable in precisely defining its therapeutic profile relative to existing treatments.
References
-
A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans. (n.d.). Retrieved from [Link]
-
Dapagliflozin, a Selective SGLT2 Inhibitor, Improves Glucose Homeostasis in Normal and Diabetic Rats. (2008). Diabetes, 57(6), 1723–1729. [Link]
-
Empagliflozin: a new sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. (n.d.). Retrieved from [Link]
-
Dapagliflozin suppresses glucagon signaling in rodent models of diabetes. (2017). Proceedings of the National Academy of Sciences, 114(25), E5072–E5079. [Link]
-
"Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology. (n.d.). Retrieved from [Link]
-
A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat. (n.d.). Retrieved from [Link]
-
Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models. (2012). PLoS ONE, 7(2), e30555. [Link]
-
Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. (2009). European Journal of Pharmacology, 608(1-3), 180-186. [Link]
-
Comparison of area under the curve in various models of diabetic rats receiving chronic medication. (n.d.). Retrieved from [Link]
-
Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models. (n.d.). Retrieved from [Link]
-
Induction of diabetes by Streptozotocin in rats. (n.d.). Retrieved from [Link]
-
Determination of glycated hemoglobins in the rat: comparison between two different chromatographic methods and application in experimental diabetology. (n.d.). Retrieved from [Link]
-
A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery. (n.d.). Retrieved from [Link]
-
Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2. (2012). Analytical Biochemistry, 429(2), 95-101. [Link]
-
Mechanistic Modeling of Empagliflozin: Predicting Pharmacokinetics, Urinary Glucose Excretion, and Investigating Compensatory Ro. (n.d.). Retrieved from [Link]
-
A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. (2018). Natural Products and Bioprospecting, 9(1), 13-21. [Link]
-
Pharmacodynamic differences between canagliflozin and dapagliflozin: results of a randomized, double-blind, crossover study. (n.d.). Retrieved from [Link]
-
Glucose, Blood, Oral Glucose Tolerance Test (OGTT), Rat. (n.d.). Retrieved from [Link]
-
SGLT2 Inhibitor Screening Assay | PDF | Biochemistry | Chemistry. (n.d.). Retrieved from [Link]
-
(PDF) A Review on Sergliflozin Etabonate. (n.d.). Retrieved from [Link]
-
Dapagliflozin, a Selective SGLT2 Inhibitor, Improves Glucose Homeostasis in Normal and Diabetic Rats | Request PDF. (n.d.). Retrieved from [Link]
-
Oral glucose tolerance test. (n.d.). Retrieved from [Link]
-
Sergliflozin-A (9) is an inhibitor of sodium glucose co-transporter 2... (n.d.). Retrieved from [Link]
-
Empagliflozin in the treatment of type 2 diabetes: evidence to date. (n.d.). Retrieved from [Link]
-
The impact of SGLT2 Inhibitors, compared with Insulin, on Diabetic Bone Disease in a mouse model of Type 1 Diabetes. (n.d.). Retrieved from [Link]
-
A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. (n.d.). Retrieved from [Link]
-
Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. (n.d.). Retrieved from [Link]
-
Analysis of the effect of canagliflozin on renal glucose reabsorption and progression of hyperglycemia in zucker diabetic Fatty rats. (2014). Journal of Diabetes and its Complications, 28(5), 585-592. [Link]
-
Oral Glucose Tolerance Test. (n.d.). Retrieved from [Link]
-
Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. (n.d.). Retrieved from [Link]
-
The SGLT2 Inhibitor Empagliflozin for the Treatment of Type 2 Diabetes Mellitus: a Bench to Bedside Review. (n.d.). Retrieved from [Link]
-
Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus. (n.d.). Retrieved from [Link]
-
SGLT2 inhibitors with their respective SGLT2 IC50 and selectivity of... (n.d.). Retrieved from [Link]
-
SGLT2 inhibitor. (n.d.). Retrieved from [Link]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Empagliflozin: a new sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacodynamic differences between canagliflozin and dapagliflozin: results of a randomized, double‐blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Empagliflozin in the treatment of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Effects of the SGLT2 Inhibition on Cardiac Remodeling in Streptozotocin-Induced Diabetic Rats, a Model of Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-jarb.org [e-jarb.org]
- 18. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 21. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]
- 23. Analysis of the effect of canagliflozin on renal glucose reabsorption and progression of hyperglycemia in zucker diabetic Fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. accessdata.fda.gov [accessdata.fda.gov]
- 27. The SGLT2 Inhibitor Empagliflozin for the Treatment of Type 2 Diabetes Mellitus: a Bench to Bedside Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SGLT Inhibitors: The Natural Precursor Phlorizin vs. the Synthetic Analog Sergliflozin A
A Technical Guide for Researchers in Metabolism and Drug Discovery
Introduction: The Rise of SGLT Inhibition as a Therapeutic Strategy
The sodium-glucose cotransporters (SGLTs) are a family of membrane proteins crucial for glucose homeostasis.[1] SGLT1 is predominantly found in the small intestine, responsible for dietary glucose absorption, while SGLT2 is almost exclusively expressed in the S1 segment of the renal proximal tubule, where it mediates the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1][2] This central role of SGLT2 in renal glucose handling has made it a prime target for the development of therapeutics for type 2 diabetes.[2] By inhibiting SGLT2, excess glucose is excreted in the urine, leading to a reduction in blood glucose levels, independent of insulin secretion.[2][3]
This guide provides a detailed, in-depth comparison of two key SGLT inhibitors: phlorizin, the natural product that paved the way for this class of drugs, and Sergliflozin A, a synthetic, selective SGLT2 inhibitor. We will delve into their mechanisms of action, inhibitory potency, selectivity, and pharmacokinetic profiles, supported by experimental data. Furthermore, we will provide a detailed protocol for a common in vitro assay used to evaluate SGLT2 inhibition.
Phlorizin: The Prototypical SGLT Inhibitor from Nature
Phlorizin is a dihydrochalcone naturally found in the root bark of apple trees.[4] Its ability to induce glycosuria (the excretion of glucose into the urine) has been known for over a century, long before the identification of its molecular target.[1] Phlorizin acts as a competitive inhibitor of both SGLT1 and SGLT2, effectively blocking glucose reabsorption in the kidneys and absorption in the intestine.[4][5]
However, the therapeutic potential of phlorizin itself is limited by several factors. As an O-glucoside, it is susceptible to hydrolysis by intestinal β-glucosidases, leading to poor oral bioavailability.[6] Its non-selective nature, inhibiting both SGLT1 and SGLT2, can also lead to gastrointestinal side effects.[1][5] Despite these drawbacks, the study of phlorizin was instrumental in validating SGLT inhibition as a viable therapeutic strategy and provided the foundational chemical scaffold for the development of modern, highly selective SGLT2 inhibitors.[1]
Sergliflozin A: A Synthetic Leap Towards Selectivity
Sergliflozin A is the active metabolite of the prodrug Sergliflozin etabonate.[3] It was developed as a selective SGLT2 inhibitor to overcome the limitations of phlorizin.[7] By modifying the chemical structure to a C-glucoside, Sergliflozin A exhibits greater stability against enzymatic degradation compared to the O-glucoside structure of phlorizin.[1] This increased stability, coupled with a high selectivity for SGLT2 over SGLT1, represents a significant advancement in the field. However, it is noteworthy that the clinical development of Sergliflozin etabonate was discontinued after Phase II trials, potentially due to its very short plasma half-life.[2][8]
Head-to-Head Comparison: Potency, Selectivity, and Pharmacokinetics
The true differentiation between these two inhibitors lies in their quantitative biochemical and pharmacokinetic properties. Below, we present a summary of their key characteristics.
Inhibitory Potency and Selectivity
The inhibitory constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a higher potency. The selectivity of an inhibitor for SGLT2 over SGLT1 is a critical parameter, as high selectivity is expected to minimize gastrointestinal side effects associated with SGLT1 inhibition.
| Inhibitor | Target | Ki (nM) | Selectivity (SGLT1 Ki / SGLT2 Ki) |
| Phlorizin | hSGLT1 | 300[4] | ~0.13 |
| hSGLT2 | 39[4] | ||
| Sergliflozin A | hSGLT1 | >1000[9][10] | >100 |
| hSGLT2 | ~10[9][10] |
As the data clearly indicates, Sergliflozin A is a significantly more potent inhibitor of SGLT2 than phlorizin.[9][10] More importantly, Sergliflozin A demonstrates a remarkable selectivity for SGLT2 over SGLT1, a stark contrast to the non-selective profile of phlorizin.[4][9][10]
Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate are crucial for its therapeutic viability. The following table summarizes the key pharmacokinetic parameters for Sergliflozin and phlorizin.
| Parameter | Sergliflozin | Phlorizin |
| Oral Bioavailability | Prodrug (Sergliflozin etabonate) is orally administered | Very low due to intestinal hydrolysis[6] |
| Metabolism | Sergliflozin etabonate is rapidly converted to Sergliflozin A[3] | Extensively metabolized in the digestive tract[11] |
| Plasma Half-life (t1/2) | ~0.5 - 1 hour[3] | Variable, but generally short and rapidly cleared[11][12] |
The short half-life of Sergliflozin presented a significant challenge for its clinical development, likely requiring frequent dosing.[3][8] Phlorizin's poor oral bioavailability and rapid metabolism make it unsuitable for oral administration as a therapeutic agent.[6][11]
Mechanism of Action: A Visual Representation
The following diagram illustrates the mechanism of SGLT2 in the renal proximal tubule and how inhibitors like Sergliflozin A and phlorizin block glucose reabsorption.
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.
Experimental Protocol: In Vitro SGLT2 Inhibition Assay
This section provides a detailed, step-by-step protocol for a cell-based assay to determine the inhibitory potency (IC50) of a test compound against SGLT2. This assay utilizes the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2, and the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[13]
Materials and Reagents
-
HK-2 cell line
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Sodium-containing buffer (e.g., Krebs-Ringer-HEPES buffer with NaCl)
-
Sodium-free buffer (e.g., Krebs-Ringer-HEPES buffer with choline chloride replacing NaCl)
-
2-NBDG
-
Test compound (e.g., Sergliflozin A) and positive control (e.g., Phlorizin)
-
DMSO
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Assay Workflow Diagram
Caption: Step-by-step workflow for the 2-NBDG SGLT2 inhibition assay.
Detailed Procedure
-
Cell Culture: Seed HK-2 cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a stock solution of the test compound and phlorizin in DMSO. Create a serial dilution of the compounds in the sodium-containing buffer.
-
Assay Execution: a. Gently wash the confluent cell monolayer twice with pre-warmed sodium-free buffer. b. Add the serially diluted test compound or phlorizin (in sodium-containing buffer) to the respective wells. Include a vehicle control (DMSO in sodium-containing buffer). c. Pre-incubate the plate at 37°C for 15-30 minutes. d. To initiate the glucose uptake, add 2-NBDG to each well to a final concentration of 100-200 µM. e. Incubate the plate at 37°C for 30-60 minutes. f. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer. g. Lyse the cells using a suitable lysis buffer. h. Measure the fluorescence intensity of the cell lysates using a microplate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis: a. Subtract the background fluorescence (wells without cells). b. The fluorescence in the vehicle-treated wells represents 100% SGLT2-mediated glucose uptake. c. Calculate the percentage of inhibition for each concentration of the test compound. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The journey from the non-selective, naturally occurring phlorizin to the highly selective synthetic inhibitor Sergliflozin A exemplifies the evolution of drug discovery. While phlorizin was instrumental in establishing the proof-of-concept for SGLT inhibition, its inherent liabilities prevented its clinical use. Sergliflozin A, with its superior potency and selectivity for SGLT2, represented a significant step forward, although its pharmacokinetic profile ultimately hindered its development.
For researchers in the field, this comparison underscores the critical importance of optimizing both pharmacodynamic (potency and selectivity) and pharmacokinetic properties in the design of novel therapeutics. The provided experimental protocol offers a robust and reliable method for the in vitro characterization of new SGLT2 inhibitor candidates, a crucial step in the ongoing quest for improved treatments for metabolic diseases.
References
- Tahsin, S., & He, H. (2023). Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus.
-
Katsuno, K., Fujimori, Y., Takemura, Y., Hiratochi, M., Itoh, F., Kioshi, K., & Isaji, M. (2007). Sergliflozin, a Novel Selective Inhibitor of Low-Affinity Sodium Glucose Cotransporter (SGLT2), Validates the Critical Role of SGLT2 in Renal Glucose Reabsorption and Modulates Plasma Glucose Level. ResearchGate. [Link]
- Wright, E. M., Loo, D. D. F., & Hirayama, B. A. (2011). SGLT2 Inhibitors: Physiology and Pharmacology. Physiology, 26(1), 10-21.
- Wang, Z., Gao, Z., Wang, A., Jia, L., Zhang, X., Fang, M., Yi, K., Li, Q., & Hu, H. (2019). Comparative oral and intravenous pharmacokinetics of phlorizin in rats having type 2 diabetes and in normal rats based on phase II metabolism. Food & Function, 10(3), 1582-1594.
-
Wikipedia. Phlorizin. [Link]
-
Katsuno, K., Fujimori, Y., Takemura, Y., Hiratochi, M., Itoh, F., Kioshi, K., & Isaji, M. (2007). Sergliflozin, a Novel Selective Inhibitor of Low-Affinity Sodium Glucose Cotransporter (SGLT2), Validates the Critical Role of SGLT2 in Renal Glucose Reabsorption and Modulates Plasma Glucose Level. ResearchGate. [Link]
- Li, X., Han, S., & Ma, X. (2021). The Bioavailability, Extraction, Biosynthesis and Distribution of Natural Dihydrochalcone: Phloridzin. Molecules, 26(23), 7249.
-
Wang, Z., Gao, Z., Wang, A., Jia, L., Zhang, X., Fang, M., Yi, K., Li, Q., & Hu, H. (2019). Comparative oral and intravenous pharmacokinetics of phlorizin in rats having type 2 diabetes and in normal rats based on phase II metabolism. PubMed. [Link]
-
Wang, Z., Gao, Z., Wang, A., Jia, L., Zhang, X., Fang, M., Yi, K., Li, Q., & Hu, H. (2019). Comparative oral and intravenous pharmacokinetics of phlorizin in rats having type 2 diabetes and in normal rats based on phase II metabolism. RSC Publishing. [Link]
- Lu, Y.-T., Ma, X.-L., Xu, Y.-H., Hu, J., Wang, F., Qin, W.-Y., & Xiong, W.-Y. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells.
-
Lu, Y.-T., Ma, X.-L., Xu, Y.-H., Hu, J., Wang, F., Qin, W.-Y., & Xiong, W.-Y. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. ResearchGate. [Link]
-
Assay Genie. 2-NBDG Glucose Uptake Assay Kit (Cell-Based). [Link]
-
AdooQ Bioscience. Phlorizin (Phloridzin) | SGLT1/SGLT2 inhibitor. [Link]
-
Nair, S., & Wilding, J. P. H. (2010). From Natural Product to New Diabetes Therapy: Phlorizin and the Discovery of SGLT2 Inhibitor Clinical Candidates. ResearchGate. [Link]
-
Davies, M. J., & Davies, S. J. (2010). Dual SGLT1/SGLT2 inhibitor phlorizin reduces glucose transport in experimental peritoneal dialysis. ResearchGate. [Link]
- Hussey, E. K., Clark, R. V., Amin, D., Kipnes, M., O'Connor-Semmes, R., O'Driscoll, E., Leong, J., Murray, S. C., Dobbins, R. L., Layko, D., & Nunez, D. J. R. (2010). Single-Dose Pharmacokinetics and Pharmacodynamics of Sergliflozin Etabonate, a Novel Inhibitor of Glucose Reabsorption, in Healthy Volunteers and Patients With Type 2 Diabetes Mellitus. The Journal of Clinical Pharmacology, 50(6), 636-645.
- Tahara, A., Kurosaki, E., Yokono, M., & Shibasaki, M. (2017). Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus. Journal of Clinical Medicine Research, 9(8), 675-681.
-
Wikipedia. SGLT2 inhibitor. [Link]
- Savarese, G., D'Amario, D., Musella, F., Iacovoni, A., Scirica, B. M., & Crea, F. (2021). Influence of receptor selectivity on benefits from SGLT2 inhibitors in patients with heart failure: a systematic review and head-to-head comparative efficacy network meta-analysis. Heart Failure Reviews, 26(1), 127-138.
- Katsuno, K., Fujimori, Y., Takemura, Y., Hiratochi, M., Itoh, F., Kioshi, K., & Isaji, M. (2007). Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. The Journal of pharmacology and experimental therapeutics, 320(1), 323-330.
-
Scheen, A. J. (2018). Spotlight on ertugliflozin and its potential in the treatment of type 2 diabetes: evidence to date. ResearchGate. [Link]
- Helvacı, Ö., & Helvacı, B. (2023). A Story of Serendipities: From Phlorizin to Gliflozins.
- Osorio, H., Coronel, I., & Arellano-Mendoza, M. G. (2016). Competitive inhibition of SGLT2 by tofogliflozin or phlorizin induces urinary glucose excretion through extending splay in cynomolgus monkeys. American Journal of Physiology-Renal Physiology, 310(1), F1-F11.
-
Mandla, V. R. (2025). Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: An overview. ResearchGate. [Link]
- Mandla, V. R. (2019). Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview. Xenobiotica, 49(10), 1234-1241.
-
Hussey, E. K., Clark, R. V., Amin, D., Kipnes, M., O'Connor-Semmes, R., O'Driscoll, E., Leong, J., Murray, S. C., Dobbins, R. L., Layko, D., & Nunez, D. J. R. (2010). Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus. PubMed. [Link]
- Chen, Y., Li, Y., Feng, Y., & Li, Y. (2023). Physiologically based pharmacokinetic model of sodium-glucose cotransporter 2 inhibitors predicted pharmacokinetics and pharmacodynamics to explore dosage regimen for patients with type 2 diabetes mellitus and renal insufficiency. Frontiers in Pharmacology, 14, 1175586.
- Scheen, A. J. (2014). Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor. Clinical Pharmacokinetics, 53(3), 213-225.
- Wang, Y., Zhang, Y., & Li, Y. (2023). Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. Frontiers in Pharmacology, 14, 1175585.
- Ikeda, S., Takano, Y., & Adachi, T. (2017). Pharmacokinetics and Pharmacodynamics of Tofogliflozin (a Selective SGLT2 Inhibitor) in Healthy Male Subjects.
Sources
- 1. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Sci-Hub. Single‐Dose Pharmacokinetics and Pharmacodynamics of Sergliflozin Etabonate, a Novel Inhibitor of Glucose Reabsorption, in Healthy Volunteers and Patients With Type 2 Diabetes Mellitus / The Journal of Clinical Pharmacology, 2010 [sci-hub.box]
- 4. selleckchem.com [selleckchem.com]
- 5. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phlorizin - Wikipedia [en.wikipedia.org]
- 7. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative oral and intravenous pharmacokinetics of phlorizin in rats having type 2 diabetes and in normal rats based on phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative oral and intravenous pharmacokinetics of phlorizin in rats having type 2 diabetes and in normal rats based on phase II metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Reactivity of Sergliflozin A with Other Glucose Transporters
This guide provides a comprehensive analysis of the selectivity profile of Sergliflozin A, a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively compare Sergliflozin A's interaction with its primary target against other key glucose transporters. We will delve into the causality behind experimental designs for assessing selectivity and provide a detailed, field-proven protocol for evaluating inhibitor cross-reactivity.
Introduction: The Criticality of Selectivity for SGLT2 Inhibitors
The sodium-glucose cotransporter 2 (SGLT2) is a key player in renal glucose reabsorption.[1][2] Its inhibition presents a therapeutic strategy for managing type 2 diabetes by promoting urinary glucose excretion, thereby lowering blood glucose levels.[1][2] Sergliflozin A is the active metabolite of the prodrug Sergliflozin etabonate.[1][2] Early research identified Sergliflozin A as a highly selective and potent inhibitor of human SGLT2.[1][2]
However, the human body possesses a family of glucose transporters, including other SGLT isoforms (SGLT1, 3, 4, 5, and 6) and the facilitative glucose transporters (GLUTs), each with distinct tissue distribution and physiological roles. Off-target inhibition of these transporters can lead to undesirable side effects. For instance, inhibition of SGLT1, which is predominantly found in the small intestine, can cause gastrointestinal adverse events. Therefore, a thorough understanding of an SGLT2 inhibitor's cross-reactivity is paramount for predicting its safety and efficacy profile. This guide focuses on elucidating the selectivity of Sergliflozin A.
The Selectivity Profile of Sergliflozin A: A Comparative Analysis
Experimental evidence from in vitro studies has established Sergliflozin A as a highly selective inhibitor of SGLT2.[1][2] The primary research conducted on this compound utilized Chinese hamster ovary (CHO)-K1 cell lines genetically engineered to stably express either human SGLT1 or human SGLT2.[1][2] This allows for the direct assessment of the inhibitor's effect on each specific transporter.
While the seminal study by Katsuno et al. (2007) qualitatively described Sergliflozin A as "highly selective," specific IC50 or Ki values were not reported in the publication.[1][2] The development of Sergliflozin etabonate was discontinued after Phase II clinical trials, which may account for the limited availability of detailed public data.[3] However, the study did confirm that at pharmacological concentrations, Sergliflozin A had no discernible effect on the activity of the facilitative glucose transporter 1 (GLUT1).[1][2]
To provide a comprehensive perspective, the following table compares the known selectivity of Sergliflozin A with that of other well-characterized SGLT2 inhibitors for which quantitative data is available.
| Inhibitor | Primary Target | IC50 for hSGLT2 (nM) | IC50 for hSGLT1 (nM) | Selectivity Ratio (SGLT1/SGLT2) | Other Transporters | Reference |
| Sergliflozin A | SGLT2 | Not Reported | Not Reported | Highly Selective | No effect on GLUT1 | [1][2] |
| Dapagliflozin | SGLT2 | 1.1 | 1390 | ~1264 | --- | [4] |
| Canagliflozin | SGLT2 | 4.2 | 663 | ~158 | --- | [4] |
| Empagliflozin | SGLT2 | 3.1 | 8300 | ~2677 | --- | [5] |
| Ertugliflozin | SGLT2 | 0.877 | 1960 | >2000 | --- | [4] |
| Sotagliflozin | SGLT1/SGLT2 | 1.8 | 36 | 20 | Dual Inhibitor | [4] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here are for comparative purposes.
A bioinformatic analysis has suggested a potential interaction of Sergliflozin etabonate with SGLT3, a glucose sensor found in the nervous system and other tissues. However, this is based on computational predictions and lacks direct experimental validation with inhibitory concentration data.
Experimental Protocol for Determining Glucose Transporter Selectivity
To ensure the trustworthiness and reproducibility of selectivity data, a robust and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a cell-based glucose uptake assay, a gold-standard method for characterizing SGLT inhibitor selectivity. This protocol is based on commonly used techniques in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Sergliflozin A) against specific human glucose transporters (e.g., hSGLT1, hSGLT2) expressed in a stable cell line.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain transporter expression.
-
Test Compound: Sergliflozin A and other inhibitors for comparison.
-
Radiolabeled Glucose Analog: ¹⁴C-alpha-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog.
-
Assay Buffers:
-
Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Sodium-free buffer (e.g., HBSS with sodium salts replaced by choline chloride)
-
-
Scintillation Cocktail and Counter.
-
96-well microplates.
Procedure:
-
Cell Seeding:
-
Seed the hSGLT1- and hSGLT2-expressing cells into 96-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a serial dilution of the test compound (e.g., Sergliflozin A) in the assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.
-
-
Glucose Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed sodium-free buffer to remove any residual sodium.
-
Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (buffer with no inhibitor) and a positive control (a known inhibitor like phlorizin).
-
Initiate the glucose uptake by adding the sodium-containing buffer containing a fixed concentration of ¹⁴C-AMG.
-
Allow the uptake to proceed for a specific time (e.g., 30-60 minutes) at 37°C. The timing should be within the linear range of uptake for the specific cell line.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% SDS).
-
Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The radioactivity counts are proportional to the amount of ¹⁴C-AMG taken up by the cells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Visualizing Selectivity and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Selectivity profile of Sergliflozin A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Sergliflozin A's Selectivity for SGLT2
For researchers, scientists, and drug development professionals, the precise validation of a drug's selectivity is paramount. This guide provides an in-depth, technical comparison of Sergliflozin A, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. While development of Sergliflozin was discontinued after Phase II trials, its profile as a highly selective agent provides a valuable case study.[1] We will explore the critical in vivo methodologies used to validate SGLT2 selectivity, compare its performance with other key SGLT inhibitors, and explain the causal reasoning behind the experimental designs.
The Imperative of SGLT2 Selectivity
The sodium-glucose cotransporters SGLT1 and SGLT2 are both involved in glucose transport, but their primary locations and functions differ significantly. SGLT2 is predominantly found in the S1 and S2 segments of the renal proximal tubule and is responsible for reabsorbing approximately 90% of the glucose filtered by the kidneys.[1][2] In contrast, SGLT1, a high-affinity, low-capacity transporter, is primarily located in the small intestine, where it mediates dietary glucose absorption, and to a lesser extent in the S3 segment of the proximal tubule, reabsorbing the remaining 10% of renal glucose.[2][3][4]
In the context of type 2 diabetes treatment, the goal is to reduce blood glucose levels by inhibiting renal glucose reabsorption. Therefore, high selectivity for SGLT2 over SGLT1 is a crucial attribute for a therapeutic agent.[3] Inhibition of intestinal SGLT1 can lead to gastrointestinal side effects, such as diarrhea and dehydration, due to the osmotic effect of unabsorbed glucose in the gut.[3] Thus, a highly selective SGLT2 inhibitor is designed to maximize therapeutic efficacy (urinary glucose excretion) while minimizing mechanism-related gastrointestinal adverse events.
Sergliflozin A: A Profile in Selectivity
Sergliflozin is a prodrug that is converted to its active form, Sergliflozin A.[5][6] It was developed as a potent and highly selective SGLT2 inhibitor.[5] The primary mechanism of action for Sergliflozin A, like other "gliflozins," is to block the SGLT2 transporter in the kidneys. This inhibition prevents the reuptake of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels.[1][7] This action is independent of insulin secretion, making it an effective treatment strategy across various stages of type 2 diabetes.[7][8]
The core of Sergliflozin A's therapeutic potential lies in its high degree of selectivity for SGLT2 over SGLT1. This is quantitatively expressed by the selectivity ratio, derived from in vitro half-maximal inhibitory concentration (IC50) values.
Quantitative Selectivity Profiles of SGLT Inhibitors
The following table summarizes the in vitro IC50 values and the resulting selectivity ratios for Sergliflozin A and other notable SGLT inhibitors. A higher selectivity ratio indicates a greater specificity for SGLT2.
| Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Sergliflozin A | 1.2 | 3500 | ~2917 |
| Empagliflozin | 3.1 | 8300 | ~2677 |
| Ertugliflozin | 0.877 | 1960 | >2000 |
| Dapagliflozin | 1.1 | 1390 | ~1264 |
| Canagliflozin | 4.2 | 663 | ~158 |
| Sotagliflozin | 1.8 | 36 | 20 |
Note: IC50 values can vary between studies based on experimental conditions. Data compiled from multiple sources.[9]
As the data indicates, Sergliflozin A demonstrates a high degree of selectivity for SGLT2, comparable to or exceeding that of other highly selective agents like empagliflozin and ertugliflozin. This high selectivity is predictive of a favorable in vivo profile, with potent glucosuric effects and a lower propensity for SGLT1-mediated side effects. In contrast, sotagliflozin is a dual SGLT1/SGLT2 inhibitor with a much lower selectivity ratio.[9]
In Vivo Validation: Experimental Design and Rationale
To move from in vitro potential to in vivo validation, carefully designed animal studies are essential. Rodent models, particularly diabetic rat strains like the Zucker Diabetic Fatty (ZDF) rat or streptozotocin (STZ)-induced diabetic rats, are commonly employed.[10][11][12] These models mimic the hyperglycemic state of type 2 diabetes, providing a relevant physiological context to assess the efficacy of SGLT2 inhibitors.
The primary method for validating SGLT2 inhibition in vivo is the measurement of urinary glucose excretion (UGE). A selective SGLT2 inhibitor is expected to produce a dose-dependent increase in UGE.
Experimental Workflow: Urinary Glucose Excretion (UGE) Study in Diabetic Rats
The following diagram illustrates a typical workflow for a UGE study designed to assess the in vivo efficacy and selectivity of an SGLT2 inhibitor.
Caption: Workflow for an in vivo Urinary Glucose Excretion study.
Detailed Protocol: 24-Hour Urinary Glucose Excretion in ZDF Rats
This protocol provides a step-by-step methodology for assessing the in vivo activity of a selective SGLT2 inhibitor like Sergliflozin A.
1. Animal Model and Acclimatization:
- Rationale: Zucker Diabetic Fatty (ZDF) rats are a well-established model of type 2 diabetes, exhibiting hyperglycemia and glucosuria, making them ideal for testing the glucose-lowering effects of SGLT2 inhibitors.[1][11]
- Procedure: Male ZDF rats (e.g., 10-12 weeks old) are acclimatized for at least one week. They are housed individually in metabolic cages to allow for accurate urine collection. Baseline measurements of food and water intake, body weight, and blood glucose are recorded.
2. Group Assignment and Dosing:
- Rationale: Randomization into groups minimizes bias. A vehicle control group is essential to account for any effects of the dosing vehicle itself. Multiple dose levels of the test compound (e.g., Sergliflozin A) are used to establish a dose-response relationship.
- Procedure: Animals are randomly assigned to groups (n=6-8 per group):
- Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
- Group 2: Sergliflozin A (Low Dose, e.g., 0.1 mg/kg)
- Group 3: Sergliflozin A (Mid Dose, e.g., 1 mg/kg)
- Group 4: Sergliflozin A (High Dose, e.g., 10 mg/kg)
- Group 5: Comparative SGLT2 Inhibitor (e.g., Empagliflozin, 3 mg/kg)
- The test articles are administered orally via gavage.
3. Sample Collection:
- Rationale: A 24-hour collection period provides a comprehensive measure of the drug's effect on daily glucose excretion.
- Procedure: Immediately after dosing, urine is collected over a 24-hour period in collection tubes placed under the metabolic cages. Total urine volume is recorded.
4. Biochemical Analysis:
- Rationale: Direct measurement of glucose concentration in the collected urine is necessary to calculate the total amount of glucose excreted.
- Procedure: The glucose concentration in the urine samples is determined using a glucose oxidase method or a clinical chemistry analyzer.
5. Data Analysis and Interpretation:
- Rationale: The primary endpoint is the total mass of glucose excreted over 24 hours. This is calculated by multiplying the urine volume by the urine glucose concentration.
- Procedure:
- Calculate total UGE (mg/24h) for each animal.
- Compare the mean UGE of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
- A statistically significant, dose-dependent increase in UGE for Sergliflozin A-treated groups compared to the vehicle would validate its in vivo SGLT2 inhibitory activity.
- Assessing Selectivity: While this protocol primarily measures SGLT2 activity, a lack of gastrointestinal side effects (e.g., diarrhea, soft stools) at therapeutic doses provides indirect evidence of SGLT1 selectivity.[1] More direct assessment of SGLT1 inhibition would involve an oral glucose tolerance test (OGTT) with a focus on early glucose absorption, or specialized studies measuring the appearance of labeled glucose in the plasma after an oral gavage.
The Role of the Oral Glucose Tolerance Test (OGTT)
An OGTT is another valuable in vivo assay. While UGE studies demonstrate the renal effect of SGLT2 inhibition, an OGTT can reveal how this translates to improved glucose homeostasis.
OGTT Logical Framework
Caption: Logical flow of an Oral Glucose Tolerance Test.
In an OGTT, a selective SGLT2 inhibitor like Sergliflozin A would be expected to blunt the glycemic excursion following a glucose challenge.[13][14] This is because the drug enhances the excretion of the absorbed glucose, thereby lowering the overall plasma glucose concentration over time. A significant reduction in the Area Under the Curve (AUC) for blood glucose in the drug-treated group compared to the vehicle group would confirm a positive effect on glucose tolerance.[13]
Conclusion
The in vivo validation of Sergliflozin A's selectivity for SGLT2 hinges on a combination of in vitro characterization and robust in vivo experimentation. While in vitro assays provide a precise selectivity ratio, in vivo studies, such as urinary glucose excretion and oral glucose tolerance tests in relevant diabetic animal models, are indispensable for confirming therapeutic efficacy and safety. The high selectivity ratio of Sergliflozin A, supported by findings of dose-dependent increases in urinary glucose excretion in animal models without reported gastrointestinal issues, validates its profile as a highly selective SGLT2 inhibitor.[5][8] This guide underscores the critical methodologies that form the foundation of preclinical validation for this important class of therapeutic agents.
References
-
SGLT2 and SGLT1: What's the Difference? - Nursing Center. (2018). [Link]
-
Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. (n.d.). PubMed Central. [Link]
-
Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus. (n.d.). PMC - NIH. [Link]
-
Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. (2007). PubMed. [Link]
-
Sglt2 vs Sglt1 | Power. (n.d.). withpower.com. [Link]
-
Role of SGLT 1 and SGLT 2 in glucose metabolism. (2021). GP Notebook. [Link]
-
SGLT2 inhibitor. (n.d.). Wikipedia. [Link]
-
SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. (2014). Clinical Diabetes. [Link]
-
Sergliflozin, a Novel Selective Inhibitor of Low-Affinity Sodium Glucose Cotransporter (SGLT2), Validates the Critical Role of SGLT2 in Renal Glucose Reabsorption and Modulates Plasma Glucose Level. (n.d.). Semantic Scholar. [Link]
-
Clinical trials show SGLT2 inhibitor may benefit patients with type 2 diabetes. (2020). Mass General Brigham. [Link]
-
Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. (2009). PubMed. [Link]
-
Glucose, Blood, Oral Glucose Tolerance Test (OGTT), Rat. (n.d.). Pharmacology Discovery Services. [Link]
-
Increase in urinary glucose excretion by SGLT2 inhibitors in type 2 diabetic mice. (n.d.). ResearchGate. [Link]
-
Methodology of clinical trials on sodium-glucose cotransporter 2 inhibitors registered on ClinicalTrials.gov: a cross-sectional study. (2024). NIH. [Link]
-
Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. (2021). Frontiers. [Link]
-
A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. (2018). PMC - NIH. [Link]
-
Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure: A systematic review and meta-analysis of randomized trials. (2022). PMC - NIH. [Link]
-
Analysis of the efficacy of SGLT2 inhibitors using semi-mechanistic model. (n.d.). PMC - NIH. [Link]
-
Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. (2023). Frontiers. [Link]
-
SGLT2/SGLT1 selectivity of main SGLT inhibitors 33-37. (n.d.). ResearchGate. [Link]
-
An Update on SGLT2 Inhibitors for the Treatment of Diabetes Mellitus. (n.d.). PMC - NIH. [Link]
-
Toxicological assessment of SGLT2 inhibitors metabolites using in silico approach. (n.d.). Taylor & Francis Online. [Link]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGLT2 Inhibitors vs. GLP-1 Agonists to Treat the Heart, the Kidneys and the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel small molecule inhibitors for solute carrier SGLT1 using proteochemometric modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Preclinical Evaluation of SGLT2 Inhibitors: Lessons from the Sergliflozin A Case Study
A Senior Application Scientist's Perspective on Translating Animal Model Findings to Clinical Reality
In the landscape of type 2 diabetes mellitus (T2DM) drug discovery, the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors has emerged as a cornerstone of modern therapy. These agents offer a unique insulin-independent mechanism of action, promoting urinary glucose excretion to lower blood glucose levels, and have demonstrated significant cardiovascular and renal benefits.[1] However, the path from a promising preclinical compound to a successful clinical therapeutic is fraught with challenges. This guide delves into the critical process of replicating and expanding upon initial preclinical findings, using the case of Sergliflozin A, a selective SGLT2 inhibitor that showed promise in animal models but was ultimately discontinued after Phase II clinical trials, as a central case study.[2]
This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutics for metabolic diseases. We will explore the nuances of selecting appropriate animal models, designing robust experimental protocols, and interpreting data to better predict clinical outcomes.
The Rise and Discontinuation of Sergliflozin A: A Tale of Preclinical Promise
Sergliflozin A is the active metabolite of the prodrug Sergliflozin etabonate.[3] Initial preclinical studies painted a promising picture of a potent and selective SGLT2 inhibitor. Investigations in various animal models, including mice, dogs, streptozotocin (STZ)-induced diabetic rats, and Zucker fatty rats, demonstrated its efficacy in promoting urinary glucose excretion and improving glycemic control.[3][4]
A key study in KK-A(y) mice, a model of obese type 2 diabetes, showed that a single oral administration of Sergliflozin etabonate (30 mg/kg) resulted in a 39% reduction in non-fasting blood glucose levels after two hours.[5] Longer-term studies in this model also revealed dose-dependent improvements in hyperglycemia and prevention of body weight gain.[5] In Zucker fatty rats, a model of obesity and insulin resistance, chronic treatment with Sergliflozin etabonate led to reduced glycated hemoglobin (HbA1c) and fasting plasma glucose levels.[4]
Despite these encouraging preclinical results, the development of Sergliflozin etabonate was halted after Phase II clinical trials.[2] While the precise reasons for this decision are not always publicly detailed, it underscores a critical challenge in drug development: the translation of findings from animal models to human subjects. This guide will use the preclinical data of Sergliflozin A as a foundation to discuss best practices in preclinical research and how a more diversified and in-depth approach to animal modeling might provide a clearer path to clinical success.
Selecting the Right Animal Model: A Comparative Analysis
The choice of animal model is paramount in preclinical research. Each model possesses a unique set of characteristics, and understanding these is crucial for interpreting data and predicting clinical translatability. The initial studies on Sergliflozin A utilized several standard models in metabolic disease research. Let's compare these and other relevant models for evaluating SGLT2 inhibitors.
| Animal Model | Type of Diabetes | Key Characteristics | Advantages for SGLT2i Testing | Disadvantages & Considerations |
| Streptozotocin (STZ)-Induced Diabetic Rat | Type 1-like (severe insulin deficiency) | Chemically induced beta-cell destruction, leading to hyperglycemia. | Rapid and cost-effective induction of hyperglycemia. Useful for studying glucose-lowering effects independent of insulin secretion. | Does not fully recapitulate the pathophysiology of T2DM (e.g., insulin resistance). High doses of STZ can be toxic to other organs. |
| Zucker Fatty Rat (fa/fa) | Type 2-like (obesity, severe insulin resistance) | Genetic mutation in the leptin receptor leading to hyperphagia, obesity, and hyperinsulinemia. | Represents key features of human metabolic syndrome. Useful for evaluating effects on insulin resistance and obesity-related comorbidities. | Can be normoglycemic in the early stages. The underlying monogenic cause of obesity is not representative of the polygenic nature of human obesity. |
| KK-A(y) Mouse | Type 2-like (obesity, insulin resistance, hyperglycemia) | Polygenic model with a yellow obese gene (A y). Develops obesity, hyperinsulinemia, and hyperglycemia. | Spontaneously develops a diabetic phenotype that progresses with age. Useful for studying long-term effects on glycemic control and body weight. | Genetic background can influence the phenotype. The A y gene has pleiotropic effects that may not be relevant to human T2DM. |
| db/db Mouse | Type 2-like (obesity, severe insulin resistance, beta-cell failure) | Spontaneous mutation in the leptin receptor. Develops severe obesity, insulin resistance, and eventual beta-cell failure. | A well-characterized and widely used model of severe T2DM. Useful for studying the progression of the disease and its complications. | The monogenic nature of the disease and the severity of the phenotype may not be representative of the majority of human T2DM cases. |
| Diet-Induced Obesity (DIO) Models (e.g., C57BL/6J mice on a high-fat diet) | Pre-diabetes/Early T2DM | Develop obesity, insulin resistance, and mild to moderate hyperglycemia when fed a high-fat diet. | More closely mimics the etiology of human T2DM, which is often linked to lifestyle factors. Allows for the study of preventative interventions. | The diabetic phenotype can be variable and less severe than in genetic models. Requires a longer induction period. |
Essential Experimental Protocols for Evaluating SGLT2 Inhibitors
To rigorously assess the efficacy and mechanism of action of a novel SGLT2 inhibitor, a series of well-defined experimental protocols are necessary. Below are step-by-step methodologies for key experiments relevant to this class of drugs.
Induction of Diabetes in a Rodent Model: The Streptozotocin (STZ) Method
This protocol describes the induction of a Type 1-like diabetic state in rats using STZ.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), ice-cold
-
Saline (0.9%), sterile
-
Glucometer and test strips
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
Procedure:
-
Fast the rats for 4-6 hours prior to STZ injection.
-
Prepare a fresh solution of STZ in ice-cold citrate buffer immediately before use. A typical dose for inducing severe hyperglycemia is 60-65 mg/kg body weight.
-
Administer the STZ solution via intraperitoneal (IP) or intravenous (IV) injection.
-
Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia due to massive insulin release from dying beta-cells, provide a 10% sucrose solution in the drinking water for the first 24 hours.
-
Monitor blood glucose levels 48-72 hours post-injection and then periodically. Animals with fasting blood glucose levels >250 mg/dL are typically considered diabetic.
Visualizing the Scientific Workflow and Underlying Mechanisms
To better understand the experimental process and the biological pathways involved, the following diagrams have been generated using Graphviz.
Experimental Workflow: From Model Induction to Data Analysis
Caption: A typical experimental workflow for evaluating a novel anti-diabetic agent in animal models.
SGLT2 Inhibition: The Core Mechanism of Action
Caption: The mechanism of action of Sergliflozin A in the renal proximal tubule.
Data in Focus: A Comparative Look at Preclinical Findings
While the full datasets from the original Sergliflozin A studies are not publicly available, we can synthesize the reported findings into a comparative framework. This approach allows us to highlight the key efficacy parameters and draw comparisons with established SGLT2 inhibitors.
Table 1: Glycemic Control in Rodent Models of Type 2 Diabetes
| Compound | Animal Model | Dose | Key Findings | Reference |
| Sergliflozin etabonate | KK-A(y) mice | 30 mg/kg (single dose) | 39% reduction in non-fasting blood glucose at 2h post-dose. | [5] |
| Sergliflozin etabonate | KK-A(y) mice | Chronic (in-diet) | Dose-dependent improvement in hyperglycemia and prevention of body weight gain. | [5] |
| Sergliflozin etabonate | Zucker fatty rats | Chronic | Reduced HbA1c and fasting plasma glucose. | [4] |
| Empagliflozin | db/db mice | 10 mg/kg/day (4 weeks) | Significant reduction in HbA1c and non-fasting blood glucose. | [6] |
| Dapagliflozin | Zucker diabetic fatty rats | 1 mg/kg/day (5 weeks) | Normalized fed and fasting plasma glucose; preserved beta-cell function. | [2] |
Table 2: Effects on Body Weight in Rodent Models
| Compound | Animal Model | Key Findings | Reference |
| Sergliflozin etabonate | KK-A(y) mice | Prevention of body weight gain with chronic treatment. | [5] |
| Sergliflozin etabonate | Zucker fatty rats | No significant effect on body weight. | [4] |
| Empagliflozin | Diet-induced obese rats | Significant reduction in body weight and body fat. | [6] |
| Dapagliflozin | Diet-induced obese rats | Dose-dependent reduction in body weight. | [2] |
Discussion: Bridging the Gap Between Preclinical and Clinical Realities
The case of Sergliflozin A highlights several important considerations for researchers in the field of metabolic drug discovery:
-
Beyond Glycemic Control: While lowering blood glucose is a primary endpoint, the clinical success of SGLT2 inhibitors has been largely driven by their unexpected cardiovascular and renal benefits.[1] Preclinical studies should, where possible, incorporate models that allow for the assessment of these broader physiological effects. This could include using models of diabetic nephropathy or heart failure.
-
The Importance of Head-to-Head Comparisons: The preclinical development of Sergliflozin A included comparisons with older classes of anti-diabetic drugs like sulfonylureas.[4] However, for a novel compound in a well-established class, direct comparisons with other SGLT2 inhibitors in the same animal models would provide more valuable insights into its relative potency, efficacy, and potential for differentiation.
-
Understanding Species Differences: The pharmacokinetics and pharmacodynamics of a drug can vary significantly between species. A thorough understanding of these differences is crucial for selecting appropriate doses and predicting human responses. For example, some SGLT2 inhibitors have different selectivity profiles for SGLT1 and SGLT2 in rodents compared to humans, which can impact their effects.
-
The Value of Diverse Models: Relying on a single or limited number of animal models can provide a narrow view of a drug's potential. The use of a diverse array of models, including both genetic and diet-induced models, can offer a more comprehensive understanding of a compound's efficacy and safety profile across different pathophysiological states.
Conclusion: A Roadmap for Robust Preclinical Evaluation
The journey of a novel therapeutic from the laboratory to the clinic is a complex and challenging one. The story of Sergliflozin A serves as a valuable reminder of the importance of rigorous and comprehensive preclinical evaluation. By carefully selecting animal models that reflect the heterogeneity of human disease, employing a battery of robust experimental protocols, and critically interpreting the data in the context of both successes and failures within the field, researchers can increase the likelihood of translating promising preclinical findings into clinically meaningful therapies. This guide provides a framework for such an approach, encouraging a scientifically sound and strategically insightful path forward in the development of the next generation of treatments for metabolic diseases.
References
-
Katsuno, K., Fujimori, Y., Takemura, Y., Hiratochi, M., Itoh, F., Komatsu, Y., Fujikura, H., & Isaji, M. (2007). Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. Journal of Pharmacology and Experimental Therapeutics, 320(1), 323–330. [Link]
-
Katsuno, K., Fujimori, Y., Ishikawa-Takemura, Y., & Isaji, M. (2009). Long-term treatment with sergliflozin etabonate improves disturbed glucose metabolism in KK-A(y) mice. European Journal of Pharmacology, 618(1-3), 98–104. [Link]
-
Fujimori, Y., Katsuno, K., Ojima, K., Nakashima, I., Nakano, S., Ishikawa-Takemura, Y., Kusama, H., & Isaji, M. (2009). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. European Journal of Pharmacology, 609(1-3), 148–154. [Link]
-
Hussey, E. K., Clark, R. V., Amin, D. M., Kipnes, M. S., O'Connor-Semmes, R. L., O'Driscoll, E. C., Leong, J., Murray, S. C., Dobbins, R. L., Layko, D., & Nunez, D. J. (2010). Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus. The Journal of Clinical Pharmacology, 50(6), 623–635. [Link]
- Grempler, R., Thomas, L., Eckhardt, M., Himmelsbach, F., Bianchi, E., Kauschke, S. G., Mark, M., & Klein, T. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity & Metabolism, 14(1), 83–90.
- Han, S., Hagan, D. L., Taylor, J. R., Xin, L., Meng, W., Biller, S. A., & Wetter, S. K. (2008).
- DeFronzo, R. A., Hompesch, M., & Kasichayanula, S. (2013). Characterization of renal glucose reabsorption in response to dapagliflozin in healthy subjects and subjects with type 2 diabetes. Diabetes Care, 36(10), 3169–3176.
-
Thomas, L., Grempler, R., Eckhardt, M., Himmelsbach, F., Kauschke, S. G., Mark, M., & Klein, T. (2012). Long-term treatment with empagliflozin, a novel, potent and selective SGLT-2 inhibitor, improves glycaemic control and features of the metabolic syndrome in zucker diabetic fatty rats. Diabetes, Obesity and Metabolism, 14(1), 94-96. [Link]
-
Wikipedia contributors. (2023, November 15). Sergliflozin etabonate. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
SGLT2 inhibitor. (2024, January 10). In Wikipedia. [Link]
-
The Medical Letter on Drugs and Therapeutics. (2021). Comparison Chart: SODIUM-GLUCOSE CO-TRANSPORTER 2 (SGLT2) INHIBITORS. [Link]
- Neal, B., Perkovic, V., Mahaffey, K. W., de Zeeuw, D., Fulcher, G., Erondu, N., Shaw, W., Law, G., Desai, M., & Matthews, D. R. (2017). Canagliflozin and Cardiovascular and Renal Events in Type 2 Diabetes. The New England Journal of Medicine, 377(7), 644–657.
Sources
- 1. secure.medicalletter.org [secure.medicalletter.org]
- 2. Dapagliflozin suppresses glucagon signaling in rodent models of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term treatment with sergliflozin etabonate improves disturbed glucose metabolism in KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sergliflozin A: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of chemical compounds. Sergliflozin A, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant area of metabolic disease research.[1] As with any active pharmaceutical ingredient (API), its proper disposal is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Sergliflozin A, grounded in scientific principles and regulatory standards.
The Criticality of Proper Disposal: Beyond the Bench
Improper disposal of pharmaceutical waste, including investigational compounds like Sergliflozin A, can lead to the contamination of water systems and soil, posing a risk to both wildlife and human health.[2] The United States Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), which establishes a framework for managing hazardous waste from its generation to its final disposal.[1][2] Understanding these regulations is paramount for any laboratory generating chemical waste.
Characterizing Sergliflozin A Waste
Before disposal, it is essential to characterize the waste stream containing Sergliflozin A. While a specific Safety Data Sheet (SDS) for Sergliflozin A may not always be readily available from all suppliers, information from reputable sources provides insight into its properties.[1] For the purpose of this guide, we will reference the information available for Sergliflozin A and supplement it with data from closely related SGLT2 inhibitors where applicable, a common practice in risk assessment for investigational compounds.
Key Considerations for Waste Characterization:
-
Physical State: Sergliflozin A is typically a solid.[1]
-
Active Pharmaceutical Ingredient (API): As an API, it must be handled with care to prevent environmental release.
-
Regulatory Classification: Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[3] While Sergliflozin A may not be explicitly listed as an RCRA hazardous waste, its pharmacological activity necessitates that it be managed as a non-RCRA hazardous pharmaceutical waste at a minimum, unless specific state or local regulations are more stringent.[3]
Step-by-Step Disposal Protocol for Sergliflozin A
The following protocol outlines a comprehensive approach to the disposal of Sergliflozin A, ensuring safety and regulatory adherence at each stage.
1. Segregation at the Source:
-
Dedicated Waste Containers: Immediately upon generation, all waste containing Sergliflozin A (e.g., contaminated labware, unused solutions, excess solid material) must be segregated into clearly labeled, dedicated waste containers.
-
Labeling: Containers must be labeled as "Pharmaceutical Waste for Incineration" and include the name "Sergliflozin A."
-
Incompatible Materials: Avoid mixing Sergliflozin A waste with other chemical waste streams unless their compatibility has been verified.
2. Containerization:
-
Primary Container: Use leak-proof, sealable containers appropriate for solid or liquid waste. For solids, a securely sealed plastic bag can be used as a primary container before being placed in a larger, rigid outer container.
-
Secondary Containment: The primary container should be placed within a larger, durable, and clearly labeled secondary container to prevent spills or leaks.
3. Storage:
-
Designated Storage Area: Store the sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Environmental Conditions: The storage area should be cool, dry, and well-ventilated.
4. Final Disposal:
-
Licensed Waste Hauler: The ultimate disposal of Sergliflozin A waste must be conducted through a licensed hazardous or medical waste disposal company.
-
Incineration: High-temperature incineration is the preferred method for the disposal of pharmaceutical waste to ensure the complete destruction of the active ingredient.[1]
-
Documentation: Maintain a detailed inventory and manifest of all pharmaceutical waste generated and disposed of in accordance with institutional and regulatory requirements.
| Disposal Stage | Key Action | Rationale and Best Practices |
| 1. Characterization | Classify waste containing Sergliflozin A. | Assume non-RCRA hazardous pharmaceutical waste at a minimum, subject to local regulations. |
| 2. Segregation | Use dedicated, labeled containers at the point of generation. | Prevents cross-contamination and ensures proper handling by disposal personnel. |
| 3. Containerization | Employ sealed, leak-proof primary and secondary containers. | Minimizes the risk of environmental release and occupational exposure. |
| 4. Storage | Store in a secure, designated, and well-ventilated area. | Ensures safety and prevents unauthorized access. |
| 5. Final Disposal | Arrange for pickup by a licensed waste disposal company for incineration. | Incineration is the most effective method for destroying active pharmaceutical ingredients. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Sergliflozin A in a laboratory setting.
Caption: Decision workflow for Sergliflozin A disposal.
Chemical Deactivation Considerations
While physical removal and destruction via incineration is the standard, research into chemical deactivation methods for APIs is ongoing.[4] Methods such as advanced oxidation processes can break down pharmaceutical compounds in wastewater.[5] However, for neat compounds and concentrated laboratory waste, these methods are not typically employed directly by researchers and are more relevant to industrial-scale wastewater treatment. The primary and most accessible method for laboratories remains secure containment and professional incineration.
References
- U.S. Environmental Protection Agency. Pharmaceutical Waste Disposal.
- Cayman Chemical.
- Daniels Health.
- Stericycle. Medication & Pharmaceutical Waste Disposal Explained.
- Google Patents. System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
- County of San Diego. Pharmaceutical Waste Guidance.
- California Department of Toxic Substances Control. Pharmaceutical Waste.
- Rx Destroyer. Pharmaceutical Waste Disposal.
- San Francisco Environment Department. OVERVIEW OF EIGHT MEDICINE DISPOSAL PRODUCTS.
- enviolet. Elimination of Active Pharmaceutical Ingredients (API).
Sources
Navigating the Handling of Sergliflozin A: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients (APIs) is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE) required when working with Sergliflozin A, a potent inhibitor of sodium-glucose cotransporter 2 (SGLT2). While a specific Safety Data Sheet (SDS) for Sergliflozin A is not publicly available, this document synthesizes established best practices for handling high-potency APIs and data from related SGLT2 inhibitors to ensure a robust safety protocol.
Sergliflozin A, an active metabolite of Sergliflozin etabonate, is a powerful tool in metabolic disease research.[1][2][3][4][5] Its high potency necessitates stringent safety measures to prevent occupational exposure. This guide is structured to provide a comprehensive framework for risk mitigation, from initial PPE selection to final disposal, ensuring both personnel safety and experimental integrity.
Core Principles of Handling Potent Compounds
When handling potent compounds like Sergliflozin A, the primary goal is to minimize direct contact. This is achieved through a multi-layered approach that includes engineering controls (such as fume hoods or glove boxes), administrative controls (procedural discipline), and finally, personal protective equipment. PPE should be considered the last line of defense, used in conjunction with other control measures. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.[6]
Recommended Personal Protective Equipment for Sergliflozin A
Based on the handling requirements for potent APIs, the following PPE is recommended when working with Sergliflozin A in a solid or solution form.[7][8][9]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove can be removed if contaminated, leaving the inner glove as a primary layer of protection. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects the eyes from splashes of solutions or airborne particles of the solid compound. |
| Lab Coat | Disposable, solid-front lab coat with knit cuffs. | Prevents contamination of personal clothing and skin. The disposable nature eliminates the need for laundering potentially contaminated apparel. Materials like Tyvek offer good protection against solid and liquid APIs.[10] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the solid powder outside of a contained ventilation system. | Minimizes the risk of inhaling fine particles of the potent compound. The specific type of respirator should be determined by a formal risk assessment. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is highly dependent on its correct usage. The following step-by-step protocols for donning and doffing are designed to minimize the risk of exposure during these critical procedures.
Donning PPE Workflow
Caption: PPE Donning Workflow for Handling Sergliflozin A.
Doffing PPE Workflow
Caption: PPE Doffing Workflow to Minimize Contamination.
Disposal Plan for Contaminated Materials
All disposable PPE and any materials that have come into contact with Sergliflozin A should be considered pharmaceutical waste. Improper disposal can lead to environmental contamination and potential harm to human health.[11][12]
Step-by-Step Disposal Protocol:
-
Segregation: At the point of use, immediately place all contaminated solid waste (gloves, lab coats, shoe covers, pipette tips, etc.) into a designated, clearly labeled hazardous waste container.[13] This container should be separate from regular lab trash.
-
Containerization: Use leak-proof, sealable containers for all pharmaceutical waste. For sharps (needles, etc.), use a designated sharps container.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Pharmaceutical Waste" and include the name of the compound (Sergliflozin A).
-
Storage: Store the sealed waste containers in a secure, designated area away from general laboratory traffic pending pickup.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste management company that is experienced in handling pharmaceutical waste.[13][14] This ensures compliance with regulations set by bodies such as the Environmental Protection Agency (EPA).[11][15]
Important Note: Never dispose of Sergliflozin A or any pharmaceutical waste down the drain or in the regular trash.[11]
Conclusion
The safe handling of potent APIs like Sergliflozin A is a cornerstone of responsible research. By adhering to the comprehensive PPE guidelines and disposal protocols outlined in this guide, researchers can significantly mitigate the risks of occupational exposure and environmental contamination. This commitment to safety not only protects the individuals in the laboratory but also upholds the integrity of the scientific process.
References
- Types of Pharmaceutical Waste and How to Dispose of Them - VLS Environmental Solutions.
- Pharmaceutical PPE - Respirex Intern
- How to Properly Dispose of Pharmaceutical Waste in 6 Steps - US Bio-Clean.
- What do Pharmacies do with their Pharmaceutical Waste? - MedPro Disposal.
- Medication & Pharmaceutical Waste Disposal Explained - Stericycle.
- DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients - Cleanroom Technology.
- Management of Hazardous Waste Pharmaceuticals | US EPA.
- Sergliflozin A | CAS 360775-96-8 | Cayman Chemical | Biomol.com.
- Sergliflozin A (CAS Number: 360775-96-8) | Cayman Chemical.
- Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US.
- Pharmaceutical Manufacturing PPE | Worker Health & Safety - 3M India.
- Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry.
- Sergliflozin etabon
- Sergliflozin, a Novel Selective Inhibitor of Low-Affinity Sodium Glucose Cotransporter (SGLT2)
- Sergliflozin Etabon
Sources
- 1. Sergliflozin A | CAS 360775-96-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sergliflozin etabonate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. lindstromgroup.com [lindstromgroup.com]
- 7. Pharmaceutical PPE [respirex.com]
- 8. 3m.com [3m.com]
- 9. 3mindia.in [3mindia.in]
- 10. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. usbioclean.com [usbioclean.com]
- 14. medprodisposal.com [medprodisposal.com]
- 15. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
